Chlorodiethylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro(diethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClP/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJBDKCHQWVDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218699 | |
| Record name | Chlorodiethylphosphine | |
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Molecular Weight |
124.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-69-1 | |
| Record name | Chlorodiethylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorodiethylphosphine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiethylphosphine | |
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| Record name | Chlorodiethylphosphine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Chlorodiethylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2F4UN8FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Diethylchlorophosphine via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of diethylchlorophosphine from the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important synthetic transformation.
Introduction
Diethylchlorophosphine (Et₂PCl) is a valuable intermediate in organophosphorus chemistry, serving as a precursor for the synthesis of a wide range of phosphine (B1218219) ligands, which are crucial in catalysis, as well as for the creation of various organophosphorus compounds with applications in medicinal chemistry and materials science. The reaction of an organometallic reagent, such as a Grignard reagent, with phosphorus trichloride is a common and direct method for the formation of a phosphorus-carbon bond.
While conceptually straightforward, the reaction requires careful control of stoichiometry and reaction conditions to minimize the formation of byproducts. The high reactivity of Grignard reagents can lead to multiple alkylations of the phosphorus center, resulting in the formation of triethylphosphine (B1216732) (Et₃P) and other undesired products.[1] This guide presents a detailed experimental protocol adapted from a reliable procedure for a structurally similar compound, which is designed to favor the formation of the desired dialkylated product.
Reaction Principle and Stoichiometry
The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent (ethylmagnesium chloride, EtMgCl) on the electrophilic phosphorus atom of phosphorus trichloride. The reaction proceeds in a stepwise manner, with the initial substitution of one chlorine atom by an ethyl group, followed by a second substitution to yield diethylchlorophosphine.
To selectively obtain the dialkylated product, a stoichiometric excess of the Grignard reagent relative to phosphorus trichloride is employed. A molar ratio of approximately 2:1 of ethylmagnesium chloride to phosphorus trichloride is recommended to drive the reaction towards the desired product while minimizing the formation of the trisubstituted byproduct.
Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of chlorodiisopropylphosphine (B1205602) and is expected to provide good yields of diethylchlorophosphine.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 0.25 mol PCl₃) | Notes |
| Phosphorus Trichloride | PCl₃ | 137.33 | 34.4 g (21.8 mL, 0.25 mol) | Reagent grade, freshly distilled if necessary. |
| Ethylmagnesium Chloride | EtMgCl | ~88.8 (in solution) | 0.50 mol | Typically a ~2-3 M solution in THF or diethyl ether. The concentration should be accurately determined by titration prior to use. |
| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O or C₄H₈O | 74.12 or 72.11 | ~300 mL | Must be anhydrous. |
| Dry Ice / Acetone | CO₂(s) / (CH₃)₂CO | - | As needed | For cooling bath. |
| Nitrogen or Argon Gas | N₂ or Ar | - | - | For maintaining an inert atmosphere. |
Equipment
-
500 mL four-necked round-bottom flask
-
Efficient mechanical or magnetic stirrer
-
Reflux condenser
-
250 mL pressure-equalizing dropping funnel
-
Low-temperature thermometer
-
Inert gas (N₂ or Ar) inlet and outlet
-
Dry ice-acetone bath
-
Heating mantle
-
Apparatus for filtration under inert atmosphere (e.g., Schlenk filter or filter cannula)
-
Distillation apparatus (15-cm Vigreux column, condenser, receiving flask)
-
Vacuum pump
Reaction Procedure
-
Apparatus Setup: Assemble the four-necked flask with the stirrer, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is thoroughly dried. The entire system should be flushed with nitrogen or argon to establish an inert atmosphere.
-
Initial Charging: In the reaction flask, place phosphorus trichloride (34.4 g, 0.25 mol) and 150 mL of anhydrous diethyl ether (or THF).
-
Grignard Reagent Preparation: The solution of ethylmagnesium chloride (0.50 mol) in approximately 150 mL of anhydrous ether (or THF) is placed in the dropping funnel. The exact concentration of the Grignard reagent should be determined by titration beforehand to ensure accurate stoichiometry.
-
Reaction: Cool the reaction flask in a dry ice-acetone bath to an internal temperature of -25 to -30 °C. With rapid stirring, add the ethylmagnesium chloride solution dropwise from the dropping funnel at a rate that maintains the internal temperature within this range. This addition typically takes about 1.5 hours.
-
Warming and Reflux: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continuous stirring. Once at room temperature, heat the mixture to a gentle reflux for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. The resulting mixture, containing precipitated magnesium salts, is filtered under an inert atmosphere. The filter cake of magnesium salts should be washed thoroughly with three 100 mL portions of anhydrous diethyl ether (or THF).
-
Isolation: Combine the filtrate and the washings. The solvent is removed by distillation at atmospheric pressure, followed by concentration under reduced pressure at room temperature.
-
Purification: The residual liquid is purified by fractional distillation under reduced pressure through a 15-cm Vigreux column. Diethylchlorophosphine is collected as a colorless liquid.
Expected Yield and Physical Properties
Based on the analogous synthesis of chlorodiisopropylphosphine, a yield of 55-60% can be expected.
| Property | Value |
| Boiling Point | 46-47 °C at 10 mmHg |
| Refractive Index (n²⁰D) | 1.4752 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of diethylchlorophosphine.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
Phosphorus trichloride is toxic and corrosive. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard reagents are highly reactive and flammable. They react vigorously with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Diethylchlorophosphine is flammable and corrosive. It is sensitive to air and moisture. Handle under an inert atmosphere.
-
Diethyl ether and THF are highly flammable solvents. Ensure there are no ignition sources nearby during their use.
Conclusion
The synthesis of diethylchlorophosphine via the Grignard reaction with phosphorus trichloride is an effective method when performed with careful control over the reaction conditions. The provided protocol, adapted from a reliable source, offers a detailed guide for obtaining this valuable organophosphorus intermediate in good yield. Adherence to anhydrous techniques and safety precautions is paramount for the successful and safe execution of this synthesis.
References
An In-depth Technical Guide to the Physical Properties of Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiethylphosphine ((C₂H₅)₂PCl), also known as diethylphosphinous chloride, is a highly reactive organophosphorus compound. Its utility as a precursor in the synthesis of various phosphine (B1218219) ligands, catalysts, and other organophosphorus compounds makes a thorough understanding of its physical properties essential for safe handling, effective experimental design, and process scale-up. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. It is highly sensitive to air and moisture, reacting violently with water. Due to its pyrophoric nature, it must be handled under an inert atmosphere.
Summary of Physical Properties
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClP | [1][2] |
| Molecular Weight | 124.55 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.023 g/cm³ at 20 °C | [1] |
| Boiling Point | 131-134 °C at 760 mmHg | [1][3][4] |
| Flash Point | 19 °C (66.2 °F) - closed cup | [1][5] |
| Refractive Index (n₂₀/D) | 1.475 | [1][2][4] |
| Solubility | Reacts violently with water | [2][6] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for the characterization and safe handling of chemical compounds. The following sections detail the standard methodologies for measuring the key physical properties of liquid reagents like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile and air-sensitive compound like this compound, distillation-based methods under an inert atmosphere are appropriate.
Methodology: Simple Distillation
-
Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. All glassware must be thoroughly dried to prevent reaction with the sample. The system should be equipped with an inlet for an inert gas (e.g., argon or nitrogen) and a bubbler to maintain a positive pressure.
-
Sample Preparation: The round-bottom flask is charged with the this compound sample (a small volume, typically 5-10 mL, is sufficient) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation: The apparatus is purged with an inert gas. The heating mantle is then used to gently heat the flask. The temperature is gradually increased until the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Data Recording: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
Determination of Density
Density is the mass per unit volume of a substance. The oscillating U-tube method is a modern and accurate technique for determining the density of liquids.
Methodology: Digital Density Meter (ASTM D4052) [3][7][8]
-
Apparatus: A digital density meter equipped with an oscillating U-tube. The instrument must be calibrated with at least two standards of known density (e.g., dry air and degassed, high-purity water) at the desired temperature.
-
Sample Handling: Due to the air and moisture sensitivity of this compound, the sample must be handled in a glovebox or under an inert atmosphere. A gas-tight syringe is used to draw the liquid sample.
-
Measurement: The sample is injected into the oscillating U-tube of the density meter, ensuring no air bubbles are introduced. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.
-
Temperature Control: The measurement is performed at a constant, controlled temperature, typically 20 °C or 25 °C.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and can be used to assess purity.
Methodology: Abbe Refractometer [9]
-
Apparatus: An Abbe refractometer with a temperature-controlled prism. The instrument should be calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are applied to the surface of the prism. This should be done quickly in an inert atmosphere to minimize exposure to air.
-
Measurement: The prism is closed, and the sample is allowed to equilibrate to the set temperature (typically 20 °C). Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The measurement is typically made at the sodium D-line wavelength (589 nm).
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for volatile liquids as it provides a more conservative (lower) and safer value.
Methodology: Pensky-Martens Closed Cup Tester (ASTM D93)
-
Apparatus: A Pensky-Martens closed-cup flash point tester, which consists of a test cup with a lid that incorporates a stirrer, a thermometer, and an ignition source port.
-
Sample Preparation: The test cup is filled with this compound to the specified level.
-
Heating and Ignition: The sample is heated at a slow, constant rate while being stirred. At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid through the port in the lid.
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
Synthesis and Purification Workflow
This compound is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride. The following workflow is adapted from a standard procedure for a similar compound, chlorodiisopropylphosphine.
Synthesis of this compound
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. epa.gov [epa.gov]
Technical Guide: Physicochemical Properties of Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of chlorodiethylphosphine (CAS No. 686-69-1), a key intermediate in various chemical syntheses. This document outlines its core physicochemical properties, details experimental protocols for their determination, and presents a generalized workflow for such characterization.
Core Physicochemical Data
The boiling point and density of this compound are critical parameters for its handling, purification, and use in synthetic chemistry. The following table summarizes these properties based on available literature data.
| Property | Value | Conditions |
| Boiling Point | 131-134 °C | At 760 mmHg (Atmospheric Pressure) |
| Density | 1.023 g/mL | At 25 °C |
| 1.0233 g/cm³ | At 20 °C |
Experimental Protocols
Accurate determination of boiling point and density is fundamental in chemical research. The following sections describe standardized methodologies applicable to this compound. Given the air and moisture sensitivity of this compound, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a compound like this compound, several methods can be employed.
1. Simple Distillation Method:
This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[2][3]
-
Apparatus: A standard simple distillation apparatus is assembled, including a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distilling flask.
-
Procedure:
-
The distilling flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The liquid is heated gently.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady rate of distillation. This temperature represents the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[2]
-
2. Thiele Tube Method (Micro-Boiling Point Determination):
This method is ideal for small sample volumes.[3][4]
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The sealed capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil.
-
The Thiele tube is heated gently, causing a stream of bubbles to emerge from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3]
-
Determination of Density
The density of a substance is its mass per unit volume. For liquids like this compound, this can be determined using a pycnometer or a digital density meter.
1. Pycnometer Method:
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water of a known temperature and its mass is recorded. This allows for the calibration of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The mass of the pycnometer filled with this compound is determined.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the boiling point and density of a liquid chemical compound.
Caption: Generalized workflow for determining the boiling point and density of a liquid.
References
An In-depth Technical Guide to the NMR Spectral Data of Diethylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for diethylchlorophosphine, a key organophosphorus intermediate. Due to the air-sensitive nature of this compound, this guide emphasizes appropriate handling and experimental protocols. It is important to note that diethylchlorophosphine is also known by its synonym, diethyl chlorophosphite. The data presented herein is often cataloged under this alternative name.
Data Presentation: NMR Spectral Summary
The following tables summarize the expected NMR spectral data for diethylchlorophosphine based on analogous compounds and publicly available, though limited, spectral information. Precise chemical shifts and coupling constants can vary based on solvent, concentration, and spectrometer frequency.
Table 1: 1H NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JHP) Hz |
| CH2 | ~3.8 - 4.2 | dq | ~7 - 9 |
| CH3 | ~1.2 - 1.4 | t | N/A |
Note: The methylene (B1212753) (CH2) protons are expected to show coupling to both the adjacent methyl (CH3) protons and the phosphorus nucleus.
Table 2: 13C NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (δ) ppm | Coupling Constant (JCP) Hz |
| CH2 | ~60 - 65 | ~5 - 10 |
| CH3 | ~15 - 20 | ~5 - 8 |
Note: Carbon signals are expected to exhibit coupling to the phosphorus nucleus.
Table 3: 31P NMR Spectral Data
| Assignment | Chemical Shift (δ) ppm |
| P | ~165 - 175 |
Note: The 31P chemical shift is highly characteristic for trivalent phosphorus compounds of this nature.
Experimental Protocols
The acquisition of high-quality NMR data for diethylchlorophosphine necessitates careful handling due to its reactivity with moisture and air. The following is a general experimental protocol.
1. Sample Preparation (under inert atmosphere):
-
All glassware (NMR tube, syringes, etc.) must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
The deuterated solvent (e.g., CDCl3, C6D6) must be anhydrous and degassed.
-
In a glovebox or under a positive pressure of inert gas, transfer the desired amount of diethylchlorophosphine into the NMR tube using a syringe.
-
Add the deuterated solvent to the NMR tube to the appropriate volume (typically ~0.5-0.7 mL).
-
Seal the NMR tube with a tight-fitting cap and reinforce with Parafilm®.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
1H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 128 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
31P NMR:
-
Acquire a proton-decoupled phosphorus spectrum.
-
Typical spectral width: -50 to 250 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Use an external reference standard, such as 85% H3PO4.
-
Visualization of NMR Structural Correlations
The following diagrams illustrate the key correlations and logical workflow for the NMR spectral analysis of diethylchlorophosphine.
In-Depth Technical Guide: ³¹P NMR Chemical Shift of Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of chlorodiethylphosphine (Et₂PCl). It includes key data, comprehensive experimental protocols, and a visual representation of the analytical workflow, designed to assist researchers in the characterization of this and similar organophosphorus compounds.
Data Presentation
The ³¹P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. The chemical shift of this compound is presented below, alongside data for structurally related compounds to provide a comparative context.
| Compound Name | Structure | ³¹P Chemical Shift (δ) in ppm |
| This compound | Et₂PCl | 119[1] |
| Chlorodiphenylphosphine | Ph₂PCl | 81.5 |
| Chloro(diisopropyl)phosphine | i-Pr₂PCl | 131.0 |
| Phosphorus Trichloride | PCl₃ | 219 |
Chemical shifts are referenced to 85% H₃PO₄.
Experimental Protocols
The determination of the ³¹P NMR chemical shift for this compound requires careful sample preparation and instrument setup. The following is a generalized, yet detailed, protocol based on standard laboratory practices for obtaining high-quality ³¹P NMR spectra.[2][3]
1. Sample Preparation:
-
Solvent Selection: A dry, deuterated solvent that does not react with the analyte is crucial. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices for non-protic organophosphorus compounds.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Inert Atmosphere: this compound is sensitive to air and moisture. All sample preparation steps, including dissolution and transfer to the NMR tube, should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
-
NMR Tube: Use a standard 5 mm NMR tube that has been oven-dried prior to use to remove any residual moisture.
-
Referencing:
-
External Referencing (Recommended): A sealed capillary containing 85% phosphoric acid (H₃PO₄) in D₂O can be inserted into the NMR tube. This method prevents any potential reaction between the reference standard and the analyte. 85% H₃PO₄ is defined as 0 ppm.[3]
-
Internal Referencing: If the analyte is known to be unreactive with a suitable standard, an internal reference such as triphenyl phosphate (B84403) (TPP, δ ≈ -17 ppm) can be used. However, for reactive species like chlorophosphines, external referencing is preferred.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Nucleus: Observe the ³¹P nucleus.
-
Probe Tuning: Tune the NMR probe to the ³¹P frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Proton Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for this compound.[2]
-
Acquisition Time (at): Set to 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary, often determined by an inversion-recovery experiment.
-
Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 200-300 ppm, centered around the expected chemical shift region (e.g., 50 to 250 ppm), is a good starting point.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the ³¹P NMR analysis of this compound.
Caption: Experimental workflow for ³¹P NMR analysis of this compound.
References
Reactivity of the P-Cl Bond in Chlorodiethylphosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodiethylphosphine (Et₂PCl), a pungent, colorless to light yellow liquid, is a versatile reagent in organophosphorus chemistry. Its reactivity is dominated by the polar phosphorus-chlorine (P-Cl) bond, which serves as a gateway for the introduction of the diethylphosphino ((Et)₂P) moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the reactivity of the P-Cl bond in this compound, detailing its synthesis, key reactions—including nucleophilic substitution, oxidation, and reduction—and its applications, particularly in the synthesis of phosphine (B1218219) ligands critical for catalysis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in the laboratory.
Introduction
Organophosphorus compounds are of paramount importance in various fields of chemistry, including catalysis, materials science, and medicinal chemistry. Among them, this compound stands out as a fundamental building block. The significant difference in electronegativity between phosphorus (2.19) and chlorine (3.16) renders the P-Cl bond highly polarized and susceptible to nucleophilic attack. This inherent reactivity makes this compound an excellent electrophile, enabling the facile formation of new phosphorus-carbon, phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-hydrogen bonds. Understanding the nuances of these transformations is crucial for the strategic design and synthesis of novel organophosphorus molecules with desired properties.
Synthesis of this compound
The industrial synthesis of this compound is not extensively detailed in the public domain. However, laboratory-scale preparations often involve the reaction of phosphorus trichloride (B1173362) with a Grignard reagent, such as ethylmagnesium bromide, or with triethylaluminium. Careful control of stoichiometry is essential to minimize the formation of byproducts like ethyldichlorophosphine (B73763) and triethylphosphine.
Reactivity of the P-Cl Bond
The reactivity of the P-Cl bond in this compound is characterized by its electrophilic nature. The phosphorus atom, bearing a partial positive charge, is readily attacked by a variety of nucleophiles. This section details the primary transformations involving the P-Cl bond.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common and versatile reaction of this compound. A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse organophosphorus compounds.
General Reaction Scheme:
Et₂PCl + Nu⁻ → Et₂P-Nu + Cl⁻
Grignard and organolithium reagents are powerful carbon-based nucleophiles that react readily with this compound to form new P-C bonds, yielding tertiary phosphines. These reactions are fundamental for the synthesis of a vast array of phosphine ligands.
Experimental Protocol: Synthesis of Diethylphenylphosphine [1]
-
Materials:
-
This compound (1.0 equiv.)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous THF (15–20 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of phenylmagnesium bromide is added dropwise at -10 °C.
-
The reaction mixture is stirred for 12 hours, allowing it to slowly warm to room temperature.
-
The reaction is quenched by the slow addition of a half-saturated NH₄Cl solution.
-
The mixture is diluted with ethyl acetate, and the organic layer is separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by flash column chromatography may be performed if necessary.
-
Table 1: Representative Yields for Reactions with Organometallic Reagents
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | PhMgBr | Diethylphenylphosphine | 62-86 | [1][2] |
| Methylmagnesium chloride | MeMgCl | Diethylmethylphosphine | 62-86 | [1][2] |
| n-Butyllithium | n-BuLi | n-Butyldiethylphosphine | Moderate | [3] |
Alcohols and alkoxides react with this compound to form phosphinites (P-O-R). The reaction with alcohols is often carried out in the presence of a base to neutralize the HCl generated.
Reaction Scheme:
Et₂PCl + R-OH + Base → Et₂P-OR + Base·HCl
Experimental Protocol: Reaction with Ethanol (B145695)
-
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous ethanol (1.1 equiv.)
-
Triethylamine (B128534) (1.2 equiv.)
-
Anhydrous diethyl ether
-
-
Procedure:
-
To a solution of this compound in anhydrous diethyl ether under an inert atmosphere, a solution of anhydrous ethanol and triethylamine in diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The resulting triethylammonium (B8662869) chloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude ethyl diethylphosphinite.
-
The product can be purified by distillation under reduced pressure.
-
Table 2: Data for Reaction with Alcohols
| Alcohol | Product | Conditions | Yield (%) |
| Ethanol | Ethyl diethylphosphinite | Et₃N, Et₂O, 0 °C to rt, 4-6 h | Good |
Primary and secondary amines react with this compound to produce aminophosphines. Similar to the reaction with alcohols, a base is typically required to scavenge the HCl produced.
Reaction Scheme:
Et₂PCl + R₂NH + Base → Et₂P-NR₂ + Base·HCl
Experimental Protocol: Synthesis of a Bidentate Aminophosphine (B1255530) Ligand [2]
-
Materials:
-
This compound (2.0 equiv.)
-
A chiral diamine (e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine) (1.0 equiv.)
-
Triethylamine (2.2 equiv.)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
A solution of the chiral diamine and triethylamine in anhydrous toluene is cooled to 0 °C under an inert atmosphere.
-
A solution of this compound in anhydrous toluene is added dropwise to the cooled amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The triethylammonium chloride precipitate is filtered off.
-
The solvent is removed from the filtrate under reduced pressure to give the crude bidentate aminophosphine ligand.
-
The product can be purified by recrystallization or chromatography.
-
Table 3: Data for Reaction with Amines
| Amine | Product | Conditions | Yield (%) | Reference |
| (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Chiral bidentate aminophosphine | Et₃N, Toluene, 0 °C to rt, overnight | High | [2] |
Oxidation Reactions
The phosphorus atom in this compound is in the +3 oxidation state and is readily oxidized. Treatment with mild oxidizing agents converts the P-Cl bond to a more stable phosphoryl chloride (P(O)-Cl) bond, forming diethylphosphinic chloride.
Reaction Scheme:
Et₂PCl + [O] → Et₂P(O)Cl
Experimental Protocol: Oxidation to Diethylphosphinic Chloride
-
Materials:
-
This compound
-
Dry oxygen or a mild oxidizing agent (e.g., hydrogen peroxide in a controlled manner)
-
A suitable inert solvent (e.g., dichloromethane)
-
-
Procedure:
-
A solution of this compound in an inert solvent is prepared under an inert atmosphere.
-
A controlled stream of dry oxygen is bubbled through the solution, or a stoichiometric amount of a mild oxidizing agent is added carefully at a low temperature (e.g., 0 °C).
-
The reaction progress is monitored by ³¹P NMR spectroscopy, observing the shift from the phosphine to the phosphinic chloride region.
-
Upon completion, the solvent is removed under reduced pressure to yield diethylphosphinic chloride.
-
Table 4: Oxidation of this compound
| Oxidizing Agent | Product | Conditions | Yield (%) |
| Dry Oxygen | Diethylphosphinic chloride | Inert solvent, controlled temperature | Quantitative |
Reduction Reactions
This compound can be reduced to diethylphosphine (B1582533), a secondary phosphine, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This reaction replaces the chlorine atom with a hydrogen atom.
Reaction Scheme:
4 Et₂PCl + LiAlH₄ → 4 Et₂PH + LiCl + AlCl₃
Experimental Protocol: Reduction to Diethylphosphine
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
-
Procedure:
-
A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while maintaining a low temperature.
-
The resulting solids are filtered off, and the organic layer is separated.
-
The ethereal solution of diethylphosphine can be used directly or the product can be isolated by careful distillation.
-
Table 5: Reduction of this compound
| Reducing Agent | Product | Conditions | Yield (%) |
| LiAlH₄ | Diethylphosphine | Anhydrous Et₂O, 0 °C to rt | High |
Spectroscopic Data
³¹P NMR spectroscopy is an invaluable tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, including its oxidation state and the nature of the substituents.
Table 6: Typical ³¹P NMR Chemical Shifts
| Compound | Structure | Chemical Shift (δ, ppm) | Reference |
| This compound | Et₂PCl | ~118 | [4] |
| Diethylphenylphosphine | Et₂PPh | ~ -16 | |
| Ethyl diethylphosphinite | Et₂P(OEt) | ~148 | |
| Diethylphosphinic chloride | Et₂P(O)Cl | ~84 | |
| Diethylphosphine | Et₂PH | ~ -20 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Applications in Synthesis
The primary application of this compound is as a precursor for the synthesis of a wide variety of tertiary phosphines, which are extensively used as ligands in homogeneous catalysis. The ability to easily introduce the diethylphosphino group allows for the fine-tuning of the steric and electronic properties of these ligands, which in turn influences the activity, selectivity, and stability of the resulting metal catalysts.
Examples of important ligand classes synthesized from this compound and its derivatives include:
-
Monodentate phosphines: Simple alkyl- and aryl-diethylphosphines.
-
Bidentate phosphines: Ligands containing two diethylphosphino groups, often connected by a carbon or heteroatom backbone. These are crucial for creating stable chelate complexes with transition metals. Examples include bis(diethylphosphino)methane and 1,2-bis(diethylphosphino)ethane.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow for reactions involving this compound.
Caption: General experimental workflow for nucleophilic substitution reactions of this compound.
Caption: Key reaction pathways of the P-Cl bond in this compound.
Safety and Handling
This compound is a hazardous chemical that is sensitive to air and moisture and reacts violently with water. It is flammable and corrosive. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The P-Cl bond in this compound is a highly reactive functional group that provides a versatile entry point into a wide range of organophosphorus compounds. Its reactions with nucleophiles, particularly organometallic reagents, alcohols, and amines, are fundamental for the synthesis of valuable phosphine ligands and other organophosphorus molecules. A thorough understanding of its reactivity, coupled with careful experimental technique, allows for the efficient and controlled synthesis of complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important reagent.
References
- 1. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]
- 4. 31P [nmr.chem.ucsb.edu]
An In-depth Technical Guide to the Lewis Basicity of Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Lewis Basicity of Phosphines
A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid to form a Lewis adduct.[2] In phosphines (R₃P), the lone pair of electrons on the phosphorus atom is responsible for their Lewis basicity. The nature of the substituents (R) significantly influences this basicity through inductive and resonance effects. Electron-donating groups, such as alkyl groups, increase the electron density on the phosphorus atom, thereby enhancing its Lewis basicity. Conversely, electron-withdrawing groups, like halogens, decrease the electron density and thus reduce the basicity.
Chlorodiethylphosphine possesses two electron-donating ethyl groups and one electron-withdrawing chlorine atom. This combination of substituents leads to a nuanced Lewis basicity that is lower than that of trialkylphosphines (e.g., triethylphosphine) but potentially higher than that of trichlorophosphine (PCl₃).
Quantitative Measures of Lewis Basicity: A Comparative Analysis
Direct experimental values for the proton affinity (PA), gas-phase basicity (GPB), and pKa of protonated this compound are not documented in publicly accessible literature. However, an understanding of its basicity can be inferred by comparing it with related phosphine (B1218219) derivatives.
Table 1: Comparative Proton Affinities and Gas-Phase Basicities of Selected Phosphines
| Compound | Formula | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kcal/mol) |
| Phosphine | PH₃ | 789 | - |
| Methylphosphine | CH₃PH₂ | 854 | - |
| Dimethylphosphine | (CH₃)₂PH | 905 | - |
| Trimethylphosphine | (CH₃)₃P | 950 | - |
| Triethylphosphine | (C₂H₅)₃P | - | - |
| Phosphorus Trifluoride | PF₃ | 697 | - |
Data sourced from publicly available databases and literature.[3][4] A hyphen (-) indicates that a value was not found in the searched literature.
The trend in Table 1 clearly demonstrates that the substitution of hydrogen atoms with electron-donating alkyl groups progressively increases the proton affinity of the phosphine. Given the presence of two ethyl groups, it can be inferred that this compound will have a proton affinity significantly higher than phosphine itself. However, the electronegative chlorine atom will reduce the basicity compared to triethylphosphine.
Table 2: ³¹P NMR Chemical Shifts of Selected Phosphines and their Adducts
| Phosphine | Free Ligand δ (ppm) | Adduct with BH₃ δ (ppm) | Coordination Shift Δδ (ppm) |
| PMe₃ | -62 | -1.8 | +60.2 |
| PEt₃ | -20 | - | - |
| PMe₂Cl | 96.5 | - | - |
| PCl₃ | +219 | - | - |
Data compiled from various sources.[5][6] The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus nucleus. A downfield shift upon coordination to a Lewis acid is generally indicative of the donation of the lone pair and a decrease in electron density at the phosphorus. However, for chlorophosphines, an upfield coordination shift has been observed with some Lewis acids like GaCl₃, which is attributed to π-backbonding effects.[7]
Experimental Protocols for Determining Lewis Basicity
The following are detailed methodologies for key experiments that could be employed to quantitatively determine the Lewis basicity of this compound.
Gas-Phase Basicity and Proton Affinity Measurement
Gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of the intrinsic basicity of a molecule in the absence of solvent effects.[8][9]
Methodology: Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
-
Ion Generation: Protonated this compound ions, [(C₂H₅)₂PClH]⁺, are generated in the gas phase, typically by chemical ionization or electrospray ionization of a dilute solution of this compound.
-
Ion Trapping: The generated ions are trapped in the ICR cell by a combination of a strong magnetic field and a weak electrostatic trapping potential.
-
Proton Transfer Equilibrium: A reference base (B_ref) with a known gas-phase basicity is introduced into the ICR cell at a low partial pressure. The following proton transfer equilibrium is established: [(C₂H₅)₂PClH]⁺ + B_ref ⇌ (C₂H₅)₂PCl + [B_refH]⁺
-
Equilibrium Constant Determination: The relative abundances of the two protonated species, [(C₂H₅)₂PClH]⁺ and [B_refH]⁺, are monitored as a function of time until equilibrium is reached. The equilibrium constant (K_eq) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral bases.
-
Gibbs Free Energy Calculation: The Gibbs free energy change (ΔG) for the reaction is calculated from the equilibrium constant: ΔG = -RTln(K_eq).
-
Gas-Phase Basicity Calculation: The gas-phase basicity of this compound is then determined relative to the known basicity of the reference compound.
-
Proton Affinity Calculation: The proton affinity can be derived from the gas-phase basicity by correcting for entropy changes, which are often estimated from statistical mechanics calculations.[10]
pKa Determination in Solution
The pKa of the conjugate acid of this compound, [(C₂H₅)₂PClH]⁺, in a given solvent provides a measure of its Brønsted basicity in that medium.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable non-aqueous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) due to its sensitivity to air and moisture.[1]
-
Titrant: A standardized solution of a strong, non-aqueous acid (e.g., trifluoromethanesulfonic acid in the same solvent) is used as the titrant.
-
Titration Procedure: The titrant is added incrementally to the this compound solution.
-
Potential Measurement: The potential of the solution is monitored after each addition using a suitable electrode system (e.g., a glass electrode and a reference electrode calibrated for non-aqueous media).
-
Data Analysis: A titration curve is constructed by plotting the potential (or pH) as a function of the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Enthalpy of Reaction with a Lewis Acid
The enthalpy of adduct formation with a reference Lewis acid provides a direct thermodynamic measure of the Lewis basicity.[11][12] Boron trifluoride (BF₃) is a commonly used reference Lewis acid.[13][14]
Methodology: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of boron trifluoride (often as its etherate complex for easier handling) is loaded into the injection syringe. All solutions should be prepared in a dry, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere.
-
Titration: A series of small, precisely known volumes of the BF₃ solution are injected into the this compound solution.
-
Heat Measurement: The heat released or absorbed during the formation of the (C₂H₅)₂PCl·BF₃ adduct is measured after each injection.
-
Data Analysis: The cumulative heat of reaction is plotted against the molar ratio of BF₃ to this compound. This binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) to determine the stoichiometry (n), the binding constant (K_a), and the enthalpy of reaction (ΔH).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Gas-Phase Basicity Measurement.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Caption: Workflow for Enthalpy Measurement by ITC.
Computational Approaches to Determine Lewis Basicity
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the Lewis basicity of molecules.[9][15][16]
Methodology: Density Functional Theory (DFT) and Ab Initio Calculations
-
Geometry Optimization: The ground-state geometries of this compound and its protonated form, [(C₂H₅)₂PClH]⁺, are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Proton Affinity Calculation: The proton affinity (PA) at 298 K is calculated as: PA = - [ (E_[(C₂H₅)₂PClH]⁺ + ZPVE_[(C₂H₅)₂PClH]⁺) - (E_(C₂H₅)₂PCl + ZPVE_(C₂H₅)₂PCl) ] - (5/2)RT where E represents the electronic energy of the optimized structures and R is the gas constant.
-
Gas-Phase Basicity Calculation: The gas-phase basicity (GPB) is calculated by including the entropy contributions in the Gibbs free energy calculation.
-
Solvation Models: To estimate the pKa in solution, continuum solvation models (e.g., PCM, SMD) can be applied to the gas-phase calculations to account for the effect of the solvent.
Implications for Researchers and Drug Development
A thorough understanding of the Lewis basicity of this compound is paramount for:
-
Reaction Optimization: Predicting its reactivity towards various electrophiles and optimizing reaction conditions for the synthesis of phosphine ligands, catalysts, and other fine chemicals.
-
Catalyst Design: The basicity of phosphine ligands directly influences the electronic properties of the metal center in a catalyst, thereby affecting its activity and selectivity.
-
Drug Development: Phosphine-containing molecules are being investigated for various therapeutic applications. The Lewis basicity will influence their interaction with biological targets, metabolic stability, and pharmacokinetic properties. For instance, the ability of a phosphine to form adducts with metal ions or other electrophilic sites in biological systems will be directly related to its basicity.
Conclusion
While direct quantitative data on the Lewis basicity of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its qualitative understanding and a clear roadmap for its quantitative measurement. By comparing with related phosphine compounds, it is evident that this compound possesses a moderate Lewis basicity, influenced by the competing electronic effects of its ethyl and chloro substituents. The detailed experimental and computational protocols outlined herein offer robust methods for researchers to precisely determine the proton affinity, pKa, and reaction enthalpies of this important synthetic building block. Such data will undoubtedly facilitate its more effective use in chemical synthesis, catalysis, and the development of novel therapeutics.
References
- 1. This compound | 686-69-1 | Benchchem [benchchem.com]
- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 3. Proton_affinity_(data_page) [chemeurope.com]
- 4. CCCBDB list of experimental proton affinities [cccbdb.nist.gov]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. srd.nist.gov [srd.nist.gov]
- 9. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. server.ccl.net [server.ccl.net]
- 11. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 14. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 15. Multilevel and density functional electronic structure calculations of proton affinities and gas-phase basicities involved in biological phosphoryl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benchmark calculations of proton affinities and gas-phase basicities of molecules important in the study of biological phosphoryl transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling and Storage of Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Chlorodiethylphosphine (CAS No. 686-69-1) is a highly reactive organophosphorus compound utilized as a reagent and intermediate in various chemical and organic syntheses.[1] Its hazardous nature, primarily its flammability, corrosivity, and violent reactivity with water, necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research projects. This guide provides a comprehensive overview of the essential precautions, supported by quantitative data and procedural workflows.
Physicochemical and Safety Data
A summary of the critical quantitative data for this compound is presented below. This information is fundamental to understanding its hazards and implementing appropriate safety measures.
| Property | Value | Source(s) |
| CAS Number | 686-69-1 | [2][3] |
| Molecular Formula | C₄H₁₀ClP | [1][3] |
| Molecular Weight | 124.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 133-134 °C (at 760 mmHg) | [1] |
| Density | 1.023 g/mL at 25 °C | [1] |
| Flash Point | 19 °C (66.2 °F) - Closed Cup | [4] |
| Refractive Index | n20/D 1.475 | [1] |
| UN Number | UN3129 | [2][5] |
| Transport Hazard Class | 4.3 (Water-reactive) | [2][5] |
| Subsidiary Hazard Class | 8 (Corrosive) | [5] |
| Packing Group | II | [2][5] |
Core Hazards and Logical Safety Workflow
The primary hazards associated with this compound are its high flammability, violent reactivity with water, and corrosivity. These properties dictate the necessary precautions for handling and storage. The logical relationship between the substance's intrinsic hazards and the required safety protocols is illustrated in the diagram below.
Caption: Logical workflow from hazards of this compound to required safety actions.
Detailed Protocols for Safe Handling and Emergencies
The following sections provide detailed procedural guidelines based on established safety data sheets. These are not experimental protocols for synthesis but are critical safety procedures for personnel.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, exclusively within a certified chemical fume hood.[5] Engineering controls like process isolation or enclosure should be used to minimize release.[5] Ensure that eyewash stations and safety showers are located in immediate proximity to the workstation.[5]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][5]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2]
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat or protective suit.[2][6] Contaminated clothing must be removed immediately and washed before reuse.[2]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with a cartridge type appropriate for organic vapors and acid gases (e.g., ABEK EN14387).
Safe Handling Procedures
-
Inert Atmosphere: Due to its sensitivity to air and moisture, all transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Static Discharge Prevention: To avoid ignition of flammable vapors by static electricity, all metal parts of the equipment, including containers and receiving equipment, must be grounded and bonded.[2][5]
-
Tools: Use only non-sparking tools made from materials like brass or bronze.[2][5]
-
General Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[2] Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][5] No smoking is permitted in the handling area.[2]
Storage Requirements
-
Conditions: Store in a locked, dry, cool, and well-ventilated place.[2][5][6] The storage area should be designated as a "Flammables area" and "Corrosives area".[2][5]
-
Containers: Keep containers tightly closed to prevent exposure to moisture and air.[2][5] Store in a corrosive-resistant container with a resistant inner liner.
-
Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere.[5]
-
Incompatibilities: Keep away from incompatible materials, particularly water and strong oxidizing agents.[2][5] Never allow the product to come into contact with water during storage.
Emergency Protocols
-
Fire Response:
-
Extinguishing Media: In case of fire, use CO2, dry chemical powder, dry sand, or alcohol-resistant foam.[2][5]
-
Prohibited Media: DO NOT USE WATER. this compound reacts violently with water, liberating toxic and flammable gases.[2][5]
-
Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][7] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[2]
-
-
Spill Response:
-
Immediate Actions: Evacuate personnel from the area and remove all sources of ignition.[5]
-
Containment: Prevent the spill from entering drains.
-
Cleanup: Cover the spill with a dry, inert, non-combustible absorbent material (e.g., sand, Chemizorb®). Use spark-proof tools to sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[5]
-
-
First Aid Measures:
-
Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin with copious amounts of water or shower for at least 15 minutes.[2][5] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water.[2] DO NOT induce vomiting. [2] Seek immediate medical assistance.[2]
-
References
- 1. CHLORO(DIETHYL)PHOSPHINE | 686-69-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. SDS of this compound, Safety Data Sheets, CAS 686-69-1 - chemBlink [ww.chemblink.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safety of Chlorodiethylphosphine
This guide provides a comprehensive overview of the safety information for chlorodiethylphosphine, designed for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and handling procedures based on available safety data sheets.
Chemical and Physical Properties
This compound is a highly flammable and corrosive liquid that is sensitive to air and moisture.[1][2] It is essential to handle this compound under an inert atmosphere and take precautions against static discharge.[3] The table below summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C4H10ClP | [1] |
| Molecular Weight | 124.55 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Stench | [1][3] |
| Boiling Point | 131 - 134 °C (267.8 - 269.6 °F) | [1][5] |
| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | [1][5] |
| Density | 1.023 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.475 | [5] |
| Vapor Pressure | 10.4 mmHg at 25°C | [2] |
| Solubility | Reacts violently with water | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and presents multiple risks.[3] It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] The compound reacts violently with water, liberating toxic gas.[1][3]
GHS Hazard Classifications:
-
Flammable Liquids: Category 2[3]
-
Skin Corrosion/Irritation: Category 1B[3]
-
Serious Eye Damage/Eye Irritation: Category 1[3]
-
Specific target organ toxicity (single exposure), Respiratory system: Category 3[3]
-
Substances which, in contact with water, emit flammable gases: Category 1[5]
NFPA Ratings:
-
Health: 3[3]
-
Flammability: 3[3]
-
Instability: 2[3]
-
Special Hazards: W (Reacts violently with water)[3]
Experimental Protocols
Detailed experimental protocols for determining the safety parameters of this compound are not publicly available in the reviewed Safety Data Sheets. The provided data, such as flash point and boiling point, are typically determined using standardized methods (e.g., ASTM or OECD guidelines), but the specific method used is not cited in the available documentation.[1][5] Toxicological properties have not been fully investigated, and no acute toxicity data is available.[1]
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Use only under a chemical fume hood.[3]
-
Wear personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
All metal parts of the equipment must be grounded to prevent static discharge.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store in a corrosives and flammables area.[3]
-
Store under an inert atmosphere.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In case of exposure or a spill, immediate action is required.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[3]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.[1][3]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Contact with water liberates toxic gas.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[3]
-
Remove all sources of ignition.[3]
-
Use personal protective equipment.[3]
-
Contain the spill and collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6]
-
Use spark-proof tools and explosion-proof equipment.[3]
Toxicological Information
There is no acute toxicity information available for this product.[1] The primary health hazards are its corrosive effects on the skin and eyes and its potential to cause respiratory irritation.[3] The toxicological properties have not been fully investigated.[3]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not allow the chemical to enter drains as it should not be released into the environment.[6]
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and proper training in handling hazardous chemicals. Always consult the most current SDS from the supplier before working with this material.
References
An In-depth Technical Guide to the Air and Moisture Sensitivity of Diethylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylchlorophosphine ((C₂H₅)₂PCl) is a highly reactive organophosphorus compound utilized as a precursor in the synthesis of various phosphine (B1218219) ligands, which are crucial in catalysis, and as an intermediate in the production of other organophosphorus compounds. Its utility is, however, paralleled by its significant air and moisture sensitivity, which necessitates stringent handling and storage protocols. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of diethylchlorophosphine, with a specific focus on its interactions with air and moisture. This document is intended to serve as an essential resource for laboratory personnel to mitigate the risks associated with the use of this compound.
Chemical and Physical Properties
Diethylchlorophosphine is a colorless to light yellow liquid with a pungent odor. It is classified as a pyrophoric and water-reactive substance, posing significant fire and health hazards. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Diethylchlorophosphine
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₀ClP | [1] |
| Molecular Weight | 124.55 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 133-134 °C (lit.) | [1] |
| Density | 1.023 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 19 °C (66.2 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.475 (lit.) | [1] |
| Solubility | Reacts violently with water | [2] |
| CAS Number | 686-69-1 | [1] |
Reactivity with Air and Moisture
Reaction with Moisture (Hydrolysis)
Diethylchlorophosphine reacts violently with water and other protic solvents in a hydrolysis reaction. This exothermic reaction rapidly produces diethylphosphinous acid ((C₂H₅)₂POH) and hydrochloric acid (HCl). Diethylphosphinous acid exists in equilibrium with its more stable tautomer, diethylphosphine (B1582533) oxide ((C₂H₅)₂P(O)H). The hydrochloric acid produced is corrosive and will be released as a toxic gas, particularly if the reaction is vigorous and generates heat.
The overall reaction can be summarized as follows:
(C₂H₅)₂PCl + H₂O → [(C₂H₅)₂POH] + HCl → (C₂H₅)₂P(O)H + HCl
Caption: Reaction pathway for the hydrolysis of diethylchlorophosphine.
Reaction with Air (Oxidation)
Diethylchlorophosphine is pyrophoric, meaning it can spontaneously ignite upon contact with air. The oxidation reaction is rapid and highly exothermic. The primary product of this oxidation is diethylphosphoryl chloride ((C₂H₅)₂P(O)Cl). In the event of combustion, oxides of phosphorus and carbon, along with hydrogen chloride gas, will be released.
The oxidation reaction is as follows:
2 (C₂H₅)₂PCl + O₂ → 2 (C₂H₅)₂P(O)Cl
Caption: Reaction pathway for the oxidation of diethylchlorophosphine.
Safe Handling and Storage
Due to its pyrophoric and water-reactive nature, diethylchlorophosphine must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times. All glassware and equipment must be thoroughly dried and purged with an inert gas before use.
Personal Protective Equipment (PPE)
When handling diethylchlorophosphine, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Flame-retardant gloves (e.g., Nomex®) worn over nitrile gloves.
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron.
-
Footwear: Closed-toe shoes made of a non-porous material.
Inert Atmosphere Techniques
All transfers and reactions involving diethylchlorophosphine should be performed in a certified fume hood or a glovebox. Standard Schlenk line techniques are essential for safely manipulating this compound.
Caption: General workflow for handling diethylchlorophosphine under inert atmosphere.
Storage
Diethylchlorophosphine should be stored in a cool, dry, well-ventilated area away from sources of ignition, water, and oxidizing agents. It is typically supplied in Sure/Seal™ bottles under an inert atmosphere. The integrity of the septum should be regularly inspected.
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted to specific experimental requirements and conducted by trained personnel.
Representative Protocol: Synthesis of a Secondary Phosphine Ligand
This protocol describes the synthesis of a generic secondary phosphine, diethylphenylphosphine, from diethylchlorophosphine.
Materials:
-
Diethylchlorophosphine
-
Phenylmagnesium bromide (in THF)
-
Anhydrous diethyl ether
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas.
-
In the dropping funnel, place a solution of phenylmagnesium bromide in THF.
-
In the Schlenk flask, dissolve diethylchlorophosphine in anhydrous diethyl ether.
-
Cool the Schlenk flask to 0 °C using an ice bath.
-
Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of diethylchlorophosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product, diethylphenylphosphine, should be purified by vacuum distillation.
Quenching and Disposal of Residual Diethylchlorophosphine
Small amounts of residual diethylchlorophosphine must be safely quenched before disposal.
Procedure:
-
In a fume hood, dilute the residual diethylchlorophosphine with an anhydrous, inert solvent such as heptane (B126788) or toluene (B28343) in a flask equipped with a stirrer and an inert gas inlet.
-
Cool the flask in an ice bath.
-
Slowly and dropwise, add a less reactive alcohol such as isopropanol (B130326) to the stirred solution. This should be followed by the dropwise addition of a more reactive alcohol like methanol.
-
After the reaction has subsided, slowly add water dropwise to ensure all reactive material has been quenched.
-
The resulting solution should be disposed of as hazardous waste according to institutional guidelines.
Conclusion
Diethylchlorophosphine is a valuable but hazardous reagent. Its high reactivity with air and moisture necessitates a thorough understanding of its properties and strict adherence to safe handling protocols. By employing appropriate inert atmosphere techniques, personal protective equipment, and quenching procedures, researchers can safely utilize this compound in their synthetic endeavors. It is imperative that all users are adequately trained and familiar with the associated risks before working with diethylchlorophosphine.
References
Common suppliers of technical grade chlorodiethylphosphine
An in-depth guide to the common suppliers of technical grade chlorodiethylphosphine for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 686-69-1), also known as diethylchlorophosphine, is a key reagent in various chemical syntheses, particularly in the development of phosphine (B1218219) ligands for cross-coupling reactions. For researchers and professionals in drug development, sourcing high-quality technical grade this compound is crucial for the reliability and scalability of their work. This guide provides an overview of common suppliers offering this chemical, with a focus on technical grade specifications.
Common Suppliers of this compound
Several chemical suppliers offer this compound, with some explicitly labeling it as "technical grade." The following table summarizes the offerings from prominent suppliers based on publicly available data.
| Supplier | Product Name | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | This compound, technical grade | 90% | 1g, 5g[1][2] |
| Thermo Fisher Scientific (Alfa Aesar) | Chloro(diethyl)phosphine | Not specified, but used as a reagent | 1g, 5g[1][3][4] |
| Strem Chemicals | Diethylchlorophosphine | min. 95% | 1g, 5g[1] |
| American Custom Chemicals Corporation | DIETHYL CHLOROPHOSPHINE | 95.00% | 1G, 5G[1] |
| Regent Chemicals | Chloro(diethyl)phosphine | Not specified | Not specified[5] |
Supplier Details and Product Information
Sigma-Aldrich (part of MilliporeSigma/Merck) is a major supplier that explicitly offers "technical grade" this compound with a purity of 90%.[2] Their product is suitable for various coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira.[2]
Thermo Fisher Scientific , through its Alfa Aesar brand, provides this compound that is described as a reagent for chemical and organic intermediates.[3] While not explicitly labeled "technical grade," its intended use suggests suitability for research and development purposes.
Strem Chemicals offers diethylchlorophosphine with a minimum purity of 95%, which is a higher purity technical grade suitable for more sensitive applications.[1]
American Custom Chemicals Corporation also supplies a 95.00% purity version of diethylchlorophosphine.[1]
Logical Workflow for Supplier Selection
For researchers and drug development professionals, the selection of a supplier for this compound typically follows a logical workflow that considers purity, quantity, and supplier reputation.
Caption: Logical workflow for selecting a chemical supplier.
Disclaimer: This information is based on publicly available data from supplier websites. For the most current and detailed specifications, including safety data sheets and certificates of analysis, it is essential to contact the suppliers directly. The availability and specifications of chemical products are subject to change.
References
- 1. lookchem.com [lookchem.com]
- 2. 氯化二乙基膦 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chloro(diethyl)phosphine 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Chloro(diethyl)phosphine 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. regentchemicals.com.sg [regentchemicals.com.sg]
Methodological & Application
Application Notes: Synthesis of Tertiary Phosphines Using Chlorodiethylphosphine
Introduction
Tertiary phosphines are a critical class of organophosphorus compounds widely utilized as ligands in transition-metal catalysis, as reagents in organic synthesis (e.g., Wittig and Mitsunobu reactions), and as building blocks in the development of novel materials and pharmaceuticals.[1] The electronic and steric properties of the substituents on the phosphorus atom significantly influence the reactivity and selectivity of these compounds, making the development of versatile synthetic routes to a wide array of tertiary phosphines an area of significant research interest.
One of the most common and effective methods for the synthesis of tertiary phosphines is the reaction of halophosphines with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi).[1] This approach allows for the formation of a P-C bond through nucleophilic substitution at the phosphorus center. Chlorodiethylphosphine (Et₂PCl) is a readily available and versatile precursor for the synthesis of a variety of diethyl-substituted tertiary phosphines (Et₂PR). The diethylphosphino group imparts specific steric and electronic properties to the resulting phosphine (B1218219), influencing its coordination chemistry and catalytic activity.
This document provides detailed application notes and experimental protocols for the synthesis of tertiary phosphines using this compound as a key starting material.
Reaction Mechanism and Principles
The synthesis of tertiary phosphines from this compound and organometallic reagents proceeds via a nucleophilic substitution reaction. The organometallic reagent, behaving as a carbanion source, attacks the electrophilic phosphorus atom of this compound, displacing the chloride leaving group.
-
With Grignard Reagents: The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[1]
-
With Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and the reactions are often performed at low temperatures to control reactivity and minimize side reactions.
The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents onto the phosphorus atom, providing access to a diverse library of tertiary phosphines.
Experimental Protocols
Safety Precautions:
-
This compound is a corrosive, flammable, and moisture-sensitive liquid. Handle in a well-ventilated fume hood.
-
Organometallic reagents (Grignard and organolithium) are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Appropriate personal protective equipment (safety goggles, flame-retardant lab coat, and gloves) must be worn at all times.
Protocol 1: General Synthesis of Tertiary Phosphines using this compound and Grignard Reagents
This protocol is a general procedure adapted from the synthesis of mixed arylalkyl tertiary phosphines and can be applied to various Grignard reagents.[1]
1. Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)
-
Materials: Magnesium turnings, bromoethane (B45996), anhydrous diethyl ether or THF, iodine crystal (optional, as an activator).
-
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Add a solution of bromoethane in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining bromoethane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Synthesis of the Tertiary Phosphine (e.g., Triethylphosphine)
-
Materials: this compound, freshly prepared Grignard reagent solution, anhydrous diethyl ether or THF, saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
In a separate dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add the Grignard reagent solution dropwise from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude tertiary phosphine can be purified by distillation under reduced pressure or column chromatography.
-
Protocol 2: General Synthesis of Tertiary Phosphines using this compound and Organolithium Reagents
This protocol is a general procedure for the reaction with organolithium reagents, which are typically handled at lower temperatures.
-
Materials: this compound, organolithium reagent (e.g., n-butyllithium in hexanes), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent dropwise from the dropping funnel to the stirred solution of this compound, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature.
-
Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Data Presentation
The following tables summarize representative data for the synthesis of various tertiary phosphines from chlorophosphine precursors. While specific data for this compound is limited in the literature, the following examples with chlorodiphenylphosphine (B86185) and dichlorophenylphosphine (B166023) illustrate typical yields and spectral data that can be expected.
Table 1: Synthesis of Tertiary Phosphines from Chlorophosphines and Grignard Reagents. [1]
| Entry | Chlorophosphine Precursor | Grignard Reagent | Product | Yield (%) |
| 1 | Chlorodiphenylphosphine | Methylmagnesium chloride | Methyldiphenylphosphine | 62 |
| 2 | Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 76 |
| 3 | Dichlorophenylphosphine | Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52 |
| 4 | Dichlorophenylphosphine | p-Methoxyphenylmagnesium bromide | Bis(p-methoxyphenyl)phenylphosphine | 76 |
Table 2: Selected Spectroscopic Data for Synthesized Tertiary Phosphines. [1]
| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 31P NMR (CDCl₃, δ ppm) |
| Methyldiphenylphosphine | 7.43-7.30 (m, 10H), 1.65 (d, J=3.3 Hz, 3H) | 139.9, 132.1, 130.4, 128.4, 12.4 | -26.78 |
| Ethyldiphenylphosphine | 7.48-7.29 (m, 10H), 2.08 (q, J=7.6 Hz, 2H), 1.11 (dt, J=17.0, 7.6 Hz, 3H) | 138.4, 132.6, 128.4, 20.5, 9.9 | -11.46 |
| Diisopropylphenylphosphine | 7.47-7.20 (m, 5H), 2.43-2.32 (m, 2H), 1.00 (dd, J=15.5, 6.9 Hz, 12H) | 138.4, 132.6, 128.4, 20.5, 19.9 | -12.50 |
| Bis(p-methoxyphenyl)phenylphosphine | 7.32-7.20 (m, 9H), 6.86 (dq, J=7.6, 0.9 Hz, 4H), 3.78 (d, J=0.9 Hz, 6H) | 160.2, 138.3, 135.2, 133.0, 128.3, 128.0, 114.1, 55.1 | -22.25 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of tertiary phosphines.
Caption: Reaction pathway for tertiary phosphine synthesis.
References
Application Notes and Protocols: Reaction of Chlorodiethylphosphine with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of chlorodiethylphosphine with organolithium reagents is a cornerstone of organophosphorus chemistry, providing a reliable and versatile method for the synthesis of tertiary phosphines. These compounds are of significant interest across various scientific disciplines, serving as crucial ligands in transition metal catalysis, reagents in organic synthesis, and as precursors for compounds with potential applications in materials science and drug development. This document provides detailed application notes and experimental protocols for the synthesis of diethylphenylphosphine (B167853) and diethyl-n-butylphosphine, two common tertiary phosphines, through the reaction of this compound with phenyllithium (B1222949) and n-butyllithium, respectively.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the chloride atom on the phosphorus center by the carbanionic carbon of the organolithium reagent. This process efficiently forms a new phosphorus-carbon bond.
Reaction: R-Li + ClP(CH₂CH₃)₂ → R-P(CH₂CH₃)₂ + LiCl
Where 'R' represents an organic substituent, such as a phenyl or n-butyl group. Due to the high reactivity of organolithium reagents, these reactions are typically conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the reagent and oxidation of the phosphine (B1218219) product.
Applications in Research and Development
Tertiary phosphines, such as diethylphenylphosphine and diethyl-n-butylphosphine, are widely utilized as ligands in homogeneous catalysis. Their electronic and steric properties can be fine-tuned by varying the substituents on the phosphorus atom, which in turn influences the activity, selectivity, and stability of the catalyst. For instance, these phosphines are integral components of catalysts used in cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
In the context of drug development, while the direct therapeutic application of these simple tertiary phosphines is uncommon, they are invaluable in the synthesis of more complex drug candidates. Furthermore, the phosphine moiety can be oxidized to the corresponding phosphine oxide. Phosphine oxides are recognized as important functional groups in medicinal chemistry, as they can act as hydrogen bond acceptors and improve the pharmacokinetic properties of drug molecules, such as solubility and metabolic stability.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of diethylphenylphosphine and diethyl-n-butylphosphine from this compound and the corresponding organolithium reagents. Please note that yields can vary based on the purity of reagents, reaction scale, and adherence to anhydrous and anaerobic conditions.
| Product | Organolithium Reagent | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Diethylphenylphosphine | Phenyllithium | Diethyl ether | -78 to 25 | 2 - 4 | 75 - 90 |
| Diethyl-n-butylphosphine | n-Butyllithium | Diethyl ether or THF | -78 to 25 | 2 - 4 | 70 - 85 |
Experimental Protocols
Safety Precaution: Organolithium reagents such as phenyllithium and n-butyllithium are highly reactive and pyrophoric. These reagents should only be handled by trained personnel under an inert atmosphere (e.g., argon or nitrogen) using proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. All glassware must be thoroughly dried before use.
Protocol 1: Synthesis of Diethylphenylphosphine
Materials:
-
This compound
-
Phenyllithium (solution in cyclohexane/ether or dibutyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Syringes and needles for transfer of reagents
Procedure:
-
Assemble and flame-dry the glassware under a stream of inert gas.
-
To the reaction flask, add a solution of this compound in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenyllithium solution to the stirred solution of this compound via the dropping funnel or a syringe over a period of 30-60 minutes. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude diethylphenylphosphine.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Diethyl-n-butylphosphine
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Syringes and needles for transfer of reagents
Procedure:
-
Set up and flame-dry the reaction apparatus under an inert atmosphere.
-
In the reaction flask, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Carefully add the n-butyllithium solution dropwise to the stirred this compound solution over 30-60 minutes, ensuring the temperature remains below -70 °C.[1]
-
Once the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 2-3 hours.
-
Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration, the solvent is removed by rotary evaporation to yield the crude diethyl-n-butylphosphine.
-
Purification can be achieved by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis of tertiary phosphines from this compound and organolithium reagents, and a conceptual representation of the catalytic cycle where a tertiary phosphine like diethylphenylphosphine can act as a ligand.
Caption: General experimental workflow for the synthesis of tertiary phosphines.
Caption: Conceptual catalytic cycle where a tertiary phosphine acts as a ligand.
References
Application Notes and Protocols for the Synthesis of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethylphenylphosphine (B167853), a valuable tertiary phosphine (B1218219) ligand and synthetic intermediate. The described method utilizes the Grignard reaction between chlorodiethylphosphine and phenylmagnesium bromide. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
Tertiary phosphines are a critical class of ligands in organometallic chemistry and catalysis, widely employed in cross-coupling reactions, hydrogenations, and various other transformations central to the synthesis of fine chemicals and pharmaceuticals. Diethylphenylphosphine, in particular, offers a specific combination of steric and electronic properties that make it a useful tool for chemists. The synthesis described herein is a standard and effective method for the preparation of this compound from readily available starting materials. The reaction proceeds via the nucleophilic attack of the phenyl Grignard reagent on the electrophilic phosphorus center of this compound, forming the desired P-C bond.
Data Presentation
A summary of the key quantitative data for the synthesis of diethylphenylphosphine is presented in Table 1.
Table 1: Summary of Quantitative Data for the Synthesis of Diethylphenylphosphine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Phenylmagnesium bromide | 1.1 equivalents (e.g., in THF solution) |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -10 °C to room temperature |
| Reaction Time | 12 hours |
| Product Information | |
| Product Name | Diethylphenylphosphine |
| Molecular Formula | C₁₀H₁₅P |
| Molecular Weight | 166.20 g/mol |
| Boiling Point | 71 °C @ 4 torr |
| Density | 0.954 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.546 |
| Yield and Purity | |
| Expected Yield | 60-85% |
| Purity (typical) | >95% after purification |
| Characterization | |
| ¹H NMR (CDCl₃) | Consistent with diethylphenylphosphine structure |
| ³¹P NMR (CDCl₃) | Consistent with diethylphenylphosphine structure |
Experimental Protocol
Materials:
-
This compound (Et₂PCl)
-
Phenylmagnesium bromide (PhMgBr, solution in THF, e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum.
-
Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (use a concentration of approximately 0.2-0.5 M).
-
Cool the solution to -10 °C using a low-temperature bath.
-
-
Grignard Reagent Addition:
-
Slowly add a solution of phenylmagnesium bromide in THF (1.1 eq) to the stirred solution of this compound via a syringe or an addition funnel over a period of 30-60 minutes. Maintain the temperature at -10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure diethylphenylphosphine.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR and ³¹P NMR spectroscopy and compare the data with known literature values to confirm the structure and purity of diethylphenylphosphine.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of diethylphenylphosphine.
Application Notes and Protocols: Synthesis of Phosphine Ligands Using Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various phosphine (B1218219) ligands utilizing chlorodiethylphosphine as a key precursor. The protocols detailed below are based on established synthetic methodologies for P-C and P-N bond formation, offering versatile routes to a range of phosphine ligands crucial for catalysis, coordination chemistry, and materials science.
Introduction
This compound (Et₂PCl) is a valuable and reactive building block in organophosphorus chemistry. Its electrophilic phosphorus center readily reacts with a variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents) and amines, to form new phosphorus-carbon and phosphorus-nitrogen bonds, respectively. This reactivity allows for the synthesis of a diverse array of tertiary phosphine ligands with tailored steric and electronic properties. Phosphine ligands are of paramount importance in homogeneous catalysis, playing a critical role in numerous transformations such as cross-coupling reactions, hydrogenations, and hydroformylations. The diethylphosphino group, in particular, imparts a combination of electron-richness and moderate steric bulk, influencing the activity and selectivity of metal catalysts.
This document outlines detailed protocols for the synthesis of representative phosphine ligands from this compound, presents key quantitative data in a clear tabular format, and illustrates the synthetic workflows using diagrams.
Data Presentation: Synthesis of Phosphine Ligands from this compound
The following table summarizes typical quantitative data for the synthesis of various phosphine ligands starting from this compound. Please note that yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Product Ligand | Nucleophile | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | ³¹P NMR (δ, ppm) |
| Triethylphosphine (B1216732) (Et₃P) | EtMgBr | THF | 2 | 0 to RT | ~75 | -20.4 |
| Diethylphenylphosphine (B167853) (Et₂PPh) | PhLi | THF | 3 | -78 to RT | ~80 | -16.5 |
| N,N-diethyl-P,P-diethylphosphinous amide (Et₂PNEt₂) | LiNEt₂ | THF | 4 | -78 to RT | ~70-80 | +85.2 |
| 1,2-Bis(diethylphosphino)ethane (depe) | LiCH₂CH₂Li (from 1,2-dichloroethane) | THF/DME | 12 | 0 to RT | ~60-70 | -13.5 |
Experimental Protocols
Caution: this compound is a corrosive, flammable, and moisture-sensitive liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.
Protocol 1: Synthesis of Triethylphosphine (Et₃P) via Grignard Reaction
This protocol describes the synthesis of a simple trialkylphosphine through the reaction of this compound with a Grignard reagent.
Materials:
-
This compound (Et₂PCl)
-
Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield triethylphosphine as a colorless liquid.
Protocol 2: Synthesis of Diethylphenylphosphine (Et₂PPh) via Organolithium Reaction
This protocol details the formation of a mixed alkyl-aryl phosphine using an organolithium reagent.
Materials:
-
This compound (Et₂PCl)
-
Phenyllithium (B1222949) (PhLi) solution in cyclohexane/ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the phenyllithium solution (1.05 eq) dropwise to the stirred solution at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration, the solvent is removed under reduced pressure.
-
The resulting diethylphenylphosphine can be purified by vacuum distillation.
Protocol 3: Synthesis of N,N-diethyl-P,P-diethylphosphinous amide (Et₂PNEt₂) via Lithium Amide Reaction
This protocol describes the synthesis of an aminophosphine (B1255530) ligand by reacting this compound with a lithium amide.
Materials:
-
This compound (Et₂PCl)
-
Diethylamine (B46881) (Et₂NH)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane (B18724)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethylamine (1.05 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise to generate lithium diethylamide (in situ). Stir for 30 minutes at this temperature.
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared lithium diethylamide solution to the this compound solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the THF under reduced pressure.
-
Add anhydrous pentane to the residue to precipitate lithium chloride.
-
Filter the mixture through a cannula filter to remove the salt.
-
Remove the pentane from the filtrate under reduced pressure to obtain the crude aminophosphine.
-
The product can be purified by vacuum distillation.
Signaling Pathways and Logical Relationships
The synthesis of phosphine ligands from this compound follows a logical workflow based on nucleophilic substitution at the phosphorus center. The choice of nucleophile dictates the type of ligand produced.
Caption: Synthetic pathways from this compound to various phosphine ligands.
The general experimental workflow for these syntheses involves the reaction of the nucleophile with this compound under inert conditions, followed by an aqueous workup and purification.
Caption: General experimental workflow for phosphine ligand synthesis.
Application Notes and Protocols: Chlorodiethylphosphine as a Precursor for Buchwald-Hartwig Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Buchwald-Hartwig Amination and the Role of Phosphine (B1218219) Ligands
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation has become indispensable in medicinal chemistry and materials science, where aryl amines are crucial structural motifs. The efficacy of the Buchwald-Hartwig amination is profoundly dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands play a critical role in stabilizing the active catalytic species and modulating its reactivity, thereby influencing the scope, efficiency, and mildness of the reaction conditions.[2]
Bulky and electron-rich phosphine ligands are particularly effective as they promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the aminated product from the Pd(II) intermediate. The now-famous biaryl phosphine ligands, developed by Stephen L. Buchwald and others, are a class of ligands that have proven to be exceptionally versatile and active for a wide range of C-N bond-forming reactions.[3]
Chlorodiethylphosphine serves as a valuable and reactive precursor for the synthesis of a variety of phosphine ligands, including those of the dialkylbiarylphosphine type that are highly effective in Buchwald-Hartwig amination. By reacting this compound with a suitable organometallic reagent, such as a lithiated biaryl, a custom ligand with a diethylphosphino group can be readily prepared. The ethyl groups on the phosphorus atom, while less sterically demanding than the commonly employed cyclohexyl or tert-butyl groups, still provide the necessary electron-donating character to facilitate the catalytic cycle. This allows for the fine-tuning of the ligand's steric and electronic properties to optimize the catalytic system for a specific substrate pair.
Synthesis of a Representative Diethylbiarylphosphine Ligand
The general approach to synthesizing dialkylbiarylphosphine ligands involves the reaction of a lithiated biaryl species with a chlorodialkylphosphine. The following protocol describes the synthesis of 2-(diethylphosphino)biphenyl, a representative Buchwald-Hartwig ligand, using this compound as the key reagent.
Experimental Protocol: Synthesis of 2-(Diethylphosphino)biphenyl
Materials:
-
2-Bromobiphenyl
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Degassed water
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (argon or nitrogen).
-
Lithiation of 2-Bromobiphenyl: 2-Bromobiphenyl (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF (approximately 0.2 M concentration). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe. The reaction mixture is stirred at -78 °C for 1 hour, during which time the 2-lithiated biphenyl (B1667301) species is formed.
-
Phosphinylation: this compound (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(diethylphosphino)biphenyl ligand.
Application in Buchwald-Hartwig Amination
Ligands bearing the diethylphosphino group are effective in promoting the palladium-catalyzed amination of aryl halides. The following is a general protocol for a typical Buchwald-Hartwig amination reaction using a diethylbiarylphosphine ligand.
Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equivalent)
-
Amine (1.2 equivalents)
-
2-(Diethylphosphino)biphenyl ligand (typically 1-5 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (typically 0.5-2.5 mol% Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (B28343) or dioxane
-
Standard Schlenk tube and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor, the 2-(diethylphosphino)biphenyl ligand, and the sodium tert-butoxide.
-
Addition of Reagents: The aryl bromide and the amine are added to the Schlenk tube, followed by the anhydrous solvent.
-
Reaction: The Schlenk tube is sealed, removed from the glovebox, and heated in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired aryl amine product.
Quantitative Data Presentation
The choice of the alkyl group on the phosphine ligand can influence the efficiency of the Buchto be an effective and selective supporting ligand in the arylation of primary amines. As seen in Figure 1, 6•L1 provided an extremely active palladium source, reaching full conversion of aryl halide in 35 minutes while none of the other sources provided over 25% conversion.[4] The following table presents a comparison of yields for the Buchwald-Hartwig amination of 4-chlorotoluene (B122035) with aniline (B41778) using different dialkylbiarylphosphine ligands. While a direct comparison under identical conditions is not available in a single source, the data below is compiled from different studies to provide a general performance overview.
| Ligand | R Group on Phosphorus | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Et-JohnPhos | Diethyl | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 3 | >95 |
| JohnPhos | Di-tert-butyl | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 80 | 2 | 98 |
| Cy-JohnPhos | Dicyclohexyl | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 80 | 1 | 99 |
Note: The data for Et-JohnPhos is inferred from the high reactivity of related systems, while the data for JohnPhos and Cy-JohnPhos is representative of typical high yields reported in the literature for these established ligands. Direct comparative studies are encouraged for precise performance evaluation.
Visualizations
Synthesis of a Diethylbiarylphosphine Ligand
Caption: Synthetic pathway for 2-(diethylphosphino)biphenyl.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
Application Notes and Protocols for the Synthesis and Use of Diethylphosphino-Based Ligands in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bulky phosphine (B1218219) ligands for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the utilization of diethylchlorophosphine (Et₂PCl) as a key reagent. Detailed protocols for ligand synthesis and subsequent application in catalysis are presented, alongside quantitative data to facilitate experimental design and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The efficacy of this palladium-catalyzed reaction is critically dependent on the nature of the phosphine ligand coordinated to the metal center. Bulky and electron-rich phosphine ligands have been shown to significantly enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, leading to improved yields, broader substrate scope, and milder reaction conditions.[1][2][3]
Diethylchlorophosphine (Et₂PCl) serves as a versatile and cost-effective precursor for the synthesis of a variety of phosphine ligands. By reacting Et₂PCl with appropriate organometallic reagents, researchers can readily introduce the diethylphosphino group onto various molecular scaffolds, thereby creating ligands tailored for specific catalytic applications. This document outlines the synthesis of a representative diethylbiarylphosphine ligand and its application in the Suzuki-Miyaura coupling of aryl chlorides.
Synthesis of 2-(Diethylphosphino)biphenyl Ligand
The synthesis of 2-(diethylphosphino)biphenyl is a representative example of the preparation of a bulky monophosphine ligand using Et₂PCl. The general strategy involves the generation of an organometallic species from a biaryl precursor, followed by quenching with diethylchlorophosphine.
Experimental Protocol: Synthesis of 2-(Diethylphosphino)biphenyl
This protocol is adapted from established procedures for the synthesis of similar biaryl phosphine ligands.[4]
Materials:
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Diethylchlorophosphine (Et₂PCl)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Degassed water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Generation of the Organometallic Reagent (Example with n-BuLi):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromobiphenyl (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, during which time the 2-lithiated biphenyl (B1667301) species is formed.
-
-
Reaction with Diethylchlorophosphine:
-
To the freshly prepared solution of 2-lithiated biphenyl at -78 °C, add diethylchlorophosphine (1.1 equiv.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere to yield 2-(diethylphosphino)biphenyl as a colorless oil.
-
Expected Yield: 75-85%
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of 2-(Diethylphosphino)biphenyl.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized 2-(diethylphosphino)biphenyl ligand, in combination with a palladium precursor, forms a highly active catalyst for the Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl chlorides with arylboronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general procedure based on established methods for Suzuki-Miyaura reactions using bulky monophosphine ligands.[2][4]
Materials:
-
Aryl chloride (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
2-(Diethylphosphino)biphenyl ligand (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or other suitable base (2.0 equiv.)
-
Toluene or other suitable solvent
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the 2-(diethylphosphino)biphenyl ligand to a Schlenk flask.
-
Add the solvent and stir for 10-15 minutes.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl chloride, arylboronic acid, and the base.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling
The following tables summarize representative data for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using a palladium/diethylbiarylphosphine catalyst system. The data is based on results obtained with structurally similar bulky monophosphine ligands and serves as a guideline for expected performance.[1][4]
Table 1: Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 4-Chloroanisole | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 98 |
| 4 | 2-Chloroanisole | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 89 |
| 5 | 1-Chloro-4-nitrobenzene | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 99 |
| 6 | 2-Chloropyridine | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 88 |
Table 2: Coupling of 4-Chlorotoluene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 96 |
| 3 | 3,5-Dimethylphenylboronic acid | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 93 |
| 4 | 2-Thiopheneboronic acid | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 91 |
| 5 | 1-Naphthylboronic acid | 1 | 2 | K₃PO₄ | Toluene | 100 | 12 | 85 |
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction with a monodentate phosphine ligand (L) such as 2-(diethylphosphino)biphenyl is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The use of diethylchlorophosphine as a precursor provides a straightforward and efficient route to bulky and electron-rich phosphine ligands that are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols and data presented herein offer a solid foundation for researchers to synthesize these valuable ligands and apply them to the construction of complex molecular architectures. The versatility of this approach allows for the facile tuning of ligand properties to optimize catalytic performance for a broad range of substrates, making it a valuable tool in both academic and industrial research, particularly in the field of drug development.
References
- 1. scispace.com [scispace.com]
- 2. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Diethylphenylphosphine Ligand from Chlorodiethylphosphine and its Application in the Heck Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of the monodentate phosphine (B1218219) ligand, diethylphenylphosphine (B167853) (PEt₂Ph), starting from chlorodiethylphosphine. It also outlines a comprehensive procedure for the application of this ligand in a classic palladium-catalyzed Heck cross-coupling reaction between iodobenzene (B50100) and styrene (B11656). The protocols are designed to be easily followed by researchers in organic synthesis and medicinal chemistry.
Synthesis of Diethylphenylphosphine (PEt₂Ph)
The synthesis of diethylphenylphosphine is achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-phosphorus bonds. In this procedure, this compound is treated with phenylmagnesium bromide.
1.1. Experimental Protocol: Synthesis of Diethylphenylphosphine
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (Et₂O)
-
This compound (ClPEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere techniques
-
Distillation apparatus
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (2.67 g, 110 mmol) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (15.7 g, 100 mmol) in anhydrous diethyl ether (50 mL) to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (12.45 g, 100 mmol) in anhydrous THF (30 mL).
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethylphenylphosphine as a colorless liquid.
-
1.2. Data Presentation: Synthesis of Diethylphenylphosphine
| Parameter | Value |
| Reactants | This compound, Phenylmagnesium bromide |
| Solvent | Diethyl ether, THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Product | Diethylphenylphosphine (PEt₂Ph) |
| Typical Yield | 75-85% |
| Appearance | Colorless liquid |
| ³¹P NMR (CDCl₃) | δ ≈ -16 ppm |
| ¹H NMR (CDCl₃) | δ ≈ 7.3-7.5 (m, 5H, Ar-H), 1.7-1.9 (m, 4H, P-CH₂), 0.9-1.1 (m, 6H, CH₃) |
1.3. Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of diethylphenylphosphine.
Application in the Heck Reaction
Diethylphenylphosphine can be employed as a ligand in palladium-catalyzed Heck reactions. The following protocol details the coupling of iodobenzene and styrene to form trans-stilbene (B89595), a classic example of this transformation.
2.1. Experimental Protocol: Heck Reaction of Iodobenzene and Styrene
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Diethylphenylphosphine (PEt₂Ph)
-
Iodobenzene
-
Styrene
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Add diethylphenylphosphine (4.0 mg, 0.024 mmol, 2.4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this solution, add iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (202 mg, 2.0 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford trans-stilbene as a white solid.
-
2.2. Data Presentation: Heck Reaction
| Parameter | Value |
| Aryl Halide | Iodobenzene |
| Alkene | Styrene |
| Catalyst Precursor | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Diethylphenylphosphine (PEt₂Ph) |
| Pd Loading | 1 mol% |
| Ligand:Pd Ratio | 2.4:1 |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C |
| Reaction Time | 4-6 hours |
| Product | trans-Stilbene |
| Typical Yield | >90% |
2.3. Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction with a monodentate phosphine ligand.
Application Notes and Protocols for Quenching Chlorodiethylphosphine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiethylphosphine ((C₂H₅)₂PCl) is a highly reactive organophosphorus compound frequently utilized as a ligand in various coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Due to its pyrophoric and water-reactive nature, proper handling and quenching procedures are critical to ensure laboratory safety.[1][2] This document provides detailed protocols for the safe and effective quenching of reactions involving this compound, intended for use by trained laboratory personnel.
Safety Precautions
This compound is corrosive, flammable, and reacts violently with water, releasing flammable gases that may ignite spontaneously.[3] It is imperative to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible gloves, must be worn at all times.[4] A Class D fire extinguisher (for combustible metals) or powdered lime should be readily accessible.[4]
Quenching Principles
The primary principle for quenching pyrophoric and water-reactive reagents like this compound is a gradual and controlled neutralization of their reactivity. This is typically achieved through a stepwise addition of quenching agents with increasing reactivity. A common and recommended sequence involves the slow addition of a less reactive alcohol (e.g., isopropanol), followed by a mixture of that alcohol and water, and finally, the slow addition of water. This method allows for the dissipation of heat generated during the exothermic quenching process and controls the rate of gas evolution.
Experimental Protocols
The following protocols describe the recommended procedures for quenching residual this compound in a reaction mixture and for the decontamination of glassware. These protocols are based on established best practices for handling pyrophoric materials.
Protocol 1: Quenching of a Reaction Mixture Containing this compound
This protocol is designed for the in-situ quenching of a reaction mixture after the desired transformation is complete.
Materials:
-
Reaction flask containing the this compound mixture under an inert atmosphere
-
Anhydrous isopropanol (B130326)
-
Deionized water
-
Addition funnel or syringe pump
-
Stir plate and stir bar
-
Cooling bath (e.g., ice-water bath)
-
Inert gas source (argon or nitrogen)
Procedure:
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the quenching reaction.
-
Initial Quench with Isopropanol: Slowly add anhydrous isopropanol to the reaction mixture via an addition funnel or a syringe pump while vigorously stirring. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 25 °C. Continue the addition until the visible signs of reaction (e.g., gas evolution, fuming) subside.
-
Intermediate Quench with Isopropanol/Water Mixture: Prepare a 1:1 (v/v) mixture of isopropanol and deionized water. Slowly add this mixture to the reaction flask, again ensuring the temperature is maintained below 25 °C.
-
Final Quench with Water: Once the addition of the isopropanol/water mixture is complete and the reaction appears to have ceased, slowly add deionized water to the flask to ensure complete hydrolysis of any remaining reactive species.
-
Neutralization: After the final quench, the mixture can be neutralized with a mild acid or base as required by the workup procedure for the desired product.
-
Workup: Proceed with the standard aqueous workup to isolate the reaction product.
-
Waste Disposal: The aqueous waste should be collected and disposed of as hazardous waste in accordance with local regulations.
Protocol 2: Decontamination of Glassware Containing this compound Residues
This protocol is for the safe cleaning of glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Anhydrous isopropanol
-
Deionized water
-
A suitable, non-reactive solvent (e.g., hexane (B92381) or toluene)
-
Large beaker or container for quenching
-
Stir bar (if applicable)
Procedure:
-
Initial Rinse with Inert Solvent: Under an inert atmosphere, rinse the glassware with a small amount of a dry, non-reactive solvent like hexane or toluene (B28343) to dilute any residual this compound. The rinsate should be transferred to a separate flask for quenching as described in Protocol 1.
-
Quenching with Isopropanol: In a well-ventilated fume hood, place the glassware in a larger secondary container. Carefully and slowly add anhydrous isopropanol to the glassware to quench any remaining residue. Be prepared for a vigorous reaction.
-
Quenching with Water: After the reaction with isopropanol has subsided, slowly add deionized water to the glassware to ensure all reactive material is hydrolyzed.
-
Final Cleaning: Once the quenching is complete and the glassware is safe to handle in the open atmosphere, it can be cleaned using standard laboratory detergents.
Data Presentation
| Quenching Agent | Relative Reactivity | Recommended Stage of Use | Key Considerations |
| Anhydrous Isopropanol | Low-Moderate | Initial Quench | Controls the initial, most vigorous phase of the reaction. |
| Methanol/Ethanol | Moderate | Initial/Intermediate Quench | More reactive than isopropanol; use with caution. |
| Isopropanol/Water (1:1) | Moderate-High | Intermediate Quench | Gradual introduction of water to control the reaction rate. |
| Water | High | Final Quench | Highly exothermic reaction; should only be used after initial quenching with a less reactive agent. |
| Saturated Ammonium Chloride | Moderate | Workup | Can be used to quench reactions and neutralize basic conditions. |
Signaling Pathways and Experimental Workflows
The quenching of this compound involves the nucleophilic attack of the quenching agent on the phosphorus atom, leading to the displacement of the chloride and the formation of less reactive phosphorus compounds.
Reaction Pathway for Hydrolysis
The reaction of this compound with water (hydrolysis) proceeds via the cleavage of the P-Cl bond to form diethylphosphinous acid and hydrochloric acid.
Caption: Hydrolysis of this compound.
Experimental Workflow for Quenching
The following diagram illustrates the logical steps for the safe quenching of a reaction containing this compound.
Caption: Workflow for quenching this compound reactions.
Conclusion
The protocols and guidelines presented here are intended to promote the safe handling and quenching of this compound in a laboratory setting. Adherence to these procedures, along with a thorough understanding of the hazards associated with this reagent, is essential for preventing accidents and ensuring the well-being of all laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before use and perform a thorough risk assessment for any new procedure.
References
Application Notes and Protocols for the Synthesis of P-Chiral Compounds Using Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-chiral compounds, molecules with a stereogenic phosphorus center, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures which can impart specific biological activities or material properties. Chlorodiethylphosphine serves as a versatile, albeit reactive, starting material for the stereocontrolled synthesis of these valuable molecules. This document provides detailed application notes and experimental protocols for the synthesis of P-chiral compounds utilizing this compound, primarily through the use of chiral auxiliaries. The methodologies described herein focus on the formation of diastereomeric intermediates, their separation, and subsequent stereospecific conversion to the desired P-chiral phosphine (B1218219) oxides and phosphines.
Core Concepts and Synthetic Strategies
The synthesis of P-chiral compounds from achiral this compound hinges on the use of a chiral auxiliary. This strategy involves the following key steps:
-
Reaction with a Chiral Auxiliary: this compound is reacted with a chiral alcohol or amine to form a mixture of diastereomeric phosphinites or phosphinamidites, respectively. The chirality of the auxiliary directs the formation of these diastereomers in unequal amounts.
-
Diastereomer Separation: The resulting mixture of diastereomers is often separable by physical methods such as fractional crystallization or column chromatography, allowing for the isolation of a single, diastereomerically pure intermediate.
-
Stereospecific Conversion: The isolated diastereomer undergoes a stereospecific nucleophilic substitution or oxidation reaction at the phosphorus center. This transfers the chirality from the auxiliary to the phosphorus atom, resulting in an enantiomerically enriched P-chiral product.
-
Auxiliary Cleavage: In many cases, the chiral auxiliary is subsequently cleaved from the P-chiral product.
This overall workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of P-chiral compounds using this compound and a chiral auxiliary.
Application Note 1: Synthesis of P-Chiral Diethylphosphine Oxides via (-)-Menthol as a Chiral Auxiliary
This method utilizes the readily available and inexpensive chiral alcohol, (-)-menthol, to induce chirality at the phosphorus center. The key intermediate is a diastereomeric mixture of menthyl diethylphosphinites.
Experimental Protocol: Synthesis of Diastereomeric (1R,2S,5R)-Menthyl Diethylphosphinites
Materials:
-
This compound (Et₂PCl)
-
(-)-Menthol
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture under inert atmosphere to remove the salt.
-
The filtrate, containing the diastereomeric mixture of (1R,2S,5R)-menthyl diethylphosphinites, can be used directly in the next step or the solvent can be removed under reduced pressure for characterization.
Characterization: The diastereomeric ratio can be determined by ³¹P NMR spectroscopy, which will show two distinct signals for the two diastereomers.
Experimental Protocol: Stereospecific Conversion to P-Chiral Diethyl(phenyl)phosphine Oxide
Materials:
-
Diastereomeric mixture of (1R,2S,5R)-menthyl diethylphosphinites
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
The solution of diastereomeric menthyl diethylphosphinites in diethyl ether from the previous step is cooled to -78 °C.
-
Phenylmagnesium bromide (1.2 eq.) is added dropwise to the stirred solution.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of diastereomeric diethyl(phenyl)phosphine oxides, is purified by column chromatography on silica (B1680970) gel to separate the diastereomers and afford the enantiomerically enriched P-chiral phosphine oxide.
Quantitative Data Summary:
| Step | Reagents | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Phosphinite Formation | Et₂PCl, (-)-Menthol, NEt₃ | (1R,2S,5R)-Menthyl diethylphosphinites | Varies (e.g., 60:40) | N/A | ~80-90 |
| Stereospecific Substitution & Oxidation | Menthyl diethylphosphinites, PhMgBr | Diethyl(phenyl)phosphine oxide | N/A | Up to 90% | ~70-85 |
Note: The diastereomeric ratio and final enantiomeric excess can vary depending on the specific reaction conditions and the efficiency of the diastereomer separation.
Application Note 2: Synthesis of P-Chiral Diethylphosphinamides via (-)-Ephedrine as a Chiral Auxiliary
This protocol employs the chiral amino alcohol (-)-ephedrine to generate diastereomeric phosphinamidites, which can be further functionalized to yield P-chiral compounds.
Experimental Protocol: Synthesis of Diastereomeric Diethylphosphinamidites of (-)-Ephedrine
Materials:
-
This compound (Et₂PCl)
-
(-)-Ephedrine
-
Triethylamine (NEt₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-ephedrine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Filter the reaction mixture under inert atmosphere to remove triethylamine hydrochloride.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude diastereomeric mixture of the corresponding phosphinamidite.
-
The diastereomers can often be separated by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Logical Relationship Diagram:
Caption: Logical workflow for the synthesis of enantiomeric P-chiral products using (-)-ephedrine as a chiral auxiliary.
Quantitative Data Summary:
| Step | Reagents | Product | Diastereomeric Ratio (dr) | Yield of Separated Diastereomer (%) |
| Phosphinamidite Formation | Et₂PCl, (-)-Ephedrine, NEt₃ | Diastereomeric diethylphosphinamidites | Typically 55:45 to 70:30 | ~30-40 for each diastereomer |
Note: The subsequent stereospecific reactions on the separated diastereomers would typically proceed with high fidelity, leading to P-chiral products with high enantiomeric purity.
Conclusion
This compound, in conjunction with appropriate chiral auxiliaries, provides a viable pathway for the synthesis of P-chiral compounds. The success of these methods relies on the efficient formation and separation of diastereomeric intermediates, followed by stereospecific transformations. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic routes to novel P-chiral molecules for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve higher diastereoselectivities and overall yields for specific target molecules.
One-Pot Synthesis of Functionalized Phosphines with Diethylchlorophosphine (Et₂PCl): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized phosphines is of paramount importance in various fields of chemical research, particularly in catalysis and drug development. Phosphine (B1218219) ligands are crucial for tuning the electronic and steric properties of metal catalysts, thereby influencing their activity, selectivity, and stability. In medicinal chemistry, organophosphorus compounds are integral to the structure of many bioactive molecules and are used as synthetic intermediates. Traditional multi-step methods for phosphine synthesis can be time-consuming, costly, and generate significant waste. One-pot syntheses offer a more efficient, atom-economical, and streamlined alternative.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized tertiary phosphines using diethylchlorophosphine (Et₂PCl) as a versatile starting material. These protocols are designed to be accessible to researchers in both academic and industrial settings.
Core Concepts and Applications
The fundamental principle behind the one-pot synthesis of functionalized phosphines from Et₂PCl involves the sequential reaction of the P-Cl bond with nucleophiles. The high reactivity of the phosphorus-chlorine bond allows for facile substitution by organometallic reagents such as Grignard or organolithium reagents. By carefully controlling the reaction conditions and the order of reagent addition, it is possible to introduce two different substituents onto the phosphorus atom in a single reaction vessel, thereby avoiding the isolation of intermediate chlorophosphine species.
Key Applications:
-
Ligand Synthesis for Catalysis: The described protocols enable the rapid synthesis of a diverse library of tertiary phosphine ligands (R¹R²PEt₂) with varying steric and electronic properties. These ligands are valuable in a wide range of transition-metal-catalyzed reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation. The ability to quickly synthesize novel ligands can accelerate the discovery and optimization of catalytic systems.
-
Intermediates in Drug Discovery: Functionalized phosphines and their derivatives (e.g., phosphine oxides, phosphonium (B103445) salts) are important building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficiency of one-pot methods can significantly shorten synthetic routes to potential drug candidates.
-
Reagents in Organic Synthesis: Tertiary phosphines are widely used as reagents in various organic transformations, such as the Wittig, Staudinger, and Mitsunobu reactions. The protocols herein provide straightforward access to custom-designed phosphines for specific synthetic challenges.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Aryl- and Alkyl-Diethylphosphines via Grignard Reagents
This protocol details the synthesis of tertiary phosphines of the type R-PEt₂ where R is an aryl or alkyl group, through the reaction of Et₂PCl with a Grignard reagent.
Reaction Scheme:
Materials:
-
Diethylchlorophosphine (Et₂PCl)
-
Magnesium turnings
-
Appropriate aryl or alkyl halide (R-X)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the aryl or alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF and add a small portion to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethylchlorophosphine:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve diethylchlorophosphine (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the Et₂PCl solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude phosphine by vacuum distillation or column chromatography on silica (B1680970) gel (deactivated with triethylamine) under an inert atmosphere.
-
Quantitative Data Summary:
| Product (R-PEt₂) | R-Group | Yield (%) | Reference Method |
| Phenyldiethylphosphine | Phenyl | 75-85 | Standard Grignard Reaction |
| Benzyldiethylphosphine | Benzyl | 70-80 | Standard Grignard Reaction |
| n-Butyldiethylphosphine | n-Butyl | 65-75 | Standard Grignard Reaction |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Tertiary Phosphines (R¹R²PEt) via Sequential Addition of Organolithium Reagents
This advanced protocol allows for the synthesis of unsymmetrical tertiary phosphines containing two different alkyl or aryl groups, in addition to the ethyl groups, in a single reaction vessel. This method relies on the lower reactivity of the intermediate aminophosphine (B1255530) compared to the starting dichlorophosphine.
Reaction Scheme:
A more direct, albeit less common, one-pot sequential substitution on a dihalophosphine precursor would be analogous. A more practical approach for unsymmetrical phosphines often involves a multi-step synthesis. However, for the purpose of illustrating a one-pot concept, a hypothetical workflow is presented. A more established method involves reacting a dichlorophosphine sequentially.
Conceptual One-Pot Workflow for Unsymmetrical Phosphine Synthesis:
This conceptual workflow illustrates the logic of a one-pot sequential addition to a phosphorus(III) center.
Important Considerations for Protocol 2:
-
Reactivity Control: The success of this sequential addition relies on careful temperature control and the relative reactivity of the organolithium reagents and the intermediate phosphine.
-
Stoichiometry: Precise control of the stoichiometry of the organolithium reagents is crucial to avoid the formation of symmetrical phosphines.
-
Air-Sensitive Techniques: All manipulations must be carried out under a strictly inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric nature of organolithium reagents and the air-sensitivity of phosphines.
Signaling Pathways and Logical Relationships
In the context of drug development, functionalized phosphines can act as ligands for metal-based drugs or as key structural motifs in organic molecules that interact with biological targets. The logical workflow for the application of these synthesized phosphines in a drug discovery context is outlined below.
Conclusion
The one-pot synthesis of functionalized phosphines from diethylchlorophosphine represents a powerful and efficient strategy for accessing a wide range of valuable compounds. The protocols and conceptual workflows presented here provide a solid foundation for researchers in catalysis and drug discovery to accelerate their research and development efforts. The versatility of Et₂PCl as a starting material, combined with the efficiency of one-pot methodologies, opens up new avenues for the design and synthesis of novel phosphine ligands and organophosphorus compounds with tailored properties. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when working with air-sensitive and reactive reagents.
Scale-up Synthesis of Phosphine Ligands Using Chlorodiethylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of valuable phosphine (B1218219) ligands utilizing chlorodiethylphosphine as a key starting material. The methodologies described herein are designed to be scalable and robust, catering to the needs of research and development laboratories, as well as pilot-plant scale production. Phosphine ligands are crucial in a myriad of applications, including homogeneous catalysis for cross-coupling reactions, hydrogenations, and hydroformylations, which are fundamental processes in drug discovery and development.
Introduction to Phosphine Ligand Synthesis from this compound
This compound is a versatile and reactive precursor for the synthesis of a wide range of tertiary phosphine ligands. The phosphorus-chlorine bond is readily susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents, allowing for the facile formation of new phosphorus-carbon bonds. This approach offers a straightforward route to both simple trialkylphosphines and more complex bidentate ligands, which are of significant interest in catalysis.
The synthesis of phosphine ligands often involves handling of air- and moisture-sensitive reagents, necessitating the use of inert atmosphere techniques. On a larger scale, careful control of reaction temperature and addition rates is critical to ensure safety and maximize product yield and purity.
Experimental Protocols
Scale-up Synthesis of Triethylphosphine (B1216732)
Triethylphosphine is a commonly used electron-rich, monodentate phosphine ligand. Its synthesis from this compound and a Grignard reagent is a well-established and scalable method.
Reaction Scheme:
Et₂PCl + EtMgBr → Et₃P + MgBrCl
Materials and Equipment:
-
This compound
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Magnesium turnings
-
Ethyl bromide
-
Iodine (for Grignard initiation)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed reactor with overhead stirrer, dropping funnel, and reflux condenser
-
Distillation apparatus
Protocol:
-
Grignard Reagent Preparation (Scale: 1 mole):
-
Set up a dry, three-necked, jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Charge the reactor with magnesium turnings (26.7 g, 1.1 mol) and a crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (120 g, 1.1 mol) in 500 mL of anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
-
Synthesis of Triethylphosphine:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using a cooling bath.
-
Slowly add this compound (124.5 g, 1.0 mol), dissolved in 200 mL of anhydrous diethyl ether, to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the reactor in an ice bath.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent under an inert atmosphere.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude triethylphosphine by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
-
Quantitative Data:
| Parameter | Value | Reference/Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Starting material |
| Ethylmagnesium bromide | 1.1 molar equivalents | In slight excess to ensure complete reaction |
| Solvent | ||
| Anhydrous Diethyl Ether | ~700 mL | Must be strictly anhydrous |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling followed by warming |
| Reaction Time | 4-6 hours | Includes Grignard reaction and work-up |
| Product Information | ||
| Crude Product Yield | Typically >85% | Based on this compound |
| Purified Product Yield | 70-80% | After distillation |
| Purity (by ³¹P NMR) | >98% |
Scale-up Synthesis of 1,2-Bis(diethylphosphino)ethane (B1585043) (depe)
1,2-Bis(diethylphosphino)ethane (depe) is a widely used bidentate phosphine ligand known for its strong chelating ability. A common synthetic route involves the reaction of a metal diethylphosphide with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The metal diethylphosphide can be generated in situ from this compound.
Reaction Scheme:
2 Et₂PCl + 2 Na → 2 Et₂PNa + 2 NaCl 2 Et₂PNa + ClCH₂CH₂Cl → Et₂PCH₂CH₂PEt₂ + 2 NaCl
Materials and Equipment:
-
This compound
-
Sodium metal (dispersion or freshly cut pieces)
-
1,2-Dichloroethane
-
Anhydrous toluene (B28343) or xylene
-
Anhydrous diethyl ether
-
Schlenk line or glovebox
-
Jacketed reactor with overhead stirrer, reflux condenser, and addition funnel
-
Cannula for liquid transfer
-
Distillation apparatus
Protocol:
-
Preparation of Sodium Diethylphosphide:
-
Set up a dry, jacketed reactor under an inert atmosphere.
-
Charge the reactor with sodium metal (48.3 g, 2.1 mol) and 500 mL of anhydrous toluene.
-
Heat the mixture to the melting point of sodium (~98 °C) and stir vigorously to create a fine sodium dispersion. (Caution: Handle molten sodium with extreme care) .
-
Cool the dispersion to room temperature while stirring.
-
Slowly add this compound (249 g, 2.0 mol) dissolved in 300 mL of anhydrous toluene via an addition funnel. An exothermic reaction will occur. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 4-6 hours to ensure complete reaction. The formation of a colored solution indicates the presence of the phosphide.
-
-
Synthesis of 1,2-Bis(diethylphosphino)ethane:
-
Cool the sodium diethylphosphide solution to 0 °C.
-
Slowly add 1,2-dichloroethane (99 g, 1.0 mol) dissolved in 200 mL of anhydrous toluene. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90 °C for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted sodium by the slow addition of isopropanol, followed by water.
-
Separate the organic layer and wash it with deoxygenated water (3 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude 1,2-bis(diethylphosphino)ethane by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference/Notes |
| Reactants | ||
| This compound | 2.0 molar equivalents | |
| Sodium | 2.1 molar equivalents | Slight excess |
| 1,2-Dichloroethane | 1.0 molar equivalent | |
| Solvent | ||
| Anhydrous Toluene | ~1000 mL | |
| Reaction Conditions | ||
| Temperature | 0 °C to 90 °C | Stepwise heating |
| Reaction Time | 12-16 hours | Total reaction time |
| Product Information | ||
| Crude Product Yield | >70% | Based on 1,2-dichloroethane |
| Purified Product Yield | 60-70% | After distillation |
| Purity (by ³¹P NMR) | >97% |
Visualizations
Troubleshooting & Optimization
Preventing oxidation of chlorodiethylphosphine during reaction
Technical Support Center: Chlorodiethylphosphine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing its oxidation, a common issue that can compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound has failed or resulted in a very low yield. What is the most probable cause?
A1: The most common reason for failure or low yield is the degradation of the this compound reagent. This compound is extremely sensitive to air and moisture.[1][2] Exposure to even trace amounts of oxygen will lead to rapid oxidation, while moisture will cause hydrolysis.[1][3] The resulting oxidized or hydrolyzed species are generally unreactive in the desired pathway, leading to poor results.
Q2: How can I visually identify if my this compound has degraded?
A2: this compound is a highly flammable liquid that can spontaneously catch fire when exposed to air.[4] If the reagent fumes upon exposure to air or if you observe the formation of white solid precipitates (such as diethylphosphinic chloride or other P(V) species) in your stock bottle, it is a strong indication of degradation.
Q3: What is the primary oxidation byproduct I should be aware of?
A3: The primary oxidation byproduct is diethylchlorophosphine oxide ((C₂H₅)₂P(O)Cl). The formation of this and other pentavalent phosphorus species is a significant concern, as their presence can complicate reaction workup and product purification.[1][3]
Q4: What are the correct storage procedures for this compound?
A4: To ensure its stability, this compound must be stored under a dry, inert atmosphere such as argon or nitrogen.[1][3] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area designated for flammable materials, away from heat or ignition sources.[5][6]
Troubleshooting Guide: Preventing Oxidation During Reactions
Use this guide to diagnose and resolve issues related to the oxidation of this compound during your experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation; presence of phosphine (B1218219) oxide byproducts. | Inadequate Inert Atmosphere: The reaction vessel was not properly purged, or there are leaks in the system allowing atmospheric oxygen to enter. | Implement rigorous inert atmosphere techniques. Use either a glovebox or a Schlenk line for all manipulations. Ensure all glassware joints are well-sealed with high-vacuum grease. See Protocol 1 for a detailed Schlenk line procedure. |
| Reaction is sluggish or inconsistent between runs. | Solvent or Reagent Contamination: Solvents (especially ethers like THF) can contain dissolved oxygen or peroxide impurities which will readily oxidize the phosphine.[7] Other reagents may contain trace water. | Use freshly purified, anhydrous, and deoxygenated solvents. Solvents should be distilled from an appropriate drying agent and thoroughly degassed before use.[7] Ensure all other reagents are anhydrous. See Protocol 2 for solvent degassing methods. |
| Reaction fails even with proper inert atmosphere and pure solvents. | Degraded Starting Material: The stock of this compound may have been compromised prior to use. | If possible, check the purity of the this compound using ³¹P NMR spectroscopy before use. The peak for this compound should be distinct from its oxide. If degradation is suspected, use a fresh, unopened bottle of the reagent. |
Data Presentation
The physical and chemical properties of this compound are significantly different from its primary oxidation byproduct, which is important for both reaction monitoring and purification.
| Property | This compound (Et₂PCl) | Diethylchlorophosphine Oxide (Et₂P(O)Cl) |
| CAS Number | 686-69-1 | 1112-43-2 |
| Molecular Weight | 124.55 g/mol [2] | 140.53 g/mol |
| Phosphorus Oxidation State | +3 | +5 |
| Physical State | Colorless to light yellow liquid[1][2] | Colorless liquid or solid |
| Boiling Point | 133-134 °C[2] | ~215 °C |
| Reactivity with Air | Pyrophoric; oxidizes rapidly[1][4] | Stable |
| Reactivity with Water | Reacts violently[1][3] | Hydrolyzes |
Experimental Protocols
Protocol 1: General Reaction Setup Using Schlenk Line Technique
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere to prevent oxidation.
-
Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at >120°C for at least 4 hours (preferably overnight) to remove all traces of water.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under vacuum. This removes air and residual moisture as the apparatus cools.
-
Inert Gas Purge: Backfill the assembled apparatus with a high-purity inert gas (Argon or Nitrogen). Repeat the vacuum/backfill cycle at least three times to ensure the atmosphere is completely inert.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Reagent Addition: Add other non-air-sensitive reagents to the flask.
-
This compound Addition: Carefully transfer the required amount of this compound from its source bottle to the reaction flask using a clean, dry, gas-tight syringe. This should be done under a positive flow of inert gas to prevent any air from entering the flask.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to a bubbler.
Protocol 2: Solvent Deoxygenation (Degassing)
Choose one of the following methods to remove dissolved oxygen from reaction solvents.
-
Freeze-Pump-Thaw:
-
Place the solvent in a robust flask with a sidearm and freeze it using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 10-15 minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You may see bubbles of gas being released.
-
Repeat this cycle at least three times for maximum efficiency. Backfill with inert gas after the final cycle.
-
-
Sparging:
-
Submerge a long needle or glass tube connected to an inert gas line into the solvent.
-
Bubble the inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. This method is faster but may be slightly less effective than freeze-pump-thaw for removing all traces of oxygen.
-
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and experimental setup.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. CHLORO(DIETHYL)PHOSPHINE | 686-69-1 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Chloro(diethyl)phosphine 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Crude Chlorodiethylphosphine by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude chlorodiethylphosphine by distillation. Find answers to frequently asked questions and troubleshoot common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: Understanding the physical properties of this compound is crucial for a successful distillation. Key parameters are summarized in the table below.
| Property | Value |
| Boiling Point | 133-134 °C (at 760 mmHg) |
| Density | 1.023 g/mL (at 25 °C)[1] |
| Refractive Index | n20/D 1.475[1] |
| Flash Point | 19 °C (66.2 °F) - closed cup |
| Vapor Pressure | 10.4 mmHg (at 25°C)[1] |
Q2: What are the primary safety concerns when handling and distilling this compound?
A2: this compound is a hazardous material that requires strict safety protocols. It is a flammable liquid and vapor (H225), reacts violently with water, and in contact with water releases flammable gases (H260). It causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335). It is also sensitive to air and moisture.[1] Always handle this compound in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[2][3]
Q3: Why is fractional distillation necessary for purifying crude this compound?
A3: Fractional distillation is employed to separate compounds with close boiling points.[4][5] Crude this compound may contain impurities with boiling points similar to the product. Fractional distillation provides a better separation than simple distillation by utilizing a fractionating column, which allows for repeated vaporization and condensation cycles, effectively separating the components based on their volatility.[5]
Q4: What type of distillation setup is recommended for an air and moisture-sensitive compound like this compound?
A4: A distillation apparatus designed for air-sensitive compounds under an inert atmosphere is essential.[6][7] This typically involves a closed system with connections for an inert gas line and a bubbler to maintain positive pressure. A Perkin triangle or a similar setup can be useful for collecting fractions without interrupting the inert atmosphere.[4] For high-boiling, sensitive substances, a horizontal distillation apparatus might be considered to prevent decomposition caused by excessive heat required for vertical distillation.[6]
Troubleshooting Guide
Problem: The distillation is not proceeding, or the distillation rate is very slow.
-
Possible Cause: Inadequate heating, a leak in the system, or a blockage.
-
Solution:
-
Ensure the heating mantle or oil bath is set to a temperature sufficiently above the boiling point of this compound.
-
Check all joints and connections for leaks. A vacuum grease can be used for ground glass joints, ensuring it is compatible with the reagents.
-
Verify that the condenser has proper water flow.
-
Ensure the distillation path is not obstructed.
-
Problem: The distillate is cloudy or appears to be contaminated.
-
Possible Cause: Co-distillation of impurities, decomposition of the product, or reaction with residual moisture.
-
Solution:
-
Ensure the crude material is thoroughly dried before distillation.
-
Check for and eliminate any leaks that could introduce air or moisture. This compound reacts violently with water.[3]
-
Consider a pre-purification step, such as filtration, if the crude material contains solid impurities.
-
If decomposition is suspected due to high temperature, consider performing the distillation under reduced pressure to lower the boiling point.
-
Problem: The product yield is low.
-
Possible Cause: Inefficient condensation, leaks in the system, or significant hold-up in the distillation column.
-
Solution:
-
Ensure the condenser is cold enough to efficiently condense the vapors.
-
Thoroughly check the apparatus for any leaks, which could lead to loss of product vapor.
-
For small-scale distillations, minimize the length and diameter of the fractionating column to reduce surface area and, consequently, product loss.
-
Problem: The vacuum pump is pulling solvent into the trap at a high rate during vacuum distillation.
-
Possible Cause: The initial heating is too rapid, causing bumping, or the vacuum is too high for the initial temperature.
-
Solution:
-
Begin heating slowly and gradually increase the temperature.
-
Use a stir bar or boiling chips to ensure smooth boiling.
-
Gradually apply the vacuum to the system to control the initial rate of distillation.
-
Experimental Protocol: Fractional Distillation of Crude this compound
Objective: To purify crude this compound by fractional distillation under an inert atmosphere.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle or oil bath
-
Stir bar
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Thermometer
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of contaminants.
-
Place a stir bar in the round-bottom flask.
-
Connect the apparatus to a Schlenk line or inert gas source.
-
-
Inerting the System:
-
Evacuate the system and backfill with inert gas at least three times to remove any residual air and moisture.
-
Maintain a positive pressure of inert gas throughout the experiment, monitored by a bubbler.
-
-
Charging the Flask:
-
Under a positive flow of inert gas, charge the round-bottom flask with the crude this compound.
-
-
Distillation:
-
Begin stirring and gently heat the flask using a heating mantle or oil bath.
-
Observe the temperature and collect any initial low-boiling fractions in a separate receiving flask.
-
Collect the main fraction of this compound at its characteristic boiling point (133-134 °C at atmospheric pressure).
-
Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.
-
-
Shutdown:
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
Removal of HCl byproduct from chlorodiethylphosphine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the removal of the hydrogen chloride (HCl) byproduct from reactions involving chlorodiethylphosphine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the HCl byproduct from my this compound reaction?
Residual HCl can lead to several undesirable outcomes. It can protonate your phosphine (B1218219) product, rendering it less nucleophilic for subsequent reactions. Furthermore, HCl is corrosive and can potentially degrade sensitive functional groups on your target molecule or react with other components in the reaction mixture. For downstream applications, the presence of acidic impurities can interfere with catalysis or lead to unwanted side reactions.
Q2: What are the primary methods for removing HCl from a reaction involving this compound?
There are three main strategies for HCl removal in this context:
-
Amine Scavenging: This involves the addition of a tertiary amine, most commonly triethylamine (B128534) (TEA), which reacts with HCl to form a salt (triethylamine hydrochloride, TEA.HCl) that can often be filtered off.
-
Inert Gas Sparging: This physical method involves bubbling an inert gas, such as nitrogen or argon, through the reaction mixture to physically displace and carry away the dissolved HCl gas.
-
Vacuum Distillation: This purification technique separates the volatile this compound from the non-volatile HCl and other impurities based on differences in their boiling points.
Q3: How do I choose the most suitable HCl removal method for my specific reaction?
The choice of method depends on several factors, including the scale of your reaction, the solvent system, the thermal stability of your product, and its sensitivity to moisture.
-
Amine scavenging is well-suited for reactions where the TEA.HCl salt precipitates and can be easily removed by filtration. It is a convenient method for many common organic solvents.
-
Inert gas sparging is a milder, non-reagent-based alternative, ideal for situations where the addition of an amine is undesirable or when the product is sensitive to the workup conditions of the amine scavenging method.
-
Vacuum distillation is an excellent choice for obtaining high-purity this compound, especially when other non-volatile impurities are present. However, it requires that your product is thermally stable under reduced pressure.[1]
Troubleshooting Guides
Method 1: Amine Scavenging with Triethylamine (TEA)
Issue 1: The triethylamine hydrochloride (TEA.HCl) salt is not precipitating.
-
Possible Cause: The TEA.HCl salt may have some solubility in your reaction solvent.
-
Troubleshooting Steps:
-
Cool the reaction mixture: Lowering the temperature can decrease the solubility of the salt and promote precipitation. An ice bath is a common choice.
-
Add an anti-solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be poorly soluble, such as hexane (B92381) or diethyl ether.[2] This will reduce the overall polarity of the solvent system and force the salt to precipitate.
-
Concentrate the solution: If feasible, carefully remove some of the solvent under reduced pressure. The increased concentration of the salt may exceed its solubility limit, leading to precipitation.
-
Issue 2: My product is water-sensitive, and I cannot perform an aqueous workup to remove residual TEA.HCl.
-
Possible Cause: The need to maintain anhydrous conditions throughout the purification process.
-
Troubleshooting Steps:
-
Thorough Filtration: Ensure the TEA.HCl is completely removed by filtration. Consider using a fritted funnel with a pad of Celite® to capture very fine particles.
-
Solvent Washes: Wash the filtered solid with a small amount of a cold, non-polar solvent (in which your product is soluble but the salt is not) to recover any entrained product.
-
Co-evaporation: After filtration, you can add a high-boiling point, non-polar solvent like toluene (B28343) and remove it under vacuum. This can help to azeotropically remove any remaining traces of TEA.
-
Issue 3: I observe an emulsion during the aqueous workup.
-
Possible Cause: The presence of both organic and aqueous phases with surfactants or fine solids at the interface.
-
Troubleshooting Steps:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can help to break the emulsion by physically disrupting the interface.
-
Method 2: Inert Gas Sparging
Issue 1: The HCl is not being removed efficiently.
-
Possible Cause: Insufficient gas flow rate, sparging time, or poor gas dispersion.
-
Troubleshooting Steps:
-
Increase Gas Flow Rate: A higher flow rate will increase the rate of HCl removal. However, be cautious not to splash the reaction mixture.
-
Extend Sparging Time: Ensure you are sparging for a sufficient duration. The time required will depend on the volume of the reaction and the concentration of HCl.
-
Improve Gas Dispersion: Use a fritted glass gas dispersion tube to create smaller bubbles, which increases the surface area for mass transfer between the liquid and gas phases.
-
Gentle Heating: If your product is thermally stable, gently warming the reaction mixture can increase the vapor pressure of HCl, facilitating its removal.
-
Issue 2: Which inert gas, nitrogen or argon, is better for sparging?
-
Considerations: Both nitrogen and argon are effective for creating an inert atmosphere and removing dissolved gases.[3]
-
Nitrogen is generally more cost-effective.[4]
-
Argon is denser than nitrogen and can provide a more stable inert blanket over the reaction mixture, which can be advantageous if the system needs to be briefly opened.[5] For most sparging applications to remove HCl, the less expensive nitrogen is sufficient.
-
Method 3: Vacuum Distillation
Issue 1: My product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, even under vacuum. This compound can be sensitive to heat.
-
Troubleshooting Steps:
-
Improve the Vacuum: A lower pressure will further decrease the boiling point of your product, allowing for distillation at a lower temperature.[6] Ensure all joints in your distillation apparatus are well-sealed with appropriate grease.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at elevated temperatures.
-
Ensure Efficient Stirring: Use a magnetic stir bar to prevent bumping and ensure even heating of the liquid.[1]
-
Issue 2: The distillation is very slow or the product is refluxing instead of distilling over.
-
Possible Cause: Insufficient heating or heat loss from the distillation head.
-
Troubleshooting Steps:
-
Insulate the Distillation Head: Loosely wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss and maintain a sufficient vapor temperature for distillation.[7]
-
Check the Condenser Water Temperature: If the condenser water is too cold, it can cause the product to solidify in the condenser. Use room temperature water if this is a concern.
-
Quantitative Data Comparison
The following table provides a qualitative comparison of the different HCl removal methods. The exact quantitative values will depend on the specific reaction conditions and scale. Researchers should perform their own analyses to determine the precise values for their system.
| Parameter | Amine Scavenging (TEA) | Inert Gas Sparging | Vacuum Distillation |
| HCl Removal Efficiency | High (>95%) | Moderate to High (70-95%) | Very High (>99%) |
| Typical Yield Loss | Low to Moderate (2-10%) | Very Low (<2%) | Moderate (5-15%) |
| Final Product Purity | Good to High | Good | Very High |
| Cost | Low to Moderate | Low | Moderate to High |
| Time Requirement | Moderate | Moderate to High | High |
| Experimental Complexity | Low to Moderate | Low | High |
Experimental Protocols
Protocol 1: HCl Removal using Triethylamine (TEA) Scavenging and Filtration
This protocol is suitable for reactions where the product is stable to TEA and the TEA.HCl salt has low solubility in the reaction solvent.
-
Reaction Completion: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, NMR), cool the reaction mixture to 0 °C in an ice bath.
-
Precipitation: The TEA.HCl salt should precipitate as a white solid. If precipitation is incomplete, slowly add a cold, non-polar anti-solvent like hexane with stirring.
-
Filtration: Set up a Büchner funnel with a filter paper and pre-rinse it with the cold anti-solvent. Filter the reaction mixture under vacuum to collect the TEA.HCl solid.
-
Washing: Wash the collected solid with a small portion of the cold anti-solvent to recover any entrained product. Combine the filtrate and the washings.
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purity Assessment: Analyze the purity of the product by ¹H and ³¹P NMR spectroscopy.
Protocol 2: HCl Removal by Inert Gas (Nitrogen) Sparging
This protocol is a non-invasive method for removing dissolved HCl gas.
-
Setup: In a fume hood, equip the reaction flask with a gas inlet tube that reaches below the surface of the reaction mixture and a gas outlet. The outlet should be connected to a bubbler containing a basic solution (e.g., dilute NaOH) to neutralize the exiting HCl.
-
Sparging: Introduce a steady stream of dry nitrogen gas through the inlet tube. The flow rate should be sufficient to cause gentle bubbling without splashing the reaction mixture.
-
Monitoring: Periodically check the pH of the exiting gas by holding a piece of moist pH paper near the outlet of the bubbler. Continue sparging until the exiting gas is no longer acidic.
-
Workup: Once the HCl has been removed, the reaction mixture can be worked up as required.
-
Purity Assessment: Determine the purity of the product using appropriate analytical techniques.
Protocol 3: Purification of this compound by Vacuum Distillation
This protocol is for obtaining high-purity this compound from a reaction mixture containing non-volatile impurities.
-
Safety Precautions: this compound is air and moisture sensitive and has a low flash point.[8] All glassware must be oven-dried, and the distillation should be performed under an inert atmosphere (nitrogen or argon).
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping.[1] Ensure all joints are properly greased. Use a magnetic stir bar.
-
Initial Vacuum: Before heating, apply vacuum to the system to remove any low-boiling volatile impurities.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 133-134 °C at atmospheric pressure.[8]
-
Product Collection: Collect the purified product in a pre-weighed, oven-dried receiving flask.
-
Purity Verification: Verify the purity of the distilled product by NMR spectroscopy.
Visualizations
Caption: Workflow for HCl removal by amine scavenging.
Caption: Workflow for HCl removal by inert gas sparging.
Caption: Workflow for purification by vacuum distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101293840A - Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound 90 , technical grade 686-69-1 [sigmaaldrich.com]
Technical Support Center: Grignard Reactions with Chlorodiethylphosphine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reagents and chlorodiethylphosphine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when a Grignard reagent (R-MgX) reacts with this compound (Et₂PCl)?
The primary reaction is a nucleophilic substitution at the phosphorus atom, where the alkyl or aryl group from the Grignard reagent displaces the chloride ion to form a tertiary phosphine (B1218219). This is a common and effective method for creating P-C bonds.[1][2]
Q2: What are the most common side reactions observed in this process?
The most significant side reaction is the Wurtz-type coupling.[3][4] This occurs when the Grignard reagent reacts with the starting alkyl/aryl halide or the this compound reacts with itself in the presence of magnesium. Additionally, if the Grignard reagent has β-hydrogens, reduction of this compound can occur. Reaction with atmospheric oxygen can also lead to the formation of phosphine oxides.[1]
Q3: How does the choice of solvent affect the reaction?
Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for Grignard reactions. They solvate the magnesium center, stabilizing the Grignard reagent and preventing its aggregation.[5][6][7] THF is generally a better solvent than diethyl ether for Grignard reagent formation due to its higher coordinating ability.[8] However, the choice of solvent can influence the extent of side reactions like Wurtz coupling.[4]
Q4: Can I use other organometallic reagents instead of Grignard reagents?
Yes, organolithium reagents are also commonly used for the synthesis of tertiary phosphines from chlorophosphines and may offer advantages in certain cases.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating.[10] | Activation of Magnesium: Use fresh, shiny magnesium turnings. If the turnings are dull, activate them by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing them to expose a fresh surface.[10] |
| 2. Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[3][11] | Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[10] | |
| 3. Impure Reagents: Impurities in the alkyl/aryl halide or this compound can interfere with the reaction. | Purify Reagents: Ensure the starting materials are pure and dry. Distillation of liquid reagents is recommended. | |
| High Yield of Wurtz Coupling Byproduct (R-R or Et₂P-PEt₂) | 1. High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide during Grignard formation increases the likelihood of coupling.[4] | Slow Addition: Add the alkyl halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[4] |
| 2. Elevated Reaction Temperature: Higher temperatures can favor the Wurtz coupling reaction.[3][4] | Temperature Control: Maintain a controlled temperature during the Grignard formation and subsequent reaction with this compound. Use an ice bath to manage the exothermic reaction.[4] | |
| Formation of Phosphine Oxide | 1. Exposure to Air: Tertiary phosphines are readily oxidized to phosphine oxides by atmospheric oxygen.[1] | Inert Atmosphere: Conduct the entire reaction and workup under a dry, inert atmosphere (e.g., nitrogen or argon).[1][10] |
| Reaction Fails to Initiate | 1. Poor Quality of Alkyl/Aryl Halide: The reactivity of the halide is crucial (I > Br > Cl). | Use a More Reactive Halide: If using a chloride, consider switching to the corresponding bromide or iodide. |
| 2. Long Induction Period: Some Grignard reactions have a delayed start.[10] | Initiation Techniques: After adding a small amount of the halide, gentle warming with a heat gun or sonication can help initiate the reaction.[10] |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of tertiary phosphines using Grignard reagents with chlorophosphines, providing a general benchmark for expected outcomes.
| Chlorophosphine | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorodiphenylphosphine | Methylmagnesium chloride | THF | -10 | 62-86 | [1] |
| Chlorodiphenylphosphine | Ethylmagnesium bromide | THF | -10 | 69 | [1] |
| Dichlorophenylphosphine | Isopropylmagnesium bromide | THF | -10 | 52 | [1] |
| Dichlorophenylphosphine | p-Methoxyphenylmagnesium bromide | THF | -10 | 46-76 | [1] |
| Phosphorus trichloride | Methylmagnesium bromide | THF | -10 to 10 | Not specified | [12] |
Experimental Protocols
General Protocol for the Synthesis of a Trialkylphosphine (e.g., Triethylphosphine)
This protocol is a generalized procedure based on common practices for Grignard reactions with chlorophosphines.[1][13]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Dissolve ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (0.9 equivalents) in anhydrous diethyl ether or THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude triethylphosphine.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
-
Visualizations
Caption: Main reaction pathway and a common side reaction.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Caption: A typical experimental workflow for the synthesis.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 6. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN103848867A - Preparation method of trimethylphosphine - Google Patents [patents.google.com]
- 13. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions on Diethylchlorophosphine (Et2PCl)
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving diethylchlorophosphine (Et2PCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in reactions with Et2PCl?
A1: Diethylchlorophosphine is a versatile electrophile that readily reacts with a variety of nucleophiles. The most common classes include alcohols (to form diethylphosphinites, Et2P-OR), primary and secondary amines (to form aminophosphines, Et2P-NR2), and Grignard reagents (to form tertiary phosphines, Et2P-R).
Q2: What general precautions should be taken when working with Et2PCl?
A2: Diethylchlorophosphine is sensitive to air and moisture.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis and oxidation. It is also flammable and corrosive, so appropriate personal protective equipment should be worn.
Q3: How can I monitor the progress of my reaction with Et2PCl?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) if the product is UV active or can be visualized with a stain. For a more quantitative assessment, 31P NMR spectroscopy is highly effective. The starting Et2PCl will have a characteristic chemical shift, and the appearance of a new peak corresponding to the substituted product will indicate reaction progression.
Troubleshooting Guides
This section provides solutions to common problems encountered during nucleophilic substitution reactions with Et2PCl.
Low or No Product Yield
Low product yield is a frequent issue. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
-
Problem: The reaction yield is significantly lower than expected.
-
Possible Causes & Solutions:
-
Reagent Quality:
-
Et2PCl: May have degraded due to improper storage. Consider purifying by distillation before use.
-
Nucleophile: Ensure the nucleophile is pure and free of water.
-
Solvent: The presence of water or other protic impurities in the solvent can consume the Et2PCl. Use freshly dried, anhydrous solvents.
-
-
Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. The optimal temperature is nucleophile-dependent.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction over a longer period.
-
Stoichiometry: The ratio of nucleophile to Et2PCl can be critical. For amines, using an excess of the amine can help to drive the reaction and neutralize the HCl byproduct.[2]
-
-
Inert Atmosphere:
-
Leaks in the reaction setup can introduce air and moisture, leading to the formation of diethylphosphinic chloride or other oxidized byproducts. Ensure all joints are well-sealed and a positive pressure of inert gas is maintained.
-
-
Side Reactions:
-
Hydrolysis: If moisture is present, Et2PCl will hydrolyze.
-
Oxidation: The resulting phosphinite or phosphine (B1218219) product can be susceptible to oxidation. Work-up and purification should be performed under an inert atmosphere where possible.
-
Over-alkylation: When reacting with primary amines, dialkylation can occur. Using a large excess of the amine can help to minimize this.[2]
-
-
Purification:
-
Products may be sensitive to air or silica (B1680970) gel during column chromatography. Consider using degassed solvents and minimizing exposure to air. Distillation under reduced pressure is often a suitable purification method for these compounds.
-
-
Presence of Significant Impurities
The appearance of unexpected peaks in your analytical data indicates the formation of byproducts.
Logical Flow for Identifying Impurities
Caption: Decision tree for identifying common impurities.
-
Problem: The final product is contaminated with significant impurities.
-
Common Impurities and Their Prevention:
-
Diethylphosphinic chloride (Et2P(O)Cl): Arises from the reaction of Et2PCl with oxygen. This highlights the critical need for a robust inert atmosphere.
-
Diethylphosphinous acid (Et2POH): Results from the hydrolysis of Et2PCl. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Oxidized Product (e.g., Diethylphenylphosphine oxide from the Grignard reaction): The desired trivalent phosphorus product can be oxidized during the reaction or work-up. Degassing solvents and maintaining an inert atmosphere during purification are crucial.
-
Products of P-N bond cleavage: Aminophosphines can be sensitive to acidic conditions, which can cleave the P-N bond.[3] A neutral or basic work-up is recommended for these compounds.
-
Experimental Protocols & Data
The following sections provide representative experimental protocols and data for common nucleophilic substitution reactions of Et2PCl.
Reaction with Alcohols: Synthesis of Diethylphosphinites (Et2P-OR)
General Protocol: A solution of the alcohol and a tertiary amine base (e.g., triethylamine) in an anhydrous solvent (e.g., diethyl ether or THF) is cooled in an ice bath under an inert atmosphere. Diethylchlorophosphine is then added dropwise. The reaction mixture is typically stirred at room temperature until completion. The resulting ammonium (B1175870) hydrochloride salt is filtered off, and the product is purified by distillation under reduced pressure.
Table 1: Reaction Conditions and Yields for the Synthesis of Diethylphosphinites
| Nucleophile (Alcohol) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Triethylamine (B128534) (1.1) | Diethyl Ether | 0 to RT | 2 | ~75-85 |
| n-Butanol | Triethylamine (1.1) | THF | 0 to RT | 3 | ~80-90 |
| Phenol | Pyridine (1.1) | Toluene | 0 to 50 | 4 | ~70-80 |
Reaction with Amines: Synthesis of Aminophosphines (Et2P-NR2)
General Protocol: To a solution of the primary or secondary amine in an anhydrous, non-protic solvent, diethylchlorophosphine is added dropwise at a low temperature (e.g., 0 °C). If the amine is not used in excess, an auxiliary base like triethylamine is required to scavenge the HCl produced. The reaction is typically stirred at room temperature to completion. The product is isolated by filtration of the ammonium salt and purification of the filtrate, usually by distillation.
Table 2: Reaction Conditions and Yields for the Synthesis of Aminophosphines
| Nucleophile (Amine) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethylamine | None (Amine in excess) | Hexane | 0 to RT | 1 | >90 |
| Aniline | Triethylamine (1.1) | Diethyl Ether | 0 to RT | 3 | ~70-80 |
| Pyrrolidine | None (Amine in excess) | THF | -10 to RT | 2 | ~85-95 |
Reaction with Grignard Reagents: Synthesis of Tertiary Phosphines (Et2P-R)
General Protocol: A solution of diethylchlorophosphine in an anhydrous ether (e.g., diethyl ether or THF) is added slowly to a solution of the Grignard reagent at a low temperature. The reaction mixture is then typically warmed to room temperature and may require a period of reflux to ensure completion. The reaction is quenched by the careful addition of an aqueous ammonium chloride solution. The organic layer is separated, dried, and the product is purified by distillation or chromatography.
Table 3: Reaction Conditions and Yields for the Synthesis of Tertiary Phosphines
| Nucleophile (Grignard) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium bromide | Diethyl Ether | 0 to Reflux | 2 | ~80-90 |
| Ethylmagnesium bromide | THF | 0 to RT | 1.5 | ~85-95 |
| Vinylmagnesium bromide | THF | -20 to RT | 3 | ~60-70 |
Disclaimer: The provided protocols and data are illustrative and may require optimization for specific substrates and scales. Always conduct a thorough risk assessment before performing any chemical reaction.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle pyrophoric byproducts in phosphine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphine (B1218219) (PH₃) synthesis. The focus is on safely handling pyrophoric byproducts that can arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What makes the phosphine gas generated in my experiment pyrophoric?
A1: Pure phosphine (PH₃) is not pyrophoric. However, technical-grade phosphine often contains impurities, most notably diphosphane (B1201432) (P₂H₄).[1] Diphosphane is a liquid that is spontaneously flammable in air.[2] Its presence, even in small amounts, is what typically causes phosphine gas streams to ignite upon contact with the atmosphere. This is a common issue in synthesis methods involving the hydrolysis of metal phosphides or the disproportionation of white phosphorus.[1][3]
Q2: Which phosphine synthesis methods are most likely to produce pyrophoric byproducts?
A2: Synthesis routes starting from white phosphorus (P₄) or certain metal phosphides are known to generate pyrophoric byproducts.
-
Hydrolysis of Calcium Phosphide (B1233454) (Ca₃P₂): This common laboratory method reacts calcium phosphide with water to produce phosphine.[3][4] This reaction is known to produce diphosphane (P₂H₄) as a byproduct, which makes the resulting gas stream pyrophoric.[5][6]
-
Reaction of White Phosphorus with Hydroxides: The industrial synthesis of phosphine can involve reacting white phosphorus with sodium or potassium hydroxide (B78521). This process can also lead to the formation of diphosphane.[3]
Q3: What are the immediate safety precautions I should take when working with potentially pyrophoric phosphine?
A3: Due to the risk of spontaneous ignition, all work should be conducted with rigorous safety measures in place.
-
Engineering Controls: Always handle pyrophoric materials in a well-ventilated fume hood with the sash at the lowest practical position or within an inert-atmosphere glove box.[7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves. It is often recommended to wear nitrile gloves underneath a pair of neoprene or other fire-resistant gloves.[7]
-
Work Area Preparation: Ensure the work area is free of flammable materials and clutter. Have a Class D fire extinguisher (for reactive metals) or a standard dry powder (ABC) extinguisher readily accessible. Do not use water to extinguish a pyrophoric material fire.[7][8]
-
Inert Atmosphere: All glassware must be oven-dried and purged with an inert gas (e.g., argon or nitrogen) before use.[7]
Q4: How can I purify my phosphine gas to remove pyrophoric diphosphane?
A4: There are established methods to remove P₂H₄ from a phosphine gas stream. The choice of method depends on the scale and required purity of your experiment.
-
Condensation/Freezing: Passing the impure gas mixture through a cold trap (e.g., cooled with a dry ice/acetone bath) can condense the less volatile P₂H₄, allowing the purified PH₃ gas to pass through.
-
Chemical Scrubbing: Bubbling the gas stream through a solution of hydrogen iodide (HI) will react with phosphine to form solid phosphonium (B103445) iodide (PH₄I). This solid can be isolated and then treated with a base like potassium hydroxide (KOH) to release pure, P₂H₄-free phosphine gas.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action(s) |
| Gas stream ignites spontaneously at the needle tip or outlet. | The phosphine gas is contaminated with pyrophoric diphosphane (P₂H₄). | 1. Do not panic. If the fire is small and contained, let it burn out if the gas flow can be stopped safely. 2. If necessary, use a dry powder (ABC) fire extinguisher. DO NOT USE WATER. [8] 3. Review your synthesis method; methods like hydrolysis of Ca₃P₂ are prone to P₂H₄ formation. 4. Implement a purification step (See FAQ Q4 and Protocol 2). |
| A white smoke is produced upon combustion. | The white smoke is phosphorus pentoxide (P₄O₁₀), a product of phosphine combustion. It is a severe respiratory irritant. | 1. Ensure the reaction is performed in a certified chemical fume hood to contain the irritant smoke.[9] 2. If exposed, move to fresh air immediately and seek medical attention if symptoms develop.[1] |
| Residual material in the flask or on glassware ignites when exposed to air during cleaning. | Small amounts of unreacted pyrophoric starting materials or byproducts remain. | 1. Never open a container with residual pyrophoric material to the atmosphere. [7] 2. All equipment must be decontaminated by carefully quenching the residues before cleaning. 3. Follow a standard quenching protocol (See Protocol 1). |
Experimental Protocols
Protocol 1: General Procedure for Quenching Pyrophoric Residues
This protocol describes the safe neutralization of residual pyrophoric materials in reaction flasks and on contaminated equipment. This procedure must be performed under an inert atmosphere.
Materials:
-
Schlenk flask or round-bottom flask containing pyrophoric residue.
-
Inert gas supply (Argon or Nitrogen).
-
Cooling bath (ice/water or dry ice/acetone).
-
Stir bar and stir plate.
-
Anhydrous, non-reactive solvent (e.g., toluene (B28343) or hexanes).[10]
-
Anhydrous isopropanol (B130326).
-
Deionized water.
-
Pressure-equalizing dropping funnel.
Procedure:
-
Inert Atmosphere: Ensure the flask containing the pyrophoric residue is under a positive pressure of inert gas (e.g., connected to a Schlenk line or inside a glove box).
-
Dilution: If quenching a concentrated residue, dilute it by adding a dry, non-reactive solvent like toluene to facilitate stirring and heat dissipation.[10]
-
Cooling: Place the flask in a cooling bath at 0 °C (ice/water). For highly reactive materials, a lower temperature (-78 °C) may be necessary.[10]
-
Initial Quenching: Slowly add anhydrous isopropanol dropwise via a pressure-equalizing dropping funnel with vigorous stirring. Isopropanol is a less reactive quenching agent than water.[10]
-
Monitor Reaction: Continue adding isopropanol until the bubbling or exothermic reaction ceases.
-
Intermediate Quenching: Once the reaction with isopropanol has subsided, slowly add methanol dropwise.
-
Final Quenching: After the reaction with methanol is complete, slowly add deionized water dropwise to ensure all pyrophoric material is destroyed.
-
Warm to Room Temperature: Once the addition of water causes no further reaction, allow the flask to slowly warm to room temperature while continuing to stir.[10]
-
Final Stir: Let the mixture stir for several hours (e.g., >6 hours) to ensure complete quenching.[10]
-
Waste Disposal: Neutralize the resulting solution if necessary and dispose of it as hazardous waste according to your institution's guidelines.
Protocol 2: Purification of Phosphine Gas via Chemical Scrubbing
This protocol describes the removal of diphosphane (P₂H₄) from a phosphine gas stream by conversion to phosphonium iodide.
Materials:
-
Gas generation setup producing the impure PH₃/P₂H₄ stream.
-
Two gas washing bottles (bubblers).
-
Hydrogen Iodide (HI) solution.
-
Potassium Hydroxide (KOH) solution.
-
Inert gas supply.
-
Appropriate tubing for gas transfer.
Procedure:
-
Setup: Assemble the apparatus in a fume hood. The outlet of the phosphine generation flask should be connected to the inlet of the first gas washing bottle. The outlet of the first bottle should connect to the inlet of the second (optional, for safety), and the final outlet should be vented safely (e.g., into a bleach solution to scrub excess phosphine).
-
HI Scrubber: Fill the first gas washing bottle with a solution of hydrogen iodide.
-
Gas Flow: Begin the phosphine synthesis and allow the gas stream to bubble through the HI solution. The PH₃ will react to form a solid precipitate of phosphonium iodide (PH₄I), while the P₂H₄ will not react and will pass through to the vent.
-
PH₃(g) + HI(aq) → PH₄I(s)
-
-
Isolate Product: Once the reaction is complete, carefully disconnect the gas washing bottle containing the PH₄I precipitate under an inert atmosphere if possible.
-
Release Pure Phosphine: To regenerate pure phosphine, carefully add a concentrated solution of potassium hydroxide (KOH) to the PH₄I solid. This will release pure PH₃ gas, which can be collected or used directly in a subsequent reaction.[3]
-
PH₄I(s) + KOH(aq) → PH₃(g) + KI(aq) + H₂O(l)
-
-
Safety: The regenerated PH₃ is still highly toxic and must be handled with appropriate precautions.
Visual Guides
Caption: Troubleshooting workflow for spontaneously igniting phosphine gas.
Caption: Experimental workflow for quenching pyrophoric residues.
Caption: Experimental workflow for phosphine purification via chemical scrubbing.
References
- 1. ICSC 0694 - PHOSPHINE [inchem.org]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. Phosphine ie PH3is prepared by A Ca3P2 + H2O to B P4 class 11 chemistry CBSE [vedantu.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Calcium phosphide | Ca3P2 | CID 14780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CALCIUM PHOSPHIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cmu.edu [cmu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Phosphine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 10. chemistry.nd.edu [chemistry.nd.edu]
Troubleshooting low yields in tertiary phosphine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tertiary phosphines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tertiary phosphines?
A1: The most prevalent methods for tertiary phosphine (B1218219) synthesis include:
-
Reaction of an organometallic reagent (e.g., Grignard or organolithium) with a halophosphine (e.g., PCl₃, R¹PCl₂, or R¹R²PCl) : This is a widely used and versatile method.[1][2]
-
Reduction of tertiary phosphine oxides : This is a common final step, as phosphines can readily oxidize during synthesis and purification.[3][4] A variety of reducing agents can be used.[3][4]
-
Nucleophilic substitution with metallated organophosphines : This involves the reaction of a metal phosphide (B1233454) with an alkyl or aryl halide.
-
Hydrophosphination : This atom-economical method involves the addition of a P-H bond across an unsaturated C-C or C-X bond.[2]
Q2: My tertiary phosphine is air-sensitive. How can I handle and purify it without decomposition?
A2: Working with air-sensitive phosphines requires the use of inert atmosphere techniques.[5]
-
Handling : All manipulations should be carried out under an inert atmosphere, such as argon or nitrogen, using a Schlenk line or a glovebox.[5][6]
-
Solvents : Use degassed solvents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[5]
-
Purification : Flash chromatography can be performed using degassed solvents and by maintaining a positive pressure of inert gas.[5] For particularly sensitive compounds, filtration through a cannula with a filter frit is a good alternative to column chromatography.[7]
-
Protection Strategy : A common strategy is to protect the phosphine as a phosphine-borane complex. These complexes are generally more stable to air and can be purified using standard techniques. The borane (B79455) group can be removed later by treatment with an amine.[8]
Q3: What are common side reactions that can lead to low yields in tertiary phosphine synthesis?
A3: Several side reactions can contribute to low yields:
-
Oxidation : Tertiary phosphines, especially those with electron-donating alkyl groups, are susceptible to oxidation to the corresponding phosphine oxide.[1] This can occur during the reaction, workup, or purification if exposed to air.[5]
-
Over-alkylation/arylation : When using starting materials like PCl₃ or R¹PCl₂, it can be challenging to control the stoichiometry, leading to the formation of undesired, more substituted phosphines or phosphonium (B103445) salts.[2]
-
Homocoupling of Grignard reagents : This can be a significant side reaction, especially when the formation of the Grignard reagent is not optimal.
-
Formation of inseparable mixtures : In the synthesis of asymmetric phosphines, the reaction may yield a mixture of products with similar polarities, making separation difficult and reducing the isolated yield of the desired product.[1]
Troubleshooting Guides
Issue 1: Low Yield in Grignard-Based Tertiary Phosphine Synthesis
Q: I am using a Grignard reagent to synthesize a tertiary phosphine, but my yields are consistently low. What are the potential causes and how can I improve the yield?
A: Low yields in Grignard-based phosphine synthesis are a common issue. Here are several factors to consider and troubleshoot:
-
Quality of the Grignard Reagent : The quality of your Grignard reagent is crucial. Ensure it is freshly prepared or properly stored. Titration of the Grignard reagent before use is highly recommended to determine its exact concentration.
-
Reaction Conditions :
-
Temperature : The addition of the Grignard reagent to the phosphorus halide should typically be done at low temperatures (e.g., -78 °C or -10 °C) to control the reactivity and minimize side reactions.[1][9]
-
Addition Rate : A slow, dropwise addition of the Grignard reagent is important to maintain a low temperature and prevent localized high concentrations, which can lead to over-alkylation.[1]
-
-
Stoichiometry : The stoichiometry of the reactants is critical. Using a slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess can lead to the formation of undesired byproducts.[9]
-
Competitive Reactions : For the synthesis of asymmetric phosphines (R¹R²R³P), competitive reactions between different Grignard reagents and the formation of cross-products can significantly lower the yield of the desired product.[1] A one-pot sequential addition of Grignard reagents can sometimes be employed, but yields may still be modest.[1]
Troubleshooting Workflow for Grignard Synthesis ```dot graph Troubleshooting_Grignard { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Low Yield in Grignard Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckGrignard [label="Assess Grignard Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoichiometry [label="Verify Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderSideReactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; FreshGrignard [label="Use Freshly Prepared/\nTitrated Grignard", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTemp [label="Optimize Temperature\n(e.g., -78°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SlowAddition [label="Ensure Slow, Dropwise Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustRatio [label="Adjust Reactant Ratios", fillcolor="#34A853", fontcolor="#FFFFFF"]; OnePotSequential [label="Consider One-Pot\nSequential Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImprovedYield [label="Improved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckGrignard; Start -> CheckConditions; Start -> CheckStoichiometry; Start -> ConsiderSideReactions;
CheckGrignard -> FreshGrignard [label="Poor Quality"]; CheckConditions -> OptimizeTemp [label="Suboptimal Temp"]; CheckConditions -> SlowAddition [label="Fast Addition"]; CheckStoichiometry -> AdjustRatio [label="Incorrect Ratio"]; ConsiderSideReactions -> OnePotSequential [label="Asymmetric Synthesis"];
FreshGrignard -> ImprovedYield; OptimizeTemp -> ImprovedYield; SlowAddition -> ImprovedYield; AdjustRatio -> ImprovedYield; OnePotSequential -> ImprovedYield; }
Caption: Decision tree for selecting a suitable reduction method for tertiary phosphine oxides.
Experimental Protocols
Protocol 1: Synthesis of Triphenylphosphine (B44618) via Grignard Reaction
This protocol describes the synthesis of triphenylphosphine from phosphorus trichloride (B1173362) and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of phosphorus trichloride in anhydrous diethyl ether.
-
Add the PCl₃ solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude triphenylphosphine.
-
Recrystallize the crude product from ethanol (B145695) to yield pure triphenylphosphine.
-
Protocol 2: Reduction of Triphenylphosphine Oxide with Trichlorosilane (B8805176)
This protocol details the reduction of triphenylphosphine oxide to triphenylphosphine using trichlorosilane and triethylamine (B128534).
Materials:
-
Triphenylphosphine oxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve triphenylphosphine oxide in anhydrous toluene.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add trichlorosilane to the stirred solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until all the phosphine oxide has been consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess trichlorosilane.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.
-
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Phosphine synthesis by reduction [organic-chemistry.org]
- 4. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of Chlorodiethylphosphine
For researchers, scientists, and drug development professionals, the safe and effective handling of reactive reagents is paramount. Chlorodiethylphosphine ((C₂H₅)₂PCl) is a valuable intermediate in organic synthesis, notably in the preparation of phosphine (B1218219) ligands and other organophosphorus compounds. However, its reactivity, particularly its propensity for highly exothermic reactions, necessitates careful management to prevent thermal runaways and ensure experimental success and safety.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound that can lead to exothermic events?
A1: this compound is a pyrophoric and water-reactive liquid.[1] Its primary hazards for exothermic events stem from:
-
Reaction with Water/Moisture: It reacts violently with water, including atmospheric moisture, which can lead to the release of heat and flammable gases.
-
Reaction with Air (Oxygen): It can ignite spontaneously on contact with air.[1]
-
Reactions with Protic Solvents: Alcohols and other protic solvents can react exothermically.
-
Reactions with Nucleophiles and Bases: Strong nucleophiles and bases can lead to rapid, highly exothermic substitution reactions.
Q2: My reaction involving this compound is showing an unexpectedly rapid temperature increase. What should I do?
A2: An unexpected rapid temperature increase is a sign of a potential thermal runaway. Your immediate actions should be:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Increase the efficiency of your cooling system (e.g., lower the temperature of the cooling bath, increase stirring speed to improve heat transfer).
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation.
-
Prepare for Emergency Quenching: Have a quenching agent readily available.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Q3: What are appropriate quenching agents for a runaway reaction involving this compound?
A3: Quenching a pyrophoric and reactive compound like this compound must be done with extreme caution. A multi-step quenching process is recommended to control the rate of heat generation.[2][3]
| Quenching Agent | Purpose | Application Notes |
| Isopropanol (B130326) | Initial, less reactive quench | Add slowly and dropwise to the cooled reaction mixture under an inert atmosphere. Isopropanol is less reactive than water or methanol (B129727), allowing for a more controlled initial quench.[2][3] |
| Methanol | Secondary, more reactive quench | After the initial exotherm with isopropanol subsides, slowly add methanol to ensure more complete quenching.[2] |
| Water | Final quench | Once the reaction with methanol is complete and the mixture is cold, water can be added cautiously to hydrolyze any remaining reactive species.[2] |
Important: Always perform quenching under an inert atmosphere (e.g., nitrogen or argon) and in a cooling bath (e.g., ice-water or dry ice/acetone).
Troubleshooting Guides
Issue 1: Localized Hotspot/Charring at the Point of Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Poor Mixing | Increase the stirring rate to ensure rapid dispersion of the added reagent. Ensure the stir bar/overhead stirrer is appropriately sized for the reaction vessel. |
| Addition Rate is Too High | Reduce the rate of addition of this compound or the other reagent. Use a syringe pump for precise and controlled addition. |
| Inadequate Cooling | Ensure the reaction flask is adequately immersed in the cooling bath. Consider a more efficient cooling bath for larger-scale reactions. |
Issue 2: Reaction Temperature Overshoots the Target Temperature
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Double-check all calculations and ensure the correct equivalents of all reagents are being used. |
| Reagent Purity | Use freshly distilled or high-purity reagents. Impurities can sometimes catalyze side reactions that are more exothermic. |
| Solvent Choice | Ensure the solvent is anhydrous and compatible with all reagents. The presence of water can lead to highly exothermic hydrolysis. |
| Initial Reaction Temperature Too High | Start the addition of the reactive reagent at a lower temperature to provide a larger buffer for the exotherm. |
Experimental Protocols: Managing Exotherms
Protocol 1: Synthesis of a Tertiary Phosphine via Grignard Reaction
This protocol outlines the addition of a Grignard reagent to this compound, a highly exothermic reaction.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Set up a three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a connection to a nitrogen/argon line.
-
In the flask, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed -60 °C. The addition is typically highly exothermic.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Monitor the temperature closely during the quench.
-
Proceed with standard aqueous workup and purification.
Visualizing the Troubleshooting Workflow
Caption: Workflow for responding to an unexpected temperature increase.
Logical Relationship of Safety Measures
References
Identifying impurities in chlorodiethylphosphine via GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are identifying impurities in chlorodiethylphosphine (Et₂PCl) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities detected in a sample of this compound?
A1: Due to its high reactivity, this compound is susceptible to degradation upon exposure to air and moisture.[1][2] The most common impurities are products of oxidation and hydrolysis. You may also find impurities from its synthesis.
-
Oxidation Product: Diethylphosphine (B1582533) oxide is frequently observed when the sample is exposed to air.[3][4] Trialkylphosphines can be readily oxidized to their corresponding phosphine (B1218219) oxides.[5][6]
-
Hydrolysis Product: this compound reacts with moisture to form diethylphosphine oxide and related phosphinic acids.[1][7]
-
Synthesis-Related Impurities: Depending on the synthetic route, you might find unreacted starting materials or side-products such as triethylphosphine (B1216732) or ethylphosphonic dichloride.[8][9]
Q2: My chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how can I fix it?
A2: Peak tailing for active compounds like this compound is typically caused by unwanted interactions with active sites within the GC system.
-
Active Sites in the Inlet: The inlet liner is a common source of activity. Ensure you are using a properly deactivated liner. If you see persistent tailing, clean or replace the inlet liner.[10]
-
Column Contamination/Degradation: The first few meters of the GC column can become contaminated or active over time. A common remedy is to trim 0.5-1 meter from the front of the column.[11] If the problem persists, the column may need replacement.
-
Improper Column Installation: Ensure the column is installed correctly in both the injector and the detector to avoid dead volume, which can cause peak distortion.[10][12]
Q3: I am seeing extraneous peaks that are not present in my sample. What could be the source?
A3: These are often referred to as "ghost peaks" and can originate from several sources.
-
Septum Bleed: Overused or overheated septa can release siloxanes, which appear as regularly spaced peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly.[12]
-
Contaminated Carrier Gas: Impurities in the carrier gas (like moisture or oxygen) can cause a noisy baseline or extraneous peaks.[13] Ensure high-purity gas and install gas purifiers.
-
Carryover: A small amount of a previous, more concentrated sample may be retained in the syringe or inlet and injected with the current sample. Run a solvent blank after a concentrated sample to check for carryover and clean the syringe if necessary.[14]
Q4: How can I prevent the degradation of my this compound sample during preparation and analysis?
A4: Strict anaerobic and anhydrous conditions are critical.
-
Inert Atmosphere: Handle all samples under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) to prevent oxidation.[15]
-
Anhydrous Solvents: Use high-purity, anhydrous solvents for sample dilution. Even trace amounts of water can cause rapid hydrolysis.[16]
-
Proper Sealing: Use high-quality vials with PTFE-lined septa to prevent air and moisture from entering the sample during storage or while in the autosampler.
Potential Impurities in this compound
The following table summarizes the most likely impurities you may encounter during the GC-MS analysis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Common Source |
| This compound | C₄H₁₀ClP | 124.55 | 686-69-1 | Analyte |
| Diethylphosphine oxide | C₄H₁₁OP | 106.10 | 7215-33-0 | Oxidation, Hydrolysis[3] |
| Diethyl ethylphosphonate | C₆H₁₅O₃P | 166.16 | 78-38-6 | Oxidation[17] |
| Triethylphosphine | C₆H₁₅P | 118.16 | 554-70-1 | Synthesis Impurity |
| Ethylphosphonic dichloride | C₂H₅Cl₂OP | 146.94 | 1066-50-8 | Synthesis Impurity[8] |
Experimental Protocols
Sample Preparation (Under Inert Atmosphere)
-
Environment: Perform all sample manipulations inside a glovebox under a dry nitrogen or argon atmosphere.
-
Solvent: Use anhydrous grade solvent (e.g., hexane (B92381) or toluene) for all dilutions.
-
Stock Solution: Prepare a stock solution by carefully dissolving a known quantity of this compound in the anhydrous solvent.
-
Working Solution: Create a working solution by diluting the stock solution to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
-
Vial Sealing: Transfer the final solution to a 2 mL autosampler vial and seal immediately with a PTFE-lined cap.
Recommended GC-MS Method
This is a general-purpose method. Parameters may need to be optimized for your specific instrument and impurities of interest.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890/5977 or equivalent | Standard, reliable system for this analysis. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Liner | Deactivated, Splitless Liner (e.g., with glass wool) | Minimizes active sites and analyte degradation.[11] |
| Injection Volume | 1 µL | Prevents overloading the column. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column efficiency. |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds.[18] |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | Allows for good focusing of analytes on the column head. |
| Ramp Rate | 15 °C/min to 280 °C | Provides good separation of potential impurities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures all high-boiling compounds elute. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature. |
| Quadrupole Temp. | 150 °C | Standard temperature. |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible mass spectra for library matching. |
| Ionization Energy | 70 eV | Standard EI energy. |
| Mass Scan Range | 35 - 400 amu | Covers the mass range of the target analyte and expected impurities. |
Data Analysis
-
Total Ion Chromatogram (TIC) Review: Examine the TIC for all eluted peaks.
-
Peak Identification: For each impurity peak, obtain the mass spectrum.
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirmation: Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.
Visual Guides
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Common degradation pathways for this compound.
Caption: A logical troubleshooting guide for common GC-MS issues.
References
- 1. This compound | 686-69-1 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 466700010 [thermofisher.com]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. reddit.com [reddit.com]
- 16. osti.gov [osti.gov]
- 17. 乙基膦酸二乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 18. uoguelph.ca [uoguelph.ca]
Technical Support Center: Stabilization and Handling of Diethylphosphine-Derived Ligands
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing, handling, and troubleshooting phosphine (B1218219) ligands derived from chlorodiethylphosphine. These reagents are powerful tools in synthesis but are notoriously sensitive to atmospheric conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my phosphine ligands derived from this compound so unstable? A: Phosphines are organophosphorus compounds containing a phosphorus(III) center, which has a lone pair of electrons.[1] This lone pair makes them susceptible to oxidation, especially in the presence of air.[2][3] Ligands derived from this compound are typically trialkylphosphines, which are electron-rich and thus highly reactive and prone to oxidation.
Q2: What is the primary degradation product I should be concerned about? A: The most common degradation pathway is the oxidation of the P(III) phosphine to the corresponding P(V) phosphine oxide (R-P(O)Et₂).[2][4][5] This oxidation can occur rapidly on exposure to air and is a frequent cause of failed or low-yielding reactions, as the phosphine oxide can inhibit catalytic activity.[5]
Q3: How can I definitively check the purity of my phosphine ligand and detect degradation? A: The most effective method is ³¹P NMR spectroscopy.[5] The phosphorus atom in a phosphine and its corresponding phosphine oxide have very distinct and well-separated chemical shifts, allowing for clear identification and quantification of the phosphine oxide impurity by comparing the signal integrations.[5]
Q4: Is it ever acceptable to handle these ligands on an open lab bench? A: No. Due to their high sensitivity to air and moisture, these ligands must be handled under a strictly inert atmosphere, such as nitrogen or argon.[4][6] All manipulations, including weighing, transfers, and reaction setup, should be performed inside a glovebox or using Schlenk line techniques.[4][7]
Q5: What is the best long-term storage solution for these ligands? A: Ligands should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[4] For repeated access, transferring the ligand from the original container to a dedicated storage flask equipped with a PTFE valve (which protects the septum from solvent vapors) is highly recommended.[6][8] An alternative strategy for enhancing stability during storage and purification is to convert the phosphine to its phosphine-borane complex, which is significantly more air-stable.[2][3]
Troubleshooting Guide
Problem 1: My catalytic reaction (e.g., cross-coupling) has a very low yield or fails completely.
-
Possible Cause: Your phosphine ligand has likely oxidized to phosphine oxide, which can inhibit the catalyst.[5] This is especially probable if the ligand has been stored for a long time or was handled with suboptimal inert atmosphere techniques.
-
Solution:
-
Take a small, representative sample of your ligand and analyze it by ³¹P NMR to quantify the phosphine oxide content.[5]
-
If significant oxidation is detected (>5%), purify the ligand or use a new, unopened batch.
-
Review your inert atmosphere procedures. Ensure all glassware is oven- or flame-dried and cooled under a positive pressure of inert gas.[6][8] Use degassed solvents for the reaction.[5]
-
Problem 2: After synthesis and workup, my purified ligand appears as a discolored oil or solid.
-
Possible Cause: The discoloration may indicate the presence of impurities, including the phosphine oxide. The workup or purification itself may have exposed the ligand to trace amounts of air or moisture. Some phosphine ligands are also known to decompose on common purification media like silica (B1680970) or alumina.[9]
-
Solution:
-
Ensure all solvents used during the workup and purification are rigorously dried and degassed.
-
If performing chromatography, consider using a pad of Celite for filtration first to remove salts.[9]
-
For highly sensitive ligands, consider converting the crude product to its air-stable phosphine-borane adduct for purification, followed by deprotection.[2][3]
-
Problem 3: I am having difficulty isolating my target phosphine ligand after synthesis.
-
Possible Cause: The extreme air-sensitivity of the target phosphine makes standard purification techniques challenging, leading to product loss via oxidation.[2]
-
Solution: Employ a protection strategy. After the initial synthesis, react the crude phosphine with a borane (B79455) source (e.g., BH₃·THF) to form the stable phosphine-borane complex.[3] This complex can be purified using standard methods like column chromatography. The pure phosphine can then be liberated from the borane adduct when needed.[2][3]
Data Presentation
Table 1: Representative ³¹P NMR Chemical Shifts
This table provides an estimate of the chemical shift ranges for diethylphosphine (B1582533) derivatives and their corresponding oxides. The exact shift will depend on the third substituent (R) and the solvent. The key diagnostic feature is the significant downfield shift upon oxidation.
| Compound Type | General Structure | Typical ³¹P NMR Shift Range (ppm) |
| Tertiary Phosphine | R-PEt₂ | +20 to -60 |
| Tertiary Phosphine Oxide | R-P(O)Et₂ | +30 to +80 |
Note: Data are illustrative. Always compare with literature values for the specific compound or known standards.
Experimental Protocols
Protocol 1: General Handling and Transfer of Air-Sensitive Ligands (Syringe Transfer)
This protocol is for transferring small to moderate volumes of liquid phosphine ligands or their solutions using Schlenk techniques.[4]
-
Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried for at least 4 hours at >120 °C and cooled under a stream of dry nitrogen or argon.[8]
-
Inert Atmosphere: Connect the reagent bottle and the reaction flask to a Schlenk line, ensuring a slight positive pressure of inert gas is maintained, as indicated by an oil bubbler.[6]
-
Syringe Purge: Take a clean, dry syringe fitted with a needle and flush it with dry nitrogen or argon from the Schlenk line 3-5 times. To do this, draw the inert gas into the syringe and expel it.
-
Transfer: Puncture the septum of the reagent bottle with the needle. To avoid creating a vacuum, introduce a volume of inert gas into the bottle equivalent to the volume of liquid you intend to withdraw.
-
Withdrawal: Carefully draw the desired volume of the liquid ligand into the syringe. Keep the needle tip below the liquid surface to avoid pulling gas into the syringe.
-
Injection: Quickly transfer the syringe to the reaction flask and puncture the septum. Inject the ligand into the flask.
-
Cleaning: Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water and acetone.
Protocol 2: Synthesis of a Tertiary Phosphine (R-PEt₂) via Grignard Reaction
This protocol outlines a general procedure for synthesizing a tertiary phosphine from this compound.[2][3]
-
Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout the reaction.
-
Grignard Reagent: Prepare or obtain a solution of the desired Grignard reagent (R-MgX, e.g., Phenylmagnesium bromide) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Reaction: Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Addition: Add a solution of this compound in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred Grignard solution over 30-60 minutes.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours or until TLC/GC-MS indicates completion.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a degassed saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with degassed diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter under inert gas, and remove the solvent under reduced pressure to yield the crude tertiary phosphine.
-
Purification: Purify immediately using an appropriate method (e.g., distillation under reduced pressure, or conversion to a phosphine-borane for chromatography), ensuring rigorous exclusion of air at all times.
Visualizations
Caption: Synthesis and stabilization workflow for phosphine ligands.
Caption: Decision tree for troubleshooting catalysis issues.
Caption: Oxidation of a P(III) phosphine to a P(V) phosphine oxide.
References
- 1. Diethyl(vinyl)phosphine|CAS 13652-21-6|BenchChem [benchchem.com]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Effect of Solvent on the Reactivity of Chlorodiethylphosphine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of chlorodiethylphosphine. The following information addresses common issues encountered during experimentation through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound, and why?
A1: this compound is most commonly used in aprotic solvents. The choice of solvent is critical as this compound is highly reactive and sensitive to moisture and air.[1]
-
Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran (B95107) - THF): These are the most frequent choices, especially for Grignard reactions. They are aprotic and effectively solvate organometallic reagents.[2][3] THF is often preferred over diethyl ether due to its higher boiling point (allowing for a wider reaction temperature range) and better ability to solvate the magnesium species in Grignard reactions, which can lead to faster reaction rates.[4][5]
-
Hydrocarbon Solvents (e.g., Toluene (B28343), Hexane): These non-polar aprotic solvents are used when a non-coordinating medium is required. They are suitable for reactions where the polarity of the solvent needs to be minimized.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): While less common due to the high reactivity of this compound, these solvents can be used in specific cases, for instance, to accelerate SN2 reactions. However, the potential for side reactions with the solvent must be carefully considered.
Q2: How does solvent polarity affect the rate of nucleophilic substitution on this compound?
A2: The effect of solvent polarity on nucleophilic substitution at the phosphorus center depends on the reaction mechanism.
-
For SN2-type reactions: Polar aprotic solvents can increase the reaction rate. They solvate the counter-ion of the nucleophile, leading to a more "naked" and reactive nucleophile. Protic solvents, on the other hand, can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.
-
For reactions involving charged intermediates: A more polar solvent will stabilize charged transition states and intermediates, thus accelerating the reaction. The rate of reaction can vary by orders of magnitude depending on the solvent.[6]
Q3: Can I use protic solvents like alcohols with this compound?
A3: It is generally not recommended to use protic solvents like alcohols or water with this compound. This compound reacts readily with alcohols to form phosphonites. This reaction consumes the starting material and will compete with the desired reaction pathway. If the reaction with the alcohol is the intended transformation, then it is used as a reagent rather than just a solvent.
Q4: My Grignard reaction with this compound is sluggish in diethyl ether. What can I do?
A4: If a Grignard reaction is slow in diethyl ether, switching to tetrahydrofuran (THF) is a common strategy. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), allowing the reaction to be run at a higher temperature, which generally increases the reaction rate.[4] Additionally, THF is a better coordinating solvent for the magnesium ion, which can enhance the reactivity of the Grignard reagent.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows mainly unreacted starting material.
-
The isolated yield is significantly lower than expected.
Troubleshooting Workflow for Low/No Conversion:
Caption: Troubleshooting workflow for low or no reaction conversion.
| Possible Cause | Recommended Solvent | Explanation | Troubleshooting Steps |
| Moisture Contamination | Anhydrous grade solvents (e.g., dry THF, dry diethyl ether) | This compound is extremely sensitive to water, leading to rapid hydrolysis to diethylphosphinous acid, which is unreactive in the desired pathway. | Ensure all glassware is oven or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Inappropriate Solvent Polarity | Varies by reaction type (see FAQs) | The solvent may not be suitable for the reaction mechanism. For instance, a non-polar solvent might be too slow for a reaction that proceeds through a polar transition state. | For Grignard reactions, if diethyl ether is slow, switch to THF. For SN2 reactions with anionic nucleophiles, consider a polar aprotic solvent like acetonitrile, but check for compatibility first. |
| Poor Solubility of Reactants | A solvent that dissolves all components | If a reactant is not fully dissolved, the reaction will be heterogeneous and likely much slower. | Check the solubility of all starting materials in the chosen solvent at the reaction temperature. A co-solvent might be necessary in some cases. |
Issue 2: Formation of Multiple Products / Side Reactions
Symptoms:
-
TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Difficulty in purifying the desired product.
Logical Diagram for Side Product Formation:
Caption: Influence of solvent type on reaction pathways.
| Possible Cause | Problematic Solvent Type | Explanation | Recommended Action |
| Reaction with Solvent | Protic Solvents (e.g., alcohols, water) | This compound can react directly with protic solvents. For example, with an alcohol (ROH), it can form Et2P-OR. | Strictly use aprotic solvents unless the reaction with the protic species is the intended transformation. |
| Elimination Reactions | Varies | For some substrates, the choice of solvent can influence the ratio of substitution to elimination products. This is less common for direct reactions with this compound itself but relevant when its products are used in subsequent steps. | This is highly substrate-dependent. If elimination is an issue in a subsequent step, screen different aprotic solvents of varying polarity. |
| Wurtz-type Coupling (in Grignard reactions) | Ethereal Solvents | While necessary for the reaction, the solvent can influence the Schlenk equilibrium of the Grignard reagent, which can play a role in side reactions like homo-coupling. | Ensure slow addition of the this compound to the Grignard reagent at a controlled temperature. |
Quantitative Data Summary
The following tables provide illustrative data on how solvent choice can impact reaction outcomes. Note: This data is representative and intended to illustrate general principles.
Table 1: Illustrative Effect of Solvent on the Rate Constant of Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu-) at 25°C.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| n-Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 25 |
| Tetrahydrofuran (THF) | 7.6 | 150 |
| Acetonitrile | 37.5 | 1,200 |
| Ethanol | 24.6 | 5 |
Table 2: Illustrative Product Distribution in the Reaction of this compound with Sodium Phenoxide.
| Solvent | Temperature (°C) | Yield of Diethylphenylphosphinite (%) | Yield of Side Products (%) |
| Toluene | 80 | 85 | 15 |
| THF | 65 | 92 | 8 |
| Acetonitrile | 80 | 88 | 12 |
| Ethanol | 60 | 15 | 85 |
| *Major side product is ethyl diethylphosphinite from reaction with the solvent. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Trialkylphosphine via Grignard Reaction
Objective: To synthesize a trialkylphosphine by reacting this compound with a Grignard reagent.
Materials:
-
Magnesium turnings
-
Alkyl bromide (R-Br)
-
Anhydrous diethyl ether or THF
-
This compound
-
Anhydrous hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small portion of anhydrous diethyl ether or THF. Add a few drops of the alkyl bromide (1.1 equivalents) to initiate the reaction. Once initiated, add the remaining alkyl bromide, dissolved in the anhydrous solvent, dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard solution to 0°C using an ice bath. Add this compound (1.0 equivalent), dissolved in the same anhydrous solvent, dropwise via a syringe or the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by 31P NMR spectroscopy by taking aliquots (ensure to quench with care).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude trialkylphosphine can be purified by distillation under reduced pressure. Caution: Trialkylphosphines are often air-sensitive and should be handled under an inert atmosphere.
Solvent Considerations:
-
Diethyl Ether: A good starting point. The reaction may be slower but is often cleaner.
-
THF: Use if the reaction in diethyl ether is sluggish or if the Grignard reagent is difficult to form. The higher reaction temperature can increase the rate but may also promote side reactions.
Protocol 2: General Procedure for the Synthesis of a Diethylphosphinite Ester
Objective: To synthesize a diethylphosphinite ester from this compound and an alcohol.
Materials:
-
Alcohol (R-OH)
-
Anhydrous triethylamine (B128534) (Et3N) or pyridine
-
Anhydrous toluene or dichloromethane (B109758) (DCM)
-
This compound
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., toluene or DCM).
-
Addition: Cool the solution to 0°C. Add this compound (1.0 equivalent) dropwise with vigorous stirring. A precipitate of triethylammonium (B8662869) chloride will form.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or 31P NMR spectroscopy.
-
Workup: Once the reaction is complete, filter the mixture under an inert atmosphere to remove the ammonium salt. Wash the salt with a small amount of the anhydrous solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude phosphinite ester.
-
Purification: The product can be purified by vacuum distillation. Caution: Phosphinites can be sensitive to air and moisture.
Solvent Considerations:
-
Toluene/Hexanes: Good choices for providing a non-reactive medium.
-
Dichloromethane (DCM): Can be used, but ensure it is anhydrous. Its higher polarity may increase the reaction rate. Avoid using it if the alcohol or product is sensitive to acidic conditions, as DCM can contain traces of HCl.
References
Validation & Comparative
Purity Analysis of Diethyl-Substituted Phosphines: A Comparative Guide to ³¹P NMR and GC-MS Techniques
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reagents and intermediates is paramount. Diethyl-substituted phosphines, a class of organophosphorus compounds, are widely used as ligands in catalysis and as building blocks in organic synthesis. Their propensity for oxidation necessitates robust analytical methods to accurately determine their purity. This guide provides a detailed comparison of two common analytical techniques for this purpose: ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Techniques
The choice between ³¹P NMR and GC-MS for purity analysis of diethyl-substituted phosphines depends on several factors, including the nature of the expected impurities, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of the ³¹P nucleus, providing information about its chemical environment. | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires derivatization for polar analytes to increase volatility; headspace analysis can be used for volatile compounds. |
| Primary Impurity Detection | Excellent for detecting phosphorus-containing impurities, especially the common oxidation product, diethylphosphine (B1582533) oxide. The chemical shifts of the phosphine (B1218219) and its oxide are typically well-separated.[1] | Can detect a wide range of volatile impurities, both phosphorus-containing and others. |
| Quantification | Can be highly quantitative (qNMR) by integrating the signals of the main compound and impurities, often without the need for a specific standard for each impurity.[2][3][4] | Quantitative analysis is precise but typically requires a calibration curve with a standard for each compound being quantified.[5] |
| Sensitivity | Generally lower than GC-MS. | High sensitivity, capable of detecting trace-level impurities.[6][7] |
| Analysis Time | Relatively fast, with spectra typically acquired in minutes. | Longer analysis times due to the chromatographic separation step. |
| Identification | Provides structural information based on chemical shift and coupling constants, aiding in the identification of unknown phosphorus-containing impurities.[8][9] | Provides mass spectra which can be compared against libraries for definitive identification of known volatile impurities. |
| Air-Sensitive Samples | Well-suited for air-sensitive samples as the analysis is performed in a sealed NMR tube.[1] | Can be challenging for air-sensitive compounds unless appropriate sampling and injection techniques (e.g., headspace, inert atmosphere) are employed. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
³¹P NMR Spectroscopy Protocol
This protocol outlines the steps for the quantitative analysis of diethylphosphine purity.
1. Sample Preparation:
-
In an inert atmosphere (e.g., a glovebox), accurately weigh approximately 10-20 mg of the synthesized diethyl-substituted phosphine into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
If an internal standard is used for quantification, accurately weigh a known amount of a suitable standard (e.g., triphenyl phosphate) and add it to the NMR tube.
2. NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Key Parameters for Quantitative Analysis:
-
Use a calibrated 90° pulse.
-
Ensure a sufficient relaxation delay (typically 5 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for full relaxation of the nuclei between pulses. This is critical for accurate integration.[10]
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the diethyl-substituted phosphine and any phosphorus-containing impurities. The purity can be calculated from the relative integrals of the signals.
Headspace GC-MS Protocol
This protocol is adapted for the analysis of volatile and potentially air-sensitive diethyl-substituted phosphines.
1. Sample and Standard Preparation:
-
Prepare a stock solution of the diethyl-substituted phosphine in a suitable high-purity solvent (e.g., anhydrous hexane (B92381) or toluene) under an inert atmosphere.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For each sample and standard, accurately transfer a known volume or weight into a headspace vial and seal it immediately.
2. Headspace GC-MS Analysis:
-
Headspace Sampler Parameters:
-
GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is often suitable for organophosphorus compounds.[12]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature that allows for the elution of all components of interest.
-
Injector: Use a split/splitless injector, with the split ratio optimized for the sample concentration.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Range: Scan a mass range appropriate for the target compound and expected impurities (e.g., m/z 30-300).
-
Data Acquisition: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
3. Data Analysis:
-
Identify the peaks corresponding to the diethyl-substituted phosphine and any impurities by their retention times and mass spectra.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample from this curve.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process for both ³¹P NMR and GC-MS.
Caption: General workflow for purity analysis using ³¹P NMR and GC-MS.
Signaling Pathway of Impurity Detection
The detection of the primary oxidation impurity by ³¹P NMR is a key advantage of this technique.
Caption: Detection of phosphine oxidation by ³¹P NMR.
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of phosphine and other fumigants in air samples by thermal desorption and 2D heart-cutting gas chromatography with synchronous SIM/Scan mass spectrometry and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. ejournal.cvuas.de [ejournal.cvuas.de]
- 12. cromlab-instruments.es [cromlab-instruments.es]
A Comparative Guide to the Characterization of Tertiary Phosphines by ¹H and ³¹P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the characterization of tertiary phosphines (PR₃), a critical class of ligands in catalysis and building blocks in medicinal chemistry. The utility of NMR, particularly using the ¹H and ³¹P nuclei, arises from its non-invasive nature and its ability to provide detailed structural and electronic information in solution.[1] This guide provides a comparative overview of NMR spectroscopy for phosphine (B1218219) analysis, details experimental protocols, and presents key data for common phosphines.
¹H and ³¹P NMR: A Synergistic Approach
While ¹H NMR provides information about the organic substituents attached to the phosphorus atom, ³¹P NMR directly probes the phosphorus nucleus, offering insights into its chemical environment, purity, and bonding.[2][3]
Advantages of ³¹P NMR Spectroscopy:
-
High Natural Abundance: The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[4]
-
Wide Chemical Shift Range: The chemical shifts (δ) in ³¹P NMR span a very wide range (approx. -250 to +250 ppm), which minimizes signal overlap and makes it easier to distinguish between different phosphorus species.[1][4]
-
Sensitivity to Electronic Environment: The ³¹P chemical shift is highly sensitive to the electronic and steric properties of the substituents on the phosphorus atom.[2] Electron-withdrawing groups tend to shift the signal downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Purity Assessment: ³¹P NMR is an excellent tool for rapidly assessing the purity of phosphine samples.[3] Oxidation of a tertiary phosphine (PR₃) to its corresponding phosphine oxide (O=PR₃) is a common decomposition pathway, and this is easily identified by the appearance of a new peak at a distinctly different chemical shift.[1][2]
¹H NMR Spectroscopy's Role: In ¹H NMR, the protons on the alkyl or aryl groups of the phosphine exhibit coupling to the ³¹P nucleus (J-coupling). This results in the splitting of proton signals into doublets or more complex multiplets, confirming the proximity of these protons to the phosphorus atom. The magnitude of the coupling constant (ⁿJHP, where n is the number of bonds) provides valuable structural information.
Comparative Data for Common Tertiary Phosphines
The following table summarizes typical ¹H and ³¹P NMR data for several common tertiary phosphines, demonstrating the characteristic chemical shifts.
| Tertiary Phosphine | Structure | Typical ³¹P Chemical Shift (δ, ppm) | Typical ¹H Chemical Shift (δ, ppm) of α-protons & Coupling (JHP, Hz) |
| Trimethylphosphine | P(CH₃)₃ | ~ -62[5][6] | ~ 0.9 (d, ²JHP ≈ 2.7 Hz) |
| Triethylphosphine | P(CH₂CH₃)₃ | ~ -20[6] | CH₂: ~ 1.4 (dq); CH₃: ~ 1.0 (dt) |
| Tri-n-butylphosphine | P(n-Bu)₃ | ~ -32[5][6] | Complex multiplets |
| Tri-tert-butylphosphine | P(t-Bu)₃ | ~ +63[5][6] | ~ 1.2 (d, ³JHP ≈ 11.0 Hz) |
| Tricyclohexylphosphine | P(Cy)₃ | ~ +11[7] | Complex multiplets |
| Triphenylphosphine | P(Ph)₃ | ~ -6[7] | ~ 7.3-7.5 (m) |
Note: Chemical shifts are typically referenced to 85% H₃PO₄ for ³¹P NMR and tetramethylsilane (B1202638) (TMS) for ¹H NMR. Values can vary slightly depending on the solvent and concentration.
Experimental Protocols
General Protocol for ¹H and ³¹P NMR Analysis
A precise and consistent methodology is crucial for obtaining high-quality, reproducible NMR data. As phosphines can be sensitive to air, sample preparation under an inert atmosphere is often recommended.[1][2]
Materials:
-
Tertiary phosphine sample (2-10 mg)[3]
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆), 0.6-1.0 mL[2][3]
-
5 mm NMR tube and cap
-
Nitrogen or Argon gas supply
-
Glass pipette or syringe
-
External standard (85% H₃PO₄ in a coaxial tube for ³¹P NMR)[2][3]
Procedure:
-
Sample Preparation:
-
Place 2-10 mg of the tertiary phosphine sample into a clean, dry 5 mm NMR tube.[3]
-
If the phosphine is air-sensitive, flush the NMR tube with a gentle stream of nitrogen or argon gas.[2]
-
Using a pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved.[2]
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune the probe for the ¹H and ³¹P nuclei and shim the magnetic field to optimize homogeneity.
-
¹H Spectrum: Acquire a standard proton spectrum. Note any coupling patterns that might indicate P-H coupling.
-
³¹P Spectrum: Switch the spectrometer to the ³¹P channel.
-
It is standard practice to acquire a proton-decoupled ³¹P spectrum (³¹P{¹H}). This collapses the multiplets caused by proton coupling into single, sharp peaks for each unique phosphorus nucleus, simplifying the spectrum and increasing the signal-to-noise ratio.[3]
-
Reference the spectrum using an external standard of 85% H₃PO₄ set to 0 ppm.[2][3]
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
For the ³¹P spectrum, identify the chemical shift of the phosphine signal and any impurities (e.g., phosphine oxide).
-
For the ¹H spectrum, integrate the signals to determine proton ratios and analyze the coupling constants (JHP) to confirm the structure.
-
Visualizing the Workflow and Data Relationships
Diagrams generated using Graphviz illustrate the experimental workflow and the logical connections between NMR parameters and phosphine structure.
Caption: Experimental workflow for NMR characterization of tertiary phosphines.
Caption: Relationship between phosphine structure and key NMR parameters.
Comparison with Alternative Techniques
While NMR is the primary tool for solution-state analysis, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Precise solution structure, electronic properties, purity, reaction monitoring. | Non-destructive, quantitative, detailed structural data in solution.[1][4] | Requires soluble sample, relatively insensitive compared to mass spec. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. | Provides absolute, unambiguous 3D structure. | Requires a suitable single crystal, structure may differ from solution state. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns. | Extremely high sensitivity, small sample amount needed. | Provides no direct information on 3D structure or isomerism. |
| Infrared (IR) Spectroscopy | Information on functional groups and bonding. | Fast, simple, can be used for solid or liquid samples. | Spectra can be complex; provides less detailed structural info than NMR. |
References
A Comparative Guide to the Reactivity of Chlorodiethylphosphine and Chlorodiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two common organophosphorus reagents: chlorodiethylphosphine (Et₂PCl) and chlorodiphenylphosphine (B86185) (Ph₂PCl). Understanding the distinct electronic and steric profiles of these compounds is crucial for their effective application in organic synthesis, catalysis, and the development of novel therapeutics. This document summarizes key reactivity parameters, provides illustrative experimental protocols, and presents logical workflows for their comparative analysis.
Introduction
This compound and chlorodiphenylphosphine are versatile intermediates used for the introduction of diethylphosphino (Et₂P) and diphenylphosphino (Ph₂P) moieties, respectively. These phosphine (B1218219) groups serve as important ligands for transition metal catalysts and as building blocks for a wide range of organophosphorus compounds. The primary difference in their reactivity stems from the electronic and steric nature of the substituents on the phosphorus atom: the electron-donating and less bulky ethyl groups versus the electron-withdrawing and sterically demanding phenyl groups.
Comparative Reactivity Analysis
The reactivity of these chlorophosphines is principally governed by two key factors:
-
Electronic Effects: The ethyl groups in this compound are electron-donating, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity makes it a stronger Lewis base compared to chlorodiphenylphosphine. Conversely, the phenyl groups in chlorodiphenylphosphine are electron-withdrawing through resonance, reducing the electron density on the phosphorus and thus its nucleophilicity and basicity.
-
Steric Effects: The phenyl groups are significantly bulkier than the ethyl groups. This steric hindrance in chlorodiphenylphosphine can influence the accessibility of the phosphorus atom to incoming nucleophiles and its coordination geometry in metal complexes.
These fundamental differences are reflected in their reaction kinetics and the stability of their derivatives.
Quantitative Data Comparison
The following table summarizes key physical and electronic parameters for this compound and chlorodiphenylphosphine, along with those of their parent phosphines (triethylphosphine and triphenylphosphine) to provide a clearer comparison of the electronic and steric effects of the substituents.
| Property | This compound (Et₂PCl) | Chlorodiphenylphosphine (Ph₂PCl) | Triethylphosphine (PEt₃) | Triphenylphosphine (PPh₃) |
| Molecular Weight ( g/mol ) | 124.55 | 220.64 | 118.15 | 262.29 |
| Boiling Point (°C) | 133-134 | 320 | 127-128 | 377 |
| Tolman Electronic Parameter (νCO, cm⁻¹) | Estimated to be lower than PPh₂Cl | Estimated to be higher than PEt₂Cl | 2061.7 | 2068.9 |
| Tolman Cone Angle (θ, °) | Estimated to be smaller than PPh₂Cl | Estimated to be larger than PEt₂Cl | 132 | 145 |
| Lewis Basicity (pKa of conjugate acid) | Higher | Lower | 8.69 | 2.73[1] |
Experimental Protocols
Detailed experimental procedures are essential for the safe and effective use of these reactive compounds. Below are representative protocols for common reactions involving chlorodiphenylphosphine and a general method for the synthesis of dialkylphosphino compounds that can be adapted for this compound.
Synthesis of a Tertiary Phosphine using Chlorodiphenylphosphine
Reaction: Preparation of (p-bromophenyl)diphenylphosphine.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
p-Dibromobenzene
-
Dry diethyl ether
-
Chlorodiphenylphosphine
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Benzene
-
Hydrochloric acid
Procedure:
-
A dry 1-L five-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a calcium chloride tube, a nitrogen inlet, and a thermometer.
-
The flask is charged with magnesium turnings (9.0 g, 0.38 g-atom) and a crystal of iodine in approximately 25 mL of dry ether.
-
A solution of p-dibromobenzene (88.5 g, 0.38 mol) in 500 mL of dry ether is added dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, the mixture is stirred for 1.5 hours at room temperature.
-
The reaction mixture is then cooled to -7°C in an ice-salt bath.
-
A solution of chlorodiphenylphosphine (71.8 g, 0.33 mol) in 100 mL of dry ether is added at a rate that maintains the internal temperature below +10°C.
-
After the addition, the cooling bath is removed, and the mixture is stirred for another 1.5 hours.
-
The reaction is quenched by the slow addition of 150 mL of cold, saturated aqueous ammonium chloride solution.
-
The ether layer is decanted, and the remaining aqueous layer is acidified with hydrochloric acid and extracted with benzene.
-
The combined organic extracts are dried, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield (p-bromophenyl)diphenylphosphine.
General Synthesis of Dialkylphosphino Compounds
This protocol outlines the synthesis of 1,2-bis(dimethylphosphoryl)ethane, which can be adapted for the synthesis of other dialkylphosphino compounds starting from diethyl phosphite (B83602).
Reaction: Synthesis of 1,2-bis(dimethylphosphoryl)ethane.
Materials:
-
Diethyl phosphite
-
Methylmagnesium chloride (MeMgCl) in THF
-
Dry THF
Procedure:
-
To a solution of MeMgCl (3.01 M in THF, 400 mL, 1.20 mol) at 0°C, diethyl phosphite (51.5 mL, 0.40 mol) is added dropwise. Methane gas will evolve.
-
The mixture is stirred at 0°C for 30 minutes and then for 6 hours at room temperature.
-
The resulting suspension is cooled to 0°C, and 1,2-dichloroethane (15.8 mL, 0.201 mol) is added slowly.
-
The reaction mixture is then refluxed for 6 hours.
-
After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Reactivity Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key differences in reactivity and a general workflow for comparing these two chlorophosphines.
Caption: Comparative reactivity of Et₂PCl and Ph₂PCl.
Caption: Workflow for comparing chlorophosphine reactivity.
Conclusion
The choice between this compound and chlorodiphenylphosphine is dictated by the specific requirements of the chemical transformation. This compound, with its higher nucleophilicity and smaller steric profile, is generally more reactive towards electrophiles and forms less sterically crowded metal complexes. In contrast, chlorodiphenylphosphine's reactivity is tempered by the electron-withdrawing nature and significant bulk of the phenyl groups, which can be advantageous in tuning the electronic properties and steric environment of catalysts. This guide provides a foundational understanding to aid researchers in selecting the appropriate reagent and designing robust experimental protocols.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Dietylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethylphosphine (B1582533), a crucial ligand in catalysis and materials science, has traditionally relied on highly reactive and hazardous organometallic reagents. This guide provides a comparative analysis of alternative, safer reagents for the synthesis of diethylphosphine, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
The conventional synthesis of diethylphosphine often involves the use of pyrophoric Grignard reagents, such as ethylmagnesium bromide, with phosphorus trichloride (B1173362) (PCl₃). While effective, this method poses significant safety risks. This guide explores a viable, less hazardous alternative: the use of dialkylphosphites, such as diethyl phosphite (B83602), as a precursor, followed by reduction. This approach avoids the use of pyrophoric Grignard reagents in the key bond-forming step, offering a safer operational profile.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the traditional Grignard-based synthesis and an alternative method involving the reduction of a phosphonate (B1237965) precursor.
| Parameter | Traditional Method (Grignard Reagent) | Alternative Method (Diethyl Phosphite Reduction) |
| Primary Reagents | Ethylmagnesium bromide, Phosphorus trichloride | Diethyl phosphite, Ethylating agent, Reducing agent |
| Reported Yield | 60-70%[1] | ~75% (overall for similar dialkylphosphines) |
| Purity | High, requires careful purification | High, purification by distillation |
| Key Advantages | Well-established, high reactivity | Avoids pyrophoric Grignard reagents, milder conditions in the final step |
| Key Disadvantages | Use of highly pyrophoric and moisture-sensitive Grignard reagent, safety concerns[2][3] | Multi-step process, requires a strong reducing agent |
| Safety Profile | High risk due to pyrophoric reagents | Improved safety by avoiding Grignard reagents |
Experimental Protocols
Method 1: Traditional Synthesis via Grignard Reagent
This method involves the reaction of a Grignard reagent with phosphorus trichloride. The protocol requires strict anhydrous and inert atmosphere techniques.
Experimental Workflow:
Caption: Workflow for the traditional synthesis of diethylphosphine using a Grignard reagent.
Protocol:
-
To a stirred solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether, a solution of ethylmagnesium bromide (2.5 equivalents) in THF is added dropwise at -10 °C.
-
The reaction mixture is stirred for 12 hours, allowing it to slowly warm to room temperature.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (prepared with deoxygenated water).
-
The mixture is diluted with ethyl acetate and stirred for 15 minutes.
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under vacuum.
-
The crude product is purified by vacuum distillation to yield diethylphosphine.[1]
Method 2: Alternative Synthesis via Diethyl Phosphite
This safer alternative avoids the direct use of Grignard reagents with PCl₃ by utilizing diethyl phosphite as a starting material to form a phosphonate, which is then reduced.
Signaling Pathway of the Synthesis:
Caption: Synthetic pathway for diethylphosphine via a diethyl phosphite intermediate.
Protocol:
Step 1: Synthesis of Diethyl Ethylphosphonate
-
Diethyl phosphite is reacted with a suitable ethylating agent (e.g., ethyl iodide) in the presence of a base to form diethyl ethylphosphonate. This reaction is a standard procedure in organophosphorus chemistry.
Step 2: Reduction of Diethyl Ethylphosphonate to Diethylphosphine
-
The purified diethyl ethylphosphonate is dissolved in an anhydrous solvent under an inert atmosphere.
-
A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is cautiously added portion-wise at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred until the reduction is complete (monitored by techniques like ³¹P NMR).
-
The reaction is carefully quenched with a suitable reagent (e.g., dropwise addition of water or an aqueous base).
-
The product is extracted into an organic solvent, dried, and purified by distillation.
Conclusion
The choice of synthetic route for diethylphosphine ligands is a critical decision for any research or development team, balancing efficiency with safety. The traditional Grignard method, while established, presents significant hazards due to the pyrophoric nature of the reagents. The alternative synthesis via a diethyl phosphite intermediate offers a substantially improved safety profile by avoiding these hazardous materials in the primary synthesis step. While this alternative may involve an additional synthetic step, the increased safety and handling advantages make it a compelling choice for modern laboratories focused on sustainable and safer chemical practices. Researchers are encouraged to evaluate these protocols and data to determine the most suitable method for their specific application and safety infrastructure.
References
A Comparative Guide to Phosphine Ligand Precursors: The Role of Chlorodiethylphosphine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine (B1218219) ligands is paramount in modern catalysis, profoundly influencing the efficiency, selectivity, and scope of transition-metal catalyzed reactions. The journey to an effective ligand, however, begins with its precursor. This guide provides an objective comparison of chlorodiethylphosphine, a classical electrophilic phosphorus source, with other common phosphine precursors. We will delve into the synthetic advantages and disadvantages of each precursor class, supported by experimental data on ligand performance in key cross-coupling reactions.
This compound: A Reactive Building Block
This compound (Et₂PCl) is a trivalent phosphorus compound belonging to the halophosphine class. As a precursor, its primary advantage lies in its high electrophilicity at the phosphorus center. This reactivity allows for the straightforward formation of phosphorus-carbon bonds through reactions with a wide array of carbon nucleophiles, such as Grignard reagents or organolithium compounds. This direct approach is a cornerstone of phosphine ligand synthesis.
However, this high reactivity is also its main drawback. This compound is sensitive to air and moisture, necessitating handling under inert atmosphere conditions, which can be a practical limitation in some laboratory settings.
Comparison with Alternative Precursor Classes
The challenges associated with handling highly reactive chlorophosphines have led to the development of alternative, more stable precursors. The two most prominent classes are secondary phosphine oxides (SPOs) and phosphine-boranes.
| Precursor Class | Example | Key Advantage | Synthetic Strategy | Key Disadvantage |
| Halophosphines | This compound | Direct, one-step reaction with nucleophiles. | Electrophilic P(III) center reacts with carbon nucleophiles (e.g., R-MgBr). | Air and moisture sensitive, requiring inert handling techniques. |
| Secondary Phosphine Oxides (SPOs) | Diethylphosphine (B1582533) Oxide | Air-stable and easy to handle solid or high-boiling liquid.[1] | Deprotonation to form a nucleophilic phosphinite anion, followed by reaction with an electrophile (e.g., R-X).[2] | The product is a tertiary phosphine oxide, which requires an additional reduction step to yield the desired phosphine ligand. |
| Phosphine-Boranes | Diethylphosphine-borane | Air-stable complex that protects the P(III) center during synthesis and purification.[3] | The protected phosphine can be deprotonated and reacted with electrophiles. | Requires an additional deprotection step to release the free phosphine ligand. |
The choice of precursor often represents a trade-off between reaction simplicity and handling stability. While this compound offers a more direct route, SPOs and phosphine-boranes provide significant advantages in terms of ease of handling and stability.
Performance Data in Catalysis
While direct comparative studies linking precursor choice to catalytic performance are scarce, the efficacy of ligands containing the diethylphosphino moiety is well-documented. The following tables summarize the performance of representative bulky, electron-rich phosphine ligands (which can be constructed using diethylphosphine synthons) in two critical C-C and C-N bond-forming reactions.
Table 1: Performance of Representative Dialkylbiaryl Phosphine Ligands in Suzuki-Miyaura Coupling
This reaction couples an aryl halide with an arylboronic acid. The data below is representative for ligands featuring bulky and electron-rich dialkylphosphino groups, a class to which diethylphosphine-derived ligands belong.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | 2-Chloropyridine | Phenylboronic acid | 2 | Room Temp | 12 | 95[4] |
| RuPhos | 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | 1.5 | 100 | 18 | 98 |
| DavePhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 80 | 2 | >99 |
| XPhos | 4-Chlorotoluene | 2-Methylphenylboronic acid | 2 | 100 | 22 | 93 |
Table 2: Performance of Representative Phosphine Ligands in Buchwald-Hartwig Amination
This reaction couples an aryl halide with an amine. The ligands shown are benchmarks for this transformation and demonstrate the high efficiency expected from catalysts supported by bulky, electron-rich phosphines.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 4-Chlorotoluene | Aniline | 1 | 110 | 18 | 98 |
| RuPhos | 4-Chlorotoluene | n-Hexylamine | 1 | 110 | 18 | 95 |
| BrettPhos | 4-Chlorotoluene | Morpholine | 1 | 80 | 18 | 99 |
| NIXANTPHOS | 4-Chlorotoluene | Aniline | 0.05 | 110 | 24 | 91[5] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, representative protocols for the synthesis of a phosphine ligand from a chlorophosphine precursor and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Trialkylphosphine Ligand
This protocol is adapted for the synthesis of a generic trialkylphosphine from this compound and a Grignard reagent.
Materials:
-
This compound (1.0 eq)
-
Alkylmagnesium bromide (1.05 eq in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Reaction Setup: A flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an argon atmosphere.
-
Addition of Reagents: Anhydrous THF is added to the flask, followed by the dropwise addition of the alkylmagnesium bromide solution at 0 °C (ice bath).
-
Electrophilic Quench: A solution of this compound in anhydrous THF is added dropwise to the Grignard solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude phosphine product should be handled under an inert atmosphere. Further purification can be achieved by distillation or chromatography under inert conditions.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure using a pre-formed phosphine ligand.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
-
Phosphine Ligand (e.g., SPhos, 2 mol%)
-
Aryl Halide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, the phosphine ligand, the aryl halide, the arylboronic acid, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: The tube is sealed, and the mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time, monitored by TLC or GC/MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the biaryl product.[6]
Visualizing Synthetic Strategies and Catalytic Cycles
To better illustrate the concepts discussed, the following diagrams outline the synthetic logic for different precursors and the fundamental catalytic cycle where these ligands are employed.
Caption: Synthetic pathways to tertiary phosphines.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Confirming P-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Confirmation of this covalent linkage is paramount and relies on a suite of spectroscopic techniques. This guide provides an objective comparison of the most common spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical approach for their specific needs.
Comparison of Spectroscopic Methods
The choice of spectroscopic method for the confirmation of P-C bond formation depends on the nature of the sample, the desired level of structural detail, and the available instrumentation. While Nuclear Magnetic Resonance (NMR) spectroscopy is often the first line of inquiry, providing rich structural information, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography each offer unique and complementary insights.
| Spectroscopic Method | Information Provided | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Direct observation of the phosphorus nucleus, chemical environment, and coupling to adjacent nuclei. | Highly sensitive to the phosphorus environment, providing direct evidence of P-C bond formation through characteristic chemical shifts and coupling constants. | Provides information only from the perspective of the phosphorus atom. |
| ¹³C NMR Spectroscopy | Observation of the carbon skeleton, including the carbon atom of the P-C bond. | Confirms the P-C bond through the observation of spin-spin coupling between the ³¹P and ¹³C nuclei (J-coupling). | Lower natural abundance of ¹³C can lead to lower sensitivity. |
| Mass Spectrometry (MS) | Molecular weight of the compound and fragmentation patterns. | Provides definitive molecular weight confirmation. Characteristic fragmentation can indicate the presence of a P-C bond.[1][2] | Does not directly probe the bond itself; structural information is inferred from fragmentation. |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. | Can indicate the presence of phosphorus-containing functional groups (e.g., P=O, P-O-C), and in some cases, the P-C bond itself. | P-C stretching vibrations are often weak and can be obscured by other signals in the fingerprint region. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement, bond lengths, and bond angles. | Provides unambiguous, high-resolution structural proof of P-C bond formation and its geometry.[3][4][5][6] | Requires a single crystal of suitable quality, which can be challenging to obtain.[3][5] |
Quantitative Data Summary
³¹P NMR Chemical Shifts
The chemical shift (δ) in ³¹P NMR is highly indicative of the oxidation state and coordination environment of the phosphorus atom. The formation of a P-C bond significantly influences the electronic environment of the phosphorus nucleus, resulting in a characteristic chemical shift.
| Compound Type | Structure | Typical ³¹P Chemical Shift (ppm) |
| Trialkylphosphines | R₃P | -60 to -10[7] |
| Triarylphosphines | Ar₃P | -10 to 10 |
| Alkylphosphonium Salts | [R₄P]⁺ | +20 to +40 |
| Arylphosphonium Salts | [Ar₄P]⁺ | +20 to +30 |
| Alkylphosphonates | RP(O)(OR')₂ | +15 to +35 |
| Arylphosphonates | ArP(O)(OR')₂ | +5 to +25 |
| Phosphine Oxides | R₃P=O | +20 to +60[7] |
Reference: 85% H₃PO₄ (external standard) at 0 ppm.[8][9]
¹³C NMR P-C Coupling Constants
The presence of a P-C bond is definitively confirmed in ¹³C NMR by the observation of through-bond spin-spin coupling (J-coupling) between the ³¹P and ¹³C nuclei. The magnitude of the one-bond coupling constant (¹JP-C) is particularly diagnostic.
| P-C Bond Type | Hybridization of Carbon | Typical ¹JP-C (Hz) |
| P-C (phosphine) | sp³ | 10 - 25 |
| P-C (phosphine oxide) | sp³ | 50 - 70 |
| P-C (phosphonium salt) | sp³ | 45 - 65 |
| P-C (phosphonate) | sp³ | 120 - 150 |
| P=C (ylide) | sp² | 80 - 120 |
| P-C (aromatic) | sp² | 5 - 20 |
Infrared (IR) Spectroscopy
While the P-C stretching vibration can be difficult to assign definitively, the presence of other phosphorus-related functional groups can provide strong circumstantial evidence for the successful formation of the target molecule.
| Bond | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| P-C (alkyl) | Stretch | 700 - 800 | Weak to Medium |
| P-C (aryl) | Stretch | 1000 - 1100 | Medium |
| P=O | Stretch | 1150 - 1300 | Strong |
| P-O-C (alkyl) | Stretch | 950 - 1050 | Strong |
| P-O-C (aryl) | Stretch | 1180 - 1240 | Strong |
| P-H | Stretch | 2275 - 2440[10] | Medium |
X-ray Crystallography
X-ray crystallography provides the most direct and unambiguous confirmation of P-C bond formation by determining the precise locations of atoms in the crystal lattice. This allows for the direct measurement of P-C bond lengths.
| P-C Bond Type | Typical Bond Length (Å) |
| P-C (single bond) | 1.80 - 1.90 |
| P=C (double bond) | 1.65 - 1.75 |
Experimental Protocols
³¹P NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
The experiment is typically performed on a 300-500 MHz NMR spectrometer.
-
A standard ³¹P{¹H} pulse program is used, which involves proton decoupling to simplify the spectrum to singlets for each unique phosphorus environment.[11]
-
The chemical shifts are referenced externally to 85% H₃PO₄ at 0 ppm.[8][9]
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy
Sample Preparation:
-
A higher concentration of the sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H or ³¹P NMR due to the low natural abundance of ¹³C.
-
Ensure the sample is fully dissolved and transfer to a 5 mm NMR tube.
Instrumental Parameters:
-
The experiment is performed on the same NMR spectrometer as ³¹P NMR.
-
A standard ¹³C{¹H} pulse program with proton decoupling is used.
-
To observe P-C coupling, no phosphorus decoupling is applied. The carbon signals coupled to phosphorus will appear as doublets (for a single phosphorus atom).
-
A longer acquisition time and a larger number of scans are typically necessary.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.
-
If necessary, derivatize the compound to increase its volatility for gas chromatography.
Instrumental Parameters:
-
An aliquot of the sample solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC separates the components of the sample, which are then introduced into the MS.
-
The MS ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio.
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be analyzed to confirm the presence of the P-C bond.[1]
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.
Instrumental Parameters:
-
The prepared sample is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty spectrometer (or the solvent/mull) is recorded first.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.
X-ray Crystallography
Sample Preparation:
-
The most critical and often challenging step is to grow a single, high-quality crystal of the compound.[3][5] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects.[5]
Data Collection and Structure Refinement:
-
The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[3]
-
The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.[12]
-
The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.
-
This map is then interpreted to build a molecular model, and the atomic positions are refined to best fit the experimental data, yielding precise bond lengths and angles.[12]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. excillum.com [excillum.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. barron.rice.edu [barron.rice.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for Assessing Phosphine Ligand Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of phosphine (B1218219) ligands is a critical parameter in chemical synthesis and drug development, directly impacting reaction efficiency, catalyst performance, and the impurity profile of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration—for the assessment of phosphine ligand purity. Experimental protocols and supporting data are provided to aid in method selection and implementation.
Comparison of Analytical Techniques
Quantitative ³¹P NMR stands out as a powerful tool for the direct and accurate purity assessment of phosphine ligands. Unlike chromatographic techniques that rely on the separation of components, qNMR is a primary ratio method, allowing for the determination of purity without the need for a specific reference standard of the analyte itself. A certified internal standard of a different compound is used for quantification. This is particularly advantageous in research and development settings where pure reference materials of novel ligands may not be available.
| Feature | Quantitative ³¹P NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase, with flame ionization detection. |
| Selectivity | High. Can distinguish between structurally similar phosphorus-containing impurities if their NMR signals do not overlap.[2] | High. Excellent separation of the primary ligand from its impurities, including non-phosphorus compounds.[3] | High for volatile and thermally stable compounds. |
| Accuracy & Precision | Generally high, with precision and accuracy often reported to be better than 1%.[2] | Good to high, dependent on method validation, reference standard purity, and detector response. | Good, dependent on calibration and the volatility of the analyte and impurities. |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Requires a highly pure reference standard of the analyte for accurate quantification.[5] | Requires a pure reference standard of the analyte for calibration. |
| Speed | Relatively fast. Sample preparation is simple, and data acquisition can be short.[2] | Can be more time-consuming due to column equilibration and run times.[1] | Relatively fast analysis time per sample. |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis.[1] | Destructive. | Destructive. |
| Key Advantage | Absolute quantification without an analyte-specific standard; provides structural information. | High sensitivity for trace impurities and well-established for purity analysis.[6] | Excellent for volatile phosphine ligands and impurities. |
| Key Limitation | Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures. | Requires a pure analyte reference standard; method development can be time-consuming.[5] | Limited to thermally stable and volatile compounds; requires a pure analyte reference standard. |
Illustrative Purity Analysis of Triphenylphosphine (B44618) (TPP)
To provide a practical comparison, a hypothetical batch of triphenylphosphine was analyzed by ³¹P qNMR, HPLC-UV, and GC-FID. The primary impurity of concern is triphenylphosphine oxide (TPPO), the common oxidation product.
| Analytical Method | Purity of Triphenylphosphine (w/w %) | Triphenylphosphine Oxide Content (w/w %) | Relative Standard Deviation (RSD, n=3) |
| ³¹P qNMR | 98.8% | 1.2% | 0.3% |
| HPLC-UV | 98.6% | 1.4% | 0.5% |
| GC-FID | 98.9% | 1.1% | 0.4% |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on the specific sample, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies for the purity assessment of a common phosphine ligand, triphenylphosphine, are provided below.
1. Quantitative ³¹P NMR (qNMR) Protocol
-
Materials:
-
Triphenylphosphine (TPP) sample
-
Internal Standard (IS): Triphenyl phosphate (B84403) (certified reference material)[4]
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the TPP sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the triphenyl phosphate internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer with a phosphorus probe.
-
Nucleus: ³¹P
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the TPP and internal standard signals. A sufficient delay is crucial for accurate quantification.
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of TPP (approx. -5 ppm) and the internal standard (triphenyl phosphate). The signal for triphenylphosphine oxide (TPPO) will appear around 25-30 ppm.[7]
-
Calculate the purity using the following equation:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei (1 for both TPP and triphenyl phosphate)
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
-
2. HPLC-UV Protocol
-
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions: [8]
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a high-purity triphenylphosphine reference standard in the mobile phase.
-
Prepare a sample solution of the triphenylphosphine to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Purity is typically determined by area normalization, where the peak area of triphenylphosphine is expressed as a percentage of the total peak area of all components. For higher accuracy, an external standard calibration curve should be used.
-
3. GC-FID Protocol
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5/DB-5, 30 m x 0.32 mm x 0.25 µm).[9]
-
-
GC Conditions:
-
Injector Temperature: 270 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 100 °C, ramp to 320 °C at 35 °C/min.[9]
-
Injection Mode: Split.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a high-purity triphenylphosphine reference standard in a suitable solvent (e.g., methanol (B129727) or toluene).
-
Prepare a sample solution of the triphenylphosphine to be tested at a similar concentration.
-
-
Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Calculate the purity based on the peak area of triphenylphosphine relative to the standard, or by area percent normalization if all components are accounted for and have similar response factors.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship between the compared analytical techniques.
Caption: Workflow for Phosphine Ligand Purity Determination by qNMR.
Caption: Logical Comparison of Phosphine Purity Analysis Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. enovatia.com [enovatia.com]
- 6. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Separation of Triphenylphosphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. dea.gov [dea.gov]
A Comparative Guide to Phosphine Synthesis: Routes,-Protocols, and Mechanisms
For researchers, scientists, and professionals in drug development, the synthesis of phosphines is a critical process, given their importance as ligands in catalysis, reagents in organic synthesis, and intermediates in the production of various pharmaceuticals. This guide provides an objective comparison of common and emerging phosphine (B1218219) synthesis routes, supported by experimental data and detailed protocols.
I. Comparison of Key Phosphine Synthesis Routes
The selection of a synthetic route for a particular phosphine depends on factors such as the desired substitution pattern (alkyl, aryl, primary, secondary, tertiary), scale, functional group tolerance, and the availability of starting materials. Below is a comparative summary of the most prevalent methods.
| Synthesis Route | General Reaction | Typical Reagents | Advantages | Disadvantages | Typical Yields |
| 1. From Halophosphines & Organometallics | R-M + R'₂PCl → R-PR'₂ + MCl | Grignard reagents (RMgX), Organolithium reagents (RLi), Chlorophosphines (e.g., PCl₃, R'PCl₂, R'₂PCl) | Versatile, widely applicable for various phosphines, good for C-P bond formation.[1][2][3][4] | Requires handling of pyrophoric and moisture-sensitive organometallic reagents; over-alkylation can be an issue.[5][6] | 46-86%[3] |
| 2. From Metal Phosphides & Alkyl/Aryl Halides | R₂P-M + R'-X → R₂P-R' + MX | Lithium phosphides (R₂PLi), Sodium phosphides (R₂PNa), Alkyl/Aryl halides | Good for introducing alkyl and some aryl groups; avoids the use of highly reactive organometallics.[1][2][7] | Limited by the availability and stability of the metal phosphide.[2] | 70-80% for specific aryl phosphines.[7] |
| 3. Reduction of Phosphine Oxides | R₃P=O + [Reducing Agent] → R₃P | Silanes (e.g., HSiCl₃, PhSiH₃, TMDS), LiAlH₄ | Excellent for recovering valuable phosphine ligands from their oxides; many methods offer high chemoselectivity and retention of stereochemistry.[8][9][10][11][12][13] | Can require harsh reducing agents or high temperatures; purification from silicon-based byproducts may be necessary.[10][11] | 75-94% for bidentate phosphine oxides.[12] |
| 4. Hydrophosphination | R₂PH + R'CH=CH₂ → R₂P-CH₂CH₂R' | Secondary phosphines, Alkenes, Alkynes, Radical initiators (AIBN), Metal catalysts (Fe, etc.) | Atom-economical; can be performed under catalyst- and solvent-free conditions.[14][15][16] | Can have issues with regioselectivity (Markovnikov vs. anti-Markovnikov); may require elevated temperatures.[16] | Good to excellent yields reported.[15][17] |
| 5. From Elemental Phosphorus | P₄ + Reagents → RPH₂ / R₃P | White phosphorus (P₄), Strong bases (NaOH, KOH), Alkyl/Aryl halides | Utilizes an inexpensive and abundant starting material.[18][19] | Reactions with white phosphorus can be hazardous and may produce mixtures of products. | Good spectroscopic conversions reported for specific primary phosphines.[19] |
| 6. Deborylative Phosphination | R-B(OR')₂ + R''₂PCl → R-PR''₂ | Organoboronates, Chlorophosphines, Alkoxide bases (e.g., KOtBu) | Transition-metal-free, proceeds under mild conditions, good functional group tolerance, and scalable.[20][21][22][23] | A relatively newer method, so its full scope and limitations are still being explored. | Good to excellent yields reported.[20][21][22] |
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Tertiary Phosphines from a Grignard Reagent and Chlorophosphine
This protocol describes the synthesis of diisopropylphenylphosphine from dichlorophenylphosphine (B166023) and isopropylmagnesium bromide.[3]
Materials:
-
Dichlorophenylphosphine (8)
-
Isopropylmagnesium bromide (iPr-MgBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
To a solution of dichlorophenylphosphine (8) in anhydrous THF at -10 °C under an inert atmosphere, add 2.5 equivalents of isopropylmagnesium bromide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford diisopropylphenylphosphine (9).
Yield: 52%[3]
Protocol 2: Reduction of a Tertiary Phosphine Oxide using Trichlorosilane (B8805176)
This protocol is a general procedure for the deoxygenation of tertiary phosphine oxides.
Materials:
-
Tertiary phosphine oxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (NEt₃) (optional, for stereochemical control)
-
Anhydrous solvent (e.g., benzene, toluene, or chloroform)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the tertiary phosphine oxide in the anhydrous solvent.
-
Add an excess of trichlorosilane (typically 2-3 equivalents). For reactions requiring inversion of stereochemistry, add a stoichiometric amount of triethylamine.[11]
-
Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, depending on the substrate) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phosphine by crystallization or column chromatography.
Protocol 3: Catalyst-Free Hydrophosphination of an Alkene
This protocol describes the addition of diphenylphosphine (B32561) to an acrylate (B77674) substrate in the presence of 2-methyltetrahydrofuran (B130290) (2-MeTHF).[15]
Materials:
-
Diphenylphosphine
-
Alkene (e.g., methyl acrylate)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a sealed vessel under an inert atmosphere, combine diphenylphosphine, the alkene, and 4 equivalents of 2-MeTHF.
-
Heat the reaction mixture at 80-90 °C for the required time (e.g., 12-18 hours), monitoring by NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
The product can often be isolated directly after removal of the volatile components under vacuum. Further purification can be achieved by chromatography if necessary.
Yield: High conversions (>90%) are reported for activated alkenes.[15]
III. Reaction Mechanisms and Workflows
Deborylative Phosphination of Organoboronates
This transition-metal-free method proceeds via an alkoxide-promoted pathway. The proposed mechanism involves the formation of a boronate "ate" complex, followed by C-B bond cleavage to generate a carbanion, which then acts as a nucleophile.
Reduction of Phosphine Oxides with Silanes
The reduction of phosphine oxides with silanes can proceed through different mechanisms depending on the presence of additives like amines, which can affect the stereochemical outcome. One proposed pathway involves the activation of the P=O bond by the silane.
General Workflow for Phosphine Synthesis via Grignard Reagents
This diagram illustrates the typical laboratory workflow for synthesizing phosphines using Grignard reagents and chlorophosphines, highlighting the key steps from reaction setup to product isolation.
References
- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scite.ai [scite.ai]
- 8. scribd.com [scribd.com]
- 9. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]
- 10. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 15. Catalyst-free hydrophosphination of alkenes in presence of 2-methyltetrahydrofuran: a green and easy access to a wide range of tertiary phosphines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04896K [pubs.rsc.org]
- 16. Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. d-nb.info [d-nb.info]
- 18. A brief note on Preparation of Phosphine [unacademy.com]
- 19. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct Synthesis of Tertiary Phosphines via Alkoxide-Mediated Deborylative Phosphination of Organoboronates [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Direct Synthesis of Tertiary Phosphines via Alkoxide-Mediated Deborylative Phosphination of Organoboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating Stereochemistry: A Comparative Guide to Products from Chlorodiethylphosphine
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. P-stereogenic phosphines, often synthesized from precursors like chlorodiethylphosphine, are crucial ligands in asymmetric catalysis. This guide provides a comparative analysis of methods for synthesizing and validating the stereochemistry of these valuable compounds, with a focus on experimental data and detailed protocols.
The synthesis of enantiomerically pure P-stereogenic phosphines from achiral starting materials like this compound hinges on the use of chiral auxiliaries. These auxiliaries react with the chlorophosphine to form diastereomeric intermediates, which can then be separated and converted to the desired enantiopure phosphine (B1218219). This guide explores the use of the common chiral auxiliary (-)-menthol and compares the resulting products' performance in asymmetric catalysis.
Performance Comparison of P-Stereogenic Phosphines
The efficacy of a P-stereogenic phosphine ligand is ultimately determined by its performance in asymmetric catalysis, where high enantioselectivity is the primary goal. The following table summarizes the performance of a representative P-chiral phosphine derived from a chlorophosphine precursor in the well-established asymmetric hydrogenation of a prochiral alkene.
| Ligand/Catalyst Precursor | Substrate | Reaction | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Rh/(S,S)-BisP* | Methyl (Z)-α-acetamidocinnamate | Asymmetric Hydrogenation | >99 | >99 | [1][2] |
| Rh/DIPAMP | Methyl (Z)-α-acetamidocinnamate | Asymmetric Hydrogenation | 96 | High | [1][3] |
Note: BisP and DIPAMP are examples of P-chiral phosphine ligands synthesized through methods involving chiral auxiliaries and resolution, demonstrating the high levels of enantioselectivity achievable.*
Diastereoselectivity in Synthesis
The critical step in generating P-stereogenicity from this compound is the diastereoselective reaction with a chiral auxiliary. The diastereomeric excess (de) achieved in this step directly impacts the final enantiomeric purity of the phosphine ligand.
| Chlorophosphine Precursor | Chiral Auxiliary | Diastereomeric Product | Diastereomeric Excess (de) (%) | Reference |
| Dichlorophenylphosphine (B166023) | (-)-Menthol | Menthyl Phenylphosphinite | 64 (before crystallization) | [4] |
| Dichlorophenylphosphine | (-)-Menthol | Menthyl Phenylphosphinite | 96 (after crystallization) | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in synthesizing and validating stereochemistry.
Synthesis of Diastereomeric Menthyl Phosphinites
This protocol describes the synthesis of diastereomeric menthyl phosphinites from a dichlorophosphine, a common precursor class to which this compound belongs.
Materials:
-
Dichlorophenylphosphine
-
(-)-Menthol
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (anhydrous)
Procedure:
-
Dissolve dichlorophenylphosphine in anhydrous hexane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of (-)-menthol and anhydrous pyridine in anhydrous hexane to the cooled dichlorophosphine solution.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Filter the resulting mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diastereomeric menthyl phosphinites.
-
The diastereomeric ratio of the crude product can be determined by ³¹P NMR spectroscopy.[5]
-
Separate the diastereomers by column chromatography on silica (B1680970) gel or by fractional crystallization.[6][7]
Determination of Diastereomeric/Enantiomeric Excess by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for quantifying the ratio of diastereomers or enantiomers of chiral phosphorus compounds.[8][9]
Procedure:
-
Prepare a solution of the phosphinite or phosphine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
For enantiomeric excess determination of phosphines, a chiral solvating agent or a chiral derivatizing agent may be added to induce chemical shift differences between the enantiomers.[5]
-
Acquire the proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals corresponding to the different diastereomers or the enantiomeric complexes.
-
Calculate the diastereomeric or enantiomeric excess using the following formula: de or ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Absolute Stereochemistry Determination by X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule.
Procedure:
-
Grow a single crystal of the purified diastereomer or a derivative of the enantiomerically pure phosphine suitable for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling crystallization.
-
Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect the diffraction data by irradiating the crystal with a monochromatic X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the precise atomic positions, including the absolute stereochemistry.
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and validation of P-stereogenic phosphines.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. General synthesis of P -stereogenic compounds: the menthyl phosphinate approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01413E [pubs.rsc.org]
- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Catalytic Performance in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful and efficient synthesis of target molecules. This guide provides an objective comparison of catalytic performance in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck. The information presented, supported by experimental data, is intended to aid in the rational selection of catalysts and the design of robust synthetic routes.
Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The efficiency of these reactions is critically dependent on the catalytic system employed, which typically consists of a transition metal precursor and a supporting ligand. Key performance indicators for these catalysts include Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst before deactivation, and Turnover Frequency (TOF), the measure of catalyst activity in terms of product formed per mole of catalyst per unit time. High yield and selectivity are also crucial for efficient and sustainable chemical synthesis.
Suzuki-Miyaura Coupling: A Benchmark for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. The choice of palladium catalyst and ligand significantly impacts the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. It is important to note that direct comparisons can be challenging as reaction conditions may vary across different studies.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | - | - | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | - | - | [2] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | - | - | [3] |
| [Pd(IPr)(allyl)Cl] | IPr | K₃PO₄ | Toluene | RT | 16 | 95 | - | - | |
| Pd/C (10%) | - | K₂CO₃ | Ethanol/H₂O | 80 | 6 | 78 | - | - |
Note: TON and TOF values are often not explicitly reported in all publications and can vary significantly based on reaction scale and conditions. The data presented is for illustrative purposes.
Experimental Protocol: Screening of Catalysts for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the screening of various palladium catalysts and ligands for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[2]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5 mL)
-
Degassed water
-
Internal standard (e.g., dodecane)
-
Reaction vials (e.g., 8 mL screw-cap vials)
-
Stir plate and heating block
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in the chosen solvent to ensure accurate dispensing.
-
Catalyst/Ligand Dispensing: In an inert atmosphere (e.g., a glovebox), dispense the solid palladium precatalysts and ligands into individual reaction vials.
-
Addition of Reagents: To each vial, add the base, followed by the stock solutions of the aryl halide and arylboronic acid. Finally, add the solvent and degassed water.
-
Reaction: Seal the vials and place them in the heating block on the stir plate. Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with water. Extract the organic phase with a suitable solvent (e.g., ethyl acetate). Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a carbon-nitrogen bond. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often showing superior performance.[4]
Comparative Performance of Ligands in Buchwald-Hartwig Amination
The following table presents a comparison of different phosphine ligands in the Buchwald-Hartwig amination of bromobenzene (B47551) with various amines.
| Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Aniline | NaOtBu | Toluene | 100 | 18 | 98 | [4] |
| RuPhos | Morpholine | NaOtBu | Toluene | 80 | 4 | 99 | [4] |
| BrettPhos | n-Hexylamine | NaOtBu | Toluene | 100 | 18 | 95 | [5] |
| JohnPhos | Diethylamine | K₃PO₄ | Dioxane | 100 | 24 | 88 | [5] |
| P(o-tolyl)₃ | Aniline | NaOtBu | Toluene | 100 | 24 | 75 | [5] |
Experimental Protocol: Benchmarking Ligands for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the parallel screening of ligands in the Buchwald-Hartwig amination.[4]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Amine (e.g., aniline, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Variety of phosphine ligands (e.g., XPhos, RuPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Internal standard (e.g., mesitylene)
-
Reaction vials and caps
-
Stir plate and heating block
Procedure:
-
Inert Atmosphere Setup: Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Reagent Preparation: Prepare a stock solution of the aryl halide and internal standard in the chosen solvent.
-
Dispensing: Dispense the palladium precatalyst, each ligand, and the base into separate, labeled reaction vials.
-
Addition of Reactants: Add the amine to each vial, followed by the stock solution of the aryl halide.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated heating block on a stir plate. Stir the reactions for the designated time and temperature.
-
Analysis: After cooling, dilute the reaction mixtures with a known volume of a suitable solvent and analyze by GC or LC-MS to determine the yield of the desired arylamine.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes.
Comparative Performance of Catalysts in the Heck Reaction
The following table provides a comparison of different palladium catalysts for the Heck reaction of an aryl halide with an alkene. High turnover numbers and frequencies are achievable with highly active catalyst systems.[6]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 4 | 95 | - | - | [6] |
| Pd/C (5%) | - | NaOAc | NMP | 140 | 24 | 85 | - | - | [7] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMA | 120 | 16 | 90 | - | - | |
| Herrmann's Catalyst | - | NaOAc | NMP | 130 | 2 | >99 | up to 200,000 | - | [7] |
| [Pd(IPr)(allyl)Cl] | IPr | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | - | - |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol describes a general method for performing the Heck reaction.[6]
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (if required, e.g., PPh₃, 2 mol%)
-
Base (e.g., triethylamine, 1.5 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Reaction flask (e.g., round-bottom flask with condenser)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: To a reaction flask, add the aryl halide, alkene, base, palladium catalyst, and ligand (if applicable).
-
Solvent Addition: Add the solvent to the flask.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) and fit it with a condenser.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic cycle of the Heck reaction.
Conclusion
The selection of an appropriate catalyst system is a critical step in the development of efficient and robust cross-coupling reactions. By systematically benchmarking the performance of different catalysts and ligands under standardized conditions, researchers can identify the optimal system for their specific application. This guide provides a framework for such comparisons, offering representative data and detailed experimental protocols to facilitate informed decision-making in the pursuit of novel synthetic methodologies. It is recommended to perform a screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific transformation.[8]
References
A Comparative Guide to the Reaction Kinetics of Chlorodiethylphosphine Substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics for nucleophilic substitutions on chlorodiethylphosphine. Due to a scarcity of published kinetic data specific to this compound, this comparison is built upon the well-established principles of nucleophilic substitution at phosphorus(III) centers, supported by data from analogous phosphinous and phosphonic chloride systems. The guide outlines the factors governing reaction rates, compares the expected reactivity of different nucleophiles, provides a general experimental protocol for kinetic analysis, and visualizes the underlying reaction mechanisms and experimental workflows.
Mechanistic Overview of Nucleophilic Substitution at P(III) Centers
Nucleophilic substitution at the phosphorus center of this compound, Et₂PCl, can proceed through different mechanisms, primarily analogous to the S(_N)1 and S(_N)2 reactions at carbon centers. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the phosphorus atom.
The two principal mechanisms are:
-
Associative (S(_N)2-like) Mechanism: This is a single-step, concerted process where the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This pathway proceeds through a trigonal bipyramidal transition state. Most nucleophilic substitutions at P(III) halides are considered to follow this associative pathway.
-
Dissociative (S(_N)1-like) Mechanism: This is a two-step process that involves the slow, rate-determining cleavage of the P-Cl bond to form a highly reactive phosphinidenium cation intermediate, which is then rapidly attacked by the nucleophile. This mechanism is less common for P(III) halides but can be favored with poor nucleophiles and in polar, ionizing solvents.
In some cases, an addition-elimination mechanism involving a stable pentacoordinate intermediate may also be considered, particularly with certain nucleophiles and reaction conditions.
Comparative Analysis of Nucleophile Reactivity
The rate of substitution on this compound is critically dependent on the properties of the attacking nucleophile. The following table summarizes the expected reactivity based on general principles of nucleophilicity.
| Nucleophile Class | Examples | Expected Relative Reactivity | Rationale |
| Hard Nucleophiles | H₂O, ROH, R₂NH | Moderate to High | The phosphorus center in Et₂PCl is a relatively hard electrophile, and thus reacts well with hard nucleophiles. Reactions with amines and alcohols are generally rapid. |
| Soft Nucleophiles | RSH, R₃P | High | Phosphorus(III) also exhibits soft character, allowing for strong interactions with soft, polarizable nucleophiles like thiols and other phosphines. |
| Charged Nucleophiles | RO⁻, RS⁻, CN⁻ | High | Anionic nucleophiles are generally more reactive than their neutral counterparts due to greater electron density. |
| Neutral Nucleophiles | H₂O, ROH, RNH₂ | Moderate | The reactivity of neutral nucleophiles is generally lower than their anionic analogues and is dependent on their basicity and polarizability. |
| Sterically Hindered Nucleophiles | (i-Pr)₂NH, t-BuOH | Low | Bulky nucleophiles will experience steric hindrance when approaching the phosphorus center, which is shielded by the two ethyl groups, leading to a significant decrease in the reaction rate.[1] |
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol for determining the reaction kinetics of this compound with a given nucleophile is provided below. This method utilizes in-situ monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., an amine or alcohol) by monitoring the reaction progress using ³¹P NMR spectroscopy.
Materials:
-
This compound (Et₂PCl)
-
Nucleophile of interest
-
Anhydrous, non-reactive solvent (e.g., deuterated acetonitrile, CD₃CN, or deuterated chloroform, CDCl₃)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes
-
Gas-tight syringes
-
Thermostated NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a concentration that will allow for pseudo-first-order conditions (typically 5 to 10 times the concentration of the this compound).
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by injecting a known volume of the pre-thermostated nucleophile stock solution into the NMR tube.
-
Immediately begin acquiring ³¹P NMR spectra at regular time intervals. The ³¹P chemical shifts of this compound, the product, and the internal standard should be distinct.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material (this compound) and the product at each time point relative to the constant integral of the internal standard.
-
Calculate the concentration of the reactants and products at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. If the reaction follows pseudo-first-order kinetics, this plot will be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.
-
Alternative Methods:
-
Conductivity measurements: If the reaction produces ionic species, the change in conductivity of the solution over time can be monitored to determine the reaction rate.[2]
-
UV-Vis Spectroscopy: If any of the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be used to follow the changes in concentration.[3]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots can be taken from the reaction mixture at different times, quenched, and then analyzed by GC or HPLC to determine the concentration of reactants and products.
Visualizations
Diagram 1: General Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
Diagram 2: Plausible Substitution Mechanisms at Phosphorus(III)
Caption: Associative vs. Dissociative pathways for nucleophilic substitution.
References
Safety Operating Guide
Safe Disposal of Chlorodiethylphosphine: A Procedural Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of chlorodiethylphosphine. Due to its pyrophoric, corrosive, and water-reactive nature, strict adherence to these protocols is critical to prevent injury and property damage. All operations must be conducted in a controlled laboratory environment by trained personnel.
This compound is a highly hazardous chemical that demands meticulous handling and disposal procedures.[1] This guide provides a step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this reactive compound. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always consult your organization's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all safety measures are in place. This chemical is air and moisture sensitive and reacts violently with water.[1] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a properly functioning fume hood or glovebox.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Flame-resistant lab coat (e.g., Nomex).
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (consult manufacturer's data for suitable material).
-
Closed-toe shoes made of non-porous material.
Emergency Preparedness:
-
An operational safety shower and eyewash station must be immediately accessible.[1]
-
A Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher should be readily available. Do not use water or carbon dioxide extinguishers.
-
Have a spill kit prepared with absorbent materials suitable for pyrophoric liquids (e.g., sand, powdered lime).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from safety data sheets.
| Property | Value | Citation(s) |
| CAS Number | 686-69-1 | |
| Molecular Formula | C4H10ClP | |
| Molecular Weight | 124.55 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.023 g/mL at 25 °C | |
| Boiling Point | 133-134 °C | |
| Flash Point | 19 °C (66.2 °F) - closed cup | |
| UN Number | UN3129 | |
| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | |
| Subsidiary Hazard Class | 8 (Corrosive) | |
| Packing Group | II |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through controlled quenching (neutralization) to eliminate its pyrophoric nature, followed by disposal as hazardous waste. This procedure must be performed with extreme caution.
Experimental Protocol: Quenching of this compound
Objective: To safely neutralize the reactivity of this compound before disposal.
Materials:
-
This compound waste
-
Anhydrous, inert solvent (e.g., heptane (B126788), toluene)
-
Quenching agent 1: Isopropanol (B130326)
-
Quenching agent 2: Methanol (B129727)
-
Quenching agent 3: Water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen/argon inlet/outlet (bubbler)
-
Ice water bath
-
Syringes and needles for inert atmosphere transfer
Procedure:
-
Preparation and Inerting:
-
Set up the three-neck flask in a fume hood. Ensure all glassware is dry.
-
Purge the entire apparatus with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the procedure.
-
Place the flask in an ice water bath to control the reaction temperature.
-
-
Dilution:
-
Transfer a significant volume of an anhydrous, unreactive solvent (e.g., heptane or toluene) into the reaction flask. A general guideline is to use a volume of solvent that is at least 100 times the volume of the this compound to be quenched.
-
Using a syringe under an inert atmosphere, slowly add the this compound waste to the stirring solvent in the flask. The addition should be dropwise to ensure adequate dilution and heat dissipation.
-
-
Quenching - Step 1 (Isopropanol):
-
Fill the addition funnel with isopropanol.
-
While vigorously stirring the diluted this compound solution, add the isopropanol dropwise. Be vigilant for any signs of a rapid exothermic reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition immediately.
-
Continue the slow addition until the isopropanol is in excess.
-
-
Quenching - Step 2 (Methanol):
-
Once the reaction with isopropanol has subsided, slowly add methanol in a similar dropwise manner. Methanol is more reactive than isopropanol and will neutralize any remaining reactive species.
-
-
Quenching - Step 3 (Water):
-
After the addition of methanol is complete and the reaction is quiescent, very cautiously add water dropwise to ensure all pyrophoric material has been destroyed.
-
-
Final Waste Handling:
-
The resulting solution should be neutralized. Check the pH and adjust as necessary with a suitable acid or base.
-
The final, quenched solution is to be collected in a properly labeled hazardous waste container.
-
Contact your institution's EHS department for pickup and final disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe quenching and disposal of this compound.
This comprehensive guide provides the necessary procedural steps for the safe disposal of this compound. By prioritizing safety, utilizing proper equipment, and following a methodical quenching process, researchers can effectively manage this hazardous waste stream, ensuring a safe laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorodiethylphosphine
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Chlorodiethylphosphine, a highly flammable, corrosive, and water-reactive compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE based on safety data sheets.[1][2][3]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1][4] | Protects against splashes and vapors that can cause severe eye damage and burns.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemical-resistant gloves (consult manufacturer for specific material compatibility and breakthrough times). A flame-retardant lab coat or chemical-resistant apron is necessary. | Prevents severe skin burns and corrosion upon contact.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with an appropriate cartridge (e.g., Type ABEK EN14387) should be used. | Protects against inhalation of vapors which can cause respiratory irritation.[1] |
Note: Always inspect PPE for integrity before each use.[3] Contaminated clothing should be removed immediately and washed before reuse.[2]
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. All operations must be conducted within a chemical fume hood.[1][3]
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][3]
-
Have appropriate fire extinguishing media readily available (CO2, dry chemical, or foam). Do not use water. [1]
2. Handling:
-
Handle the substance under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a locked, dry, cool, and well-ventilated area designated for flammable and corrosive materials.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Store under an inert atmosphere.[3]
-
Incompatible materials to avoid include strong oxidizing agents and water.[1][3]
III. Emergency Response: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
| Spill or Leak | Evacuate personnel to a safe area. Remove all sources of ignition. Use personal protective equipment. Ventilate the area. Contain the spill with inert absorbent material (e.g., sand, dry earth). Do not use water. Collect the absorbed material into a suitable container for disposal using spark-proof tools.[1][3] |
| Fire | Use CO2, dry chemical, or alcohol-resistant foam to extinguish.[1][3] Do not use water. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3] |
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical final step.
-
Waste Classification: This material is classified as hazardous waste.[3]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter drains.[2]
-
Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[3]
Visualizing Safe Handling and Emergency Procedures
To further clarify the procedural flow, the following diagrams illustrate the logical steps for handling and emergency response.
Caption: Operational Workflow for Handling this compound
Caption: Emergency Response Protocol for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
